DNP-PEG2-acid
説明
特性
IUPAC Name |
3-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O8/c17-13(18)3-5-23-7-8-24-6-4-14-11-2-1-10(15(19)20)9-12(11)16(21)22/h1-2,9,14H,3-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZALENBFHFRJPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DNP-PEG2-acid: A Technical Guide for Researchers and Drug Development Professionals
Introduction
DNP-PEG2-acid, with the chemical formula C13H17N3O8, is a heterobifunctional linker molecule integral to advancements in bioconjugation, immunology, and targeted drug delivery.[1][2] This molecule incorporates three key components: a 2,4-dinitrophenyl (DNP) group, a short polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[2] The DNP moiety serves as a well-established hapten, capable of eliciting a robust and specific immune response when conjugated to a larger carrier molecule.[1][3] The hydrophilic PEG2 spacer enhances the water solubility and biocompatibility of the resulting conjugate, which can improve stability and reduce aggregation.[4] The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amines on biomolecules, such as proteins, peptides, or antibodies, through the formation of a stable amide bond.[4] This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its application in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | References |
| Chemical Formula | C13H17N3O8 | [1] |
| Molecular Weight | 343.3 g/mol | [1] |
| CAS Number | 1353011-89-8 | [1] |
| Appearance | Yellow crystalline solid or oil | [3] |
| Purity | Typically >95% | [5] |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [] |
| Storage | -20°C for long-term storage | [1] |
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol specifically for this compound is not readily found in the reviewed literature. However, a general strategy for the synthesis of DNP-PEG-acid derivatives can be inferred. This typically involves a two-step process: the synthesis of a DNP derivative that can be readily conjugated to a PEG molecule, followed by the attachment of the PEG chain and subsequent modification to yield the terminal carboxylic acid.
A plausible synthetic route would involve the reaction of a suitable DNP precursor, such as 2,4-dinitrofluorobenzene (DNFB), with an amino-PEG2-acid molecule. The lone pair of electrons on the primary amine of the PEG linker would attack the electron-deficient aromatic ring of DNFB, displacing the fluorine atom to form a stable dinitrophenyl-amine bond.
Mechanism of Action and Applications
The utility of this compound stems from the distinct functionalities of its constituent parts: the DNP group as a hapten and the carboxylic acid as a conjugation point.
DNP as a Hapten in Immunology
A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The DNP-carrier conjugate is capable of stimulating antibody production and activating T-cell responses.[1] This makes DNP an invaluable tool for a wide range of immunological applications.
-
Elucidating Humoral Immunity: The DNP-carrier conjugate model is instrumental in studying T-cell dependent antibody responses, B-cell activation, and the establishment of immunological memory.[1]
-
Modeling Hypersensitivity Reactions: DNP is used to model allergic contact dermatitis (Type IV hypersensitivity) and to study mast cell degranulation in Type I hypersensitivity.[1]
-
Immunoassays: DNP-conjugated antigens are frequently used as capture or detection reagents in ELISAs to quantify anti-DNP antibodies. Anti-DNP antibodies also serve as excellent negative or isotype controls in various immunoassays.[1][3]
Bioconjugation and Antibody-Drug Conjugates (ADCs)
The terminal carboxylic acid of this compound allows for its covalent attachment to biomolecules, most commonly through the formation of an amide bond with primary amines (e.g., lysine residues on proteins). This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
This compound is a non-cleavable linker, meaning the bond formed between the linker and the conjugated molecule is stable under physiological conditions.[5] This stability is a desirable characteristic in applications like the development of ADCs, where premature release of a cytotoxic payload could lead to off-target toxicity.[] The PEG spacer in the linker can enhance the solubility and pharmacokinetic properties of the resulting ADC.[8]
Experimental Protocols
EDC/NHS Coupling of this compound to a Primary Amine
This protocol describes the conjugation of the carboxylic acid group of this compound to a molecule containing a primary amine, such as a protein or peptide.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, dissolve this compound in the Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS/Sulfo-NHS over this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.
-
-
Conjugation to the Amine-containing Molecule:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule.
-
Adjust the pH of the reaction mixture to 7.2-8.5 with the Coupling Buffer to facilitate the reaction with the primary amine.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Remove excess, non-reacted linker and by-products by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS).
-
Quantitative Data Summary for EDC/NHS Coupling:
| Parameter | Recommended Value/Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC activation of the carboxyl group. |
| Coupling pH | 7.2 - 8.5 | Promotes efficient reaction of the NHS ester with the primary amine. |
| EDC Molar Excess | 2 - 10 fold (relative to this compound) | A starting point of 5-fold excess is commonly used. |
| NHS Molar Excess | 2 - 5 fold (relative to this compound) | A starting point of 2.5-fold excess is commonly used. |
| Activation Time | 15 - 30 minutes at room temperature | Sufficient time for the formation of the NHS ester. |
| Coupling Time | 2 hours at room temperature to overnight at 4°C | Longer incubation times can increase conjugation efficiency. |
Visualizations
This compound Structure and Functional Groups
Caption: Functional components of the this compound molecule.
Experimental Workflow: EDC/NHS Coupling
Caption: Step-by-step workflow for conjugating this compound.
Signaling Pathway: DNP as a Hapten in B-Cell Activation
Caption: T-cell dependent activation of a B-cell by a DNP-carrier conjugate.
Conclusion
This compound is a versatile and valuable tool for researchers, scientists, and drug development professionals. Its unique combination of a DNP hapten, a hydrophilic PEG spacer, and a reactive carboxylic acid enables a wide range of applications, from fundamental immunological studies to the development of sophisticated bioconjugates like antibody-drug conjugates. The well-defined chemistry of its functional groups, particularly the reliable EDC/NHS coupling for amide bond formation, allows for controlled and reproducible conjugation to biomolecules. This guide provides a comprehensive overview of the core properties and applications of this compound, along with detailed experimental protocols and visualizations to facilitate its effective use in the laboratory.
References
An In-Depth Technical Guide to DNP-PEG2-acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-PEG2-acid is a heterobifunctional linker molecule widely utilized in biomedical research and drug development. It incorporates three key chemical moieties: a 2,4-dinitrophenyl (DNP) group, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functionalities makes it a valuable tool for a variety of bioconjugation applications, including the development of antibody-drug conjugates (ADCs), immunoassays, and targeted drug delivery systems.[1]
The DNP group serves as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. The PEG spacer, consisting of two ethylene glycol units, enhances the water solubility and biocompatibility of the molecule and its conjugates.[2] The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amines on proteins, peptides, or other molecules through the formation of a stable amide bond. This guide provides a comprehensive overview of the structure, properties, and common applications of this compound.
Structure and Properties
This compound, with the IUPAC name 3-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)propanoic acid, possesses a well-defined chemical structure that dictates its utility in bioconjugation.[3]
Chemical Structure
-
DNP Group: The 2,4-dinitrophenyl group is a well-characterized hapten.
-
PEG Spacer: A short, hydrophilic chain of two ethylene glycol units enhances solubility in aqueous media.[2]
-
Carboxylic Acid: A terminal carboxyl group that can be activated for conjugation to primary amines.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 1353011-89-8 | [2][3][4] |
| Molecular Formula | C13H17N3O8 | [2][3][4][5] |
| Molecular Weight | 343.29 g/mol | [3] |
| Purity | >95% to >98% | [2][3][4][5] |
| Appearance | Not specified in search results | |
| Solubility | Soluble in DMSO, DMF, DCM | [3][6] |
| pKa (Propionic Acid) | ~4.87 (for the parent acid) | [7] |
| Storage Conditions | -20°C, desiccated | [2][6] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carrier Protein using EDC/HATU Chemistry
This protocol describes a general method for conjugating this compound to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), which is a common step in the production of immunogens for antibody generation.
Materials:
-
This compound
-
Carrier Protein (e.g., BSA, KLH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification column (Size-Exclusion Chromatography, e.g., Sephadex G-25)
-
Dialysis tubing (10-14 kDa MWCO)
Procedure:
-
Protein Preparation:
-
Dissolve the carrier protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the conjugation buffer using dialysis or a desalting column.
-
-
This compound Activation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
In a separate tube, add the desired molar excess of the this compound stock solution to an appropriate volume of anhydrous DMF or DMSO.
-
Add 1.2 equivalents of HATU and 2-3 equivalents of DIPEA to the this compound solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution while gently stirring. A starting point is a 5 to 20-fold molar excess of this compound to the protein.
-
Add 1.2 equivalents of EDC to the reaction mixture.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted activated this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the DNP-Protein Conjugate:
-
Remove unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.
-
For dialysis, transfer the reaction mixture to a dialysis tube and dialyze against 1 L of PBS (pH 7.4) at 4°C. Change the dialysis buffer at least three times over 24 hours.
-
-
Characterization:
-
Determine the degree of labeling (DNP-to-protein ratio) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for protein) and ~360 nm (for DNP).
-
Visualizations
Logical Workflow for this compound Application
Caption: Logical workflow of this compound from reagent to application.
Experimental Workflow for Hapten-Carrier Conjugation and Immunoassay
Caption: Experimental workflow for DNP-carrier conjugation and immunoassay.
Simplified Signaling Pathway for Anti-DNP Antibody Production
Caption: Simplified signaling pathway of anti-DNP antibody production.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. This compound, 1353011-89-8 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. precisepeg.com [precisepeg.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. Palmitic acid-PEG2-acid | BroadPharm [broadpharm.com]
- 7. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DNP-PEG2-acid: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)acetic acid (DNP-PEG2-acid), a heterobifunctional linker widely utilized in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, a plausible synthesis pathway, and its application in bioconjugation.
Core Concepts
This compound is a valuable tool in bioconjugation, the process of linking molecules to create novel constructs with combined functionalities. It comprises three key components:
-
A 2,4-dinitrophenyl (DNP) group: This moiety can be used as a hapten for immunological studies or as a component in various biological applications, including ion transport across membranes.
-
A polyethylene glycol (PEG) spacer (PEG2): The short, hydrophilic two-unit ethylene glycol chain enhances the solubility of the molecule in aqueous media, a critical factor in many biological experiments.
-
A terminal carboxylic acid group: This functional group allows for the covalent attachment to primary amine groups on target molecules, such as proteins, peptides, or antibodies, through the formation of a stable amide bond.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C13H17N3O8[1] |
| Molecular Weight | 343.29 g/mol [1] |
| CAS Number | 1353011-89-8[1] |
| Appearance | Typically a solid |
| Purity | Often available at >95% or >98%[1] |
| Storage Conditions | -20°C for long-term storage[1] |
Synthesis of this compound
Experimental Protocol: Synthesis of 8-amino-3,6-dioxaoctanoic acid
The synthesis of the amino-PEG2-acid backbone can be achieved through a multi-step "one-pot" synthesis without the isolation of intermediates, as described in patent literature for similar compounds. This method offers high overall yields.
Materials:
-
2-(2-(2-chloroethoxy)ethoxy)-ethanol
-
Sodium azide
-
Triphenylphosphine
-
Sodium carbonate
-
2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (5.25%)
-
Appropriate solvents (e.g., DMF, water)
-
Acid for workup (e.g., HCl)
Procedure:
-
Azide Formation: 2-(2-(2-chloroethoxy)ethoxy)-ethanol is converted to its corresponding azide derivative by reaction with sodium azide in a suitable solvent like DMF.
-
Staudinger Reaction: The azide derivative is then reacted with triphenylphosphine, followed by hydrolysis with water to yield the primary amine.
-
Oxidation: The primary alcohol of the resulting amino-alcohol is oxidized to a carboxylic acid using TEMPO and sodium hypochlorite.
-
Workup and Isolation: The reaction mixture is acidified, and the final product, 8-amino-3,6-dioxaoctanoic acid, is isolated. The product may initially be an oil that crystallizes upon standing.
Experimental Protocol: Dinitrophenylation of 8-amino-3,6-dioxaoctanoic acid
The final step involves the reaction of the amino group of 8-amino-3,6-dioxaoctanoic acid with a dinitrophenylating agent.
Materials:
-
8-amino-3,6-dioxaoctanoic acid
-
2,4-dinitrofluorobenzene (DNFB) or 2,4-dinitrobenzenesulfonic acid
-
A suitable base (e.g., sodium bicarbonate, triethylamine)
-
A suitable solvent (e.g., ethanol, water, DMF)
Procedure:
-
Dissolution: Dissolve 8-amino-3,6-dioxaoctanoic acid in a suitable solvent containing a base to deprotonate the amino group.
-
Dinitrophenylation: Add the dinitrophenylating agent (e.g., DNFB) to the solution and stir at room temperature. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, the mixture is acidified and the product is extracted with an organic solvent. The crude product is then purified, typically by flash column chromatography, to yield this compound.
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the DNP group, the ethylene glycol protons of the PEG spacer, and the protons of the propionic acid moiety. A spectrum is available for viewing from some commercial suppliers.[1] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of this compound (343.29 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=O (carboxylic acid and amide), aromatic C=C, and C-O-C (ether) functional groups. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Applications in Bioconjugation
This compound is a versatile linker for conjugating molecules containing primary amine groups. The carboxylic acid can be activated to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with amines to form stable amide bonds.
Experimental Protocol: Amine Conjugation via EDC/NHS Chemistry
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., Tris, hydroxylamine)
-
Purification equipment (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Activation of this compound: Dissolve this compound in the Activation Buffer. Add a molar excess of EDC and NHS (or sulfo-NHS) and incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
Conjugation: Add the activated this compound solution to the amine-containing molecule dissolved in the Coupling Buffer. The pH of the coupling buffer should be in the range of 7.2-8.0 to ensure the primary amines are deprotonated and reactive. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester.
-
Purification: Purify the resulting DNP-PEG2-conjugate from excess reagents and byproducts using an appropriate method such as dialysis or size-exclusion chromatography.
Visualizing the Workflow
The following diagrams illustrate the synthesis and bioconjugation workflows.
References
The Role of Dinitrophenyl (DNP) as a Hapten in Immunological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility of DNP in Immunology
In the landscape of immunological research, the 2,4-Dinitrophenyl (DNP) group stands out as a quintessential hapten—a small molecule that, while not immunogenic on its own, can elicit a robust and specific immune response when conjugated to a larger carrier molecule, typically a protein.[1] This characteristic makes DNP an invaluable tool for a myriad of applications, from fundamental studies of B-cell and T-cell activation to the development of models for hypersensitivity and autoimmunity.[1] Its chemical stability and the ease with which it can be coupled to carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) have cemented its status as a model antigen in immunology.[1] This technical guide provides an in-depth overview of the core applications of DNP, complete with quantitative data, detailed experimental protocols, and visualizations of key immunological pathways.
Core Applications of DNP as a Hapten
The versatility of DNP allows its use across several key areas of immunological investigation:
-
Elucidation of Humoral Immunity: DNP-carrier conjugates are instrumental in studying T-cell dependent antibody responses. Immunization with DNP-KLH, for instance, stimulates B-cells that recognize the DNP hapten. These B-cells then process the carrier protein and present its peptides to helper T-cells, initiating a cascade of events leading to B-cell proliferation, differentiation into plasma cells, and the production of high-affinity anti-DNP antibodies.[1] This model system is crucial for understanding affinity maturation, class switching, and the generation of immunological memory.
-
Modeling Hypersensitivity Reactions: DNP is widely used to create animal models of both immediate (Type I) and delayed-type (Type IV) hypersensitivity.
-
Type I Hypersensitivity: In this model, animals are first sensitized with a DNP-carrier conjugate to produce DNP-specific IgE antibodies. These antibodies bind to FcεRI receptors on mast cells and basophils. Subsequent exposure to a multivalent DNP-antigen cross-links these receptors, triggering degranulation and the release of inflammatory mediators.[1][2]
-
Type IV Hypersensitivity: DNP, in the form of 2,4-dinitrofluorobenzene (DNFB), is used to induce allergic contact dermatitis, a T-cell mediated delayed-type hypersensitivity reaction.[1]
-
-
Immunoassays and Reagents: Due to its ability to elicit a strong and specific antibody response, DNP and its derivatives are frequently used in various immunoassays. Anti-DNP antibodies are often used as isotype controls in both in vitro and in vivo studies.[3] Furthermore, DNP-labeled probes and anti-DNP antibodies are utilized in biotin-free detection systems.[3]
Quantitative Data in DNP-Based Immunological Assays
The following tables summarize key quantitative parameters for common experimental procedures involving DNP.
Table 1: Murine Immunization with DNP-KLH for Polyclonal Antibody Production
| Parameter | Value | Notes |
| Antigen | DNP-KLH | |
| Mouse Strain | BALB/c | Commonly used for antibody production.[3][4] |
| Primary Immunization Dose | 50-100 µg per mouse | Emulsified in Complete Freund's Adjuvant (CFA).[3][4] |
| Booster Immunization Dose | 50 µg per mouse | Emulsified in Incomplete Freund's Adjuvant (IFA).[4] |
| Immunization Route | Subcutaneous (SQ) or Intraperitoneal (IP) | SQ injections are often given at multiple sites.[3][4][5] |
| Immunization Schedule | Primary immunization on Day 1, boosters on Day 21 and Day 42. | A final boost without adjuvant can be given 3-4 days before spleen harvesting for hybridoma production.[3][4] |
| Bleeding for Titer Check | Day 50 (or 7-10 days after the second booster) | [4] |
| Expected Antibody Titer | Variable, can reach >1:100,000 | Dependent on the specific protocol and individual animal response. |
Table 2: DNP-Specific IgG ELISA Parameters
| Parameter | Concentration/Value | Notes |
| Coating Antigen | DNP-BSA | |
| Coating Concentration | 1-10 µg/mL | The optimal concentration should be determined by titration. |
| Blocking Buffer | 1-5% BSA or non-fat dry milk in PBS | |
| Serum Dilution | 1:1,000 to 1:1,000,000 | A wide range of dilutions is necessary to determine the titer. A starting dilution of 1:500 or 1:1000 is common.[6] |
| Secondary Antibody | HRP-conjugated anti-mouse IgG | |
| Secondary Antibody Dilution | 1:1,000 to 1:20,000 | The optimal dilution should be determined by titration.[7] |
| Substrate | TMB (3,3',5,5'-Tetramethylbenzidine) | |
| Incubation Times | Coating: Overnight at 4°C. Blocking: 1-2 hours at RT. Sample/Antibody: 1-2 hours at RT. | [6][8][9] |
| Absorbance Reading | 450 nm | [6][8] |
| Typical OD Range for Standard Curve | 0.1 to 2.0 | [10][11] |
Table 3: In Vitro Splenocyte Stimulation with DNP-BSA
| Parameter | Concentration/Value | Notes |
| Stimulant | DNP-BSA | |
| Cell Type | Murine Splenocytes | From DNP-KLH immunized mice. |
| Cell Seeding Density | 2 x 10^5 to 5 x 10^5 cells/well | In a 96-well plate. |
| DNP-BSA Concentration | 1-100 µg/mL | A dose-response curve is recommended to find the optimal concentration. |
| Incubation Time | 48-72 hours | For proliferation assays (e.g., BrdU or [3H]-thymidine incorporation). |
| Incubation Time (Cytokine) | 24-48 hours | For cytokine measurement in supernatants by ELISA or CBA. |
Experimental Protocols
Protocol 1: DNP-KLH Immunization of Mice for Polyclonal Antibody Production
This protocol describes a standard procedure for generating anti-DNP antibodies in mice.
Materials:
-
DNP-KLH
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
BALB/c mice (6-8 weeks old)
-
Syringes and needles (23-25 gauge)
Procedure:
-
Antigen Preparation (Primary Immunization):
-
Dilute DNP-KLH in sterile PBS to a final concentration of 0.5 mg/mL.
-
Create an emulsion by mixing equal volumes of the DNP-KLH solution and CFA. This can be done by vortexing or repeatedly drawing the mixture through a syringe until a stable, white emulsion is formed. A drop of the emulsion should not disperse when placed on a water surface.
-
The final injection volume per mouse will be 200 µL, containing 50 µg of DNP-KLH.
-
-
Primary Immunization (Day 1):
-
Booster Immunizations (Day 21 and Day 42):
-
Prepare the booster antigen by emulsifying DNP-KLH (at 0.5 mg/mL in PBS) with an equal volume of IFA.
-
Inject each mouse with 200 µL of the DNP-KLH/IFA emulsion (containing 50 µg of DNP-KLH) via the same route as the primary immunization.[4]
-
-
Test Bleed and Titer Analysis (Day 50):
-
Collect a small amount of blood (e.g., via tail bleed) from each mouse.
-
Allow the blood to clot and centrifuge to separate the serum.
-
Determine the anti-DNP antibody titer in the serum using an ELISA protocol (see Protocol 2).
-
-
Final Bleed (Day 57 or when titer is sufficient):
-
Once a high antibody titer is confirmed, perform a terminal bleed to collect the maximum volume of blood.
-
Separate the serum and store at -20°C or -80°C for long-term use.
-
Protocol 2: DNP-Specific IgG ELISA for Antibody Titration
This protocol outlines a standard indirect ELISA to determine the titer of anti-DNP IgG in mouse serum.
Materials:
-
DNP-BSA
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Mouse serum samples (from immunized and control mice)
-
HRP-conjugated goat anti-mouse IgG
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute DNP-BSA to 5 µg/mL in coating buffer.
-
Add 100 µL of the diluted DNP-BSA to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature (RT).
-
-
Sample Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the mouse serum in blocking buffer (e.g., starting at 1:1000).
-
Add 100 µL of the diluted serum to the appropriate wells. Include wells with serum from a non-immunized mouse as a negative control and wells with only blocking buffer as a blank.
-
Incubate for 1-2 hours at RT.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the HRP-conjugated goat anti-mouse IgG in blocking buffer to its optimal concentration (e.g., 1:5000).
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at RT.
-
-
Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at RT for 15-30 minutes, or until a blue color develops.
-
Stop the reaction by adding 50 µL of stop solution to each well. The color will change to yellow.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the negative control (e.g., 2-3 times the background).
-
Protocol 3: In Vitro Stimulation of Murine Splenocytes with DNP-BSA
This protocol describes the restimulation of splenocytes from DNP-KLH immunized mice to assess T-cell and B-cell responses.
Materials:
-
Spleen from a DNP-KLH immunized mouse
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
DNP-BSA
-
96-well cell culture plates
-
Reagents for proliferation assay (e.g., BrdU labeling reagent) or cytokine analysis (e.g., ELISA kits for IL-4, IFN-γ)
Procedure:
-
Splenocyte Preparation:
-
Aseptically harvest the spleen from a DNP-KLH immunized mouse.
-
Prepare a single-cell suspension by gently grinding the spleen between the frosted ends of two sterile glass slides in a petri dish containing RPMI medium.
-
Pass the cell suspension through a 70 µm cell strainer to remove debris.
-
Lyse red blood cells using ACK lysis buffer, if necessary.
-
Wash the cells twice with RPMI medium and resuspend in complete RPMI to a concentration of 2 x 10^6 cells/mL.
-
-
Cell Culture and Stimulation:
-
Add 100 µL of the splenocyte suspension (2 x 10^5 cells) to each well of a 96-well plate.
-
Prepare dilutions of DNP-BSA in complete RPMI at 2x the final desired concentrations (e.g., 2, 20, 200 µg/mL).
-
Add 100 µL of the DNP-BSA dilutions to the wells to achieve final concentrations of 1, 10, and 100 µg/mL.
-
Include wells with cells only (unstimulated control) and cells with a polyclonal stimulator like Concanavalin A (for T-cells) or LPS (for B-cells) as positive controls.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay for Cell Proliferation (e.g., BrdU assay):
-
After 48-60 hours of incubation, add BrdU labeling reagent to each well.
-
Incubate for an additional 12-24 hours.
-
Measure BrdU incorporation according to the manufacturer's instructions, which typically involves fixing the cells, denaturing the DNA, and detecting the incorporated BrdU with an anti-BrdU-POD antibody.
-
-
Assay for Cytokine Production:
-
After 24-72 hours of incubation, carefully collect the culture supernatants.
-
Measure the concentration of cytokines (e.g., IL-2, IL-4, IL-5, IFN-γ) in the supernatants using specific ELISA kits.
-
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate fundamental processes involving DNP in immunological research.
Caption: T-Dependent B-Cell Activation by a DNP-Carrier Complex.
Caption: IgE-Mediated Mast Cell Degranulation Pathway.
Caption: Workflow for Production and Analysis of Anti-DNP Antibodies.
References
- 1. In vitro stimulation of spleen cells of the mouse by DNP—carrier complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IgE-Induced Mast Cell Activation Is Suppressed by Dihydromyricetin through the Inhibition of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunization protocol. EuroMAbNet [euromabnet.com]
- 4. Custom Mouse Polyclonal Antibody Production Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 6. lifediagnostics.com [lifediagnostics.com]
- 7. Improvement and optimization of a T-cell-dependent antibody response (TDAR) method for BALB/c mice using keyhole limpet hemocyanin (KLH) as specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m1.acris-antibodies.com [m1.acris-antibodies.com]
- 9. genfollower.com [genfollower.com]
- 10. researchgate.net [researchgate.net]
- 11. A Colorimetric Enzyme-Linked Immunosorbent Assay (ELISA) Detection Platform for a Point-of-Care Dengue Detection System on a Lab-on-Compact-Disc - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of PEG Linkers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Spacer in Modern Therapeutics
Polyethylene glycol (PEG) linkers have become fundamental tools in the fields of drug delivery, bioconjugation, and materials science.[1] These synthetic polymers, composed of repeating ethylene oxide units, offer a unique combination of properties including hydrophilicity, biocompatibility, and low immunogenicity, making them ideal for connecting biomolecules with other entities like drugs or imaging agents.[1][2] The process of covalently attaching PEG chains to molecules, known as PEGylation, profoundly alters the pharmacokinetic and pharmacodynamic profiles of therapeutics.[1][3] First developed in the 1970s to reduce the immunogenicity and extend the circulation time of proteins, PEGylation is now a cornerstone of modern drug development, enhancing the efficacy and safety of a wide range of bioconjugates, from antibody-drug conjugates (ADCs) to nanoparticle-based delivery systems.[1][4]
Core Principles and Advantages of PEGylation
The strategic incorporation of PEG linkers into a bioconjugate confers several significant advantages that address common challenges in drug development.[5]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule. This larger size reduces its rate of clearance through the kidneys, thereby prolonging its circulation half-life in the bloodstream.[5][6] This leads to sustained therapeutic effects and allows for less frequent dosing, improving patient compliance.[7]
-
Improved Solubility and Stability: The inherent hydrophilicity of PEG chains significantly enhances the solubility of hydrophobic drugs in aqueous environments.[2][5] This property is crucial for formulation and administration. Furthermore, the flexible PEG chain can form a protective hydration layer around the conjugated molecule, shielding it from enzymatic degradation and increasing its stability both on the shelf and in vivo.[5][8]
-
Reduced Immunogenicity and Antigenicity: The PEG chain can physically mask epitopes on the surface of a therapeutic protein, a phenomenon known as the "stealth" effect.[5][9] This steric hindrance blocks the molecule from being recognized by the immune system, thereby reducing the risk of an adverse immune response and the formation of anti-drug antibodies (ADAs).[5][10]
-
Steric Hindrance: While often a benefit, steric hindrance—the spatial obstruction caused by the PEG chain—is a critical factor to manage.[11][12] It can prevent the interaction of the bioconjugate with its target if the linker is too long or attached at an inappropriate site.[12] Conversely, it can be leveraged to create space between two large conjugated molecules, preventing aggregation and preserving their individual functions.[13]
The Chemistry of PEGylation: A Versatile Toolkit
The versatility of PEG linkers stems from the ability to modify their terminal ends with a wide variety of functional groups, enabling covalent attachment to specific amino acid residues on biomolecules or other reactive sites.[14] The choice of chemistry depends on the target functional group and the desired stability of the resulting bond.
Common PEGylation Chemistries:
-
Amine PEGylation (Lysine and N-terminus): This is the most common approach due to the abundance of lysine residues on the surface of proteins. N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines at a physiological pH of 7-9, forming a stable amide bond.[3][15] Reductive amination using PEG-Aldehyde is another effective method, particularly for site-specific N-terminal modification.[15]
-
Thiol PEGylation (Cysteine): This strategy targets the sulfhydryl group of cysteine residues. Maleimide-functionalized PEGs react specifically with thiols at a pH of 6.5-7.5 to form a stable thioether linkage.[3][16] This is a highly efficient and specific reaction, often used for site-specific conjugation.
-
Carboxyl PEGylation (Aspartic and Glutamic Acid): Carboxylic acid groups can be targeted using PEG-Amine or PEG-Hydrazide in the presence of a coupling agent like EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide), which activates the carboxyl group to form a stable amide bond.[15][17]
-
Click Chemistry: For highly efficient and specific conjugations, "click" chemistry reactions are often employed. These include the strain-promoted azide-alkyne cycloaddition (SPAAC), where a PEG-azide reacts with a cyclooctyne-modified biomolecule without the need for a catalyst.[15]
The structural and functional diversity of PEG linkers allows for precise control over the final bioconjugate.[1] They can be linear or branched (e.g., Y-shaped), with branched structures offering a greater hydrodynamic radius and shielding effect compared to linear PEGs of the same molecular weight.[1][9] They can also be homobifunctional (same reactive group on both ends) for cross-linking applications or heterobifunctional (different reactive groups) for linking two different molecules.[5][14]
Quantitative Impact of PEG Linkers on Bioconjugates
The length and structure of the PEG linker are critical parameters that must be optimized to balance enhanced pharmacokinetics with the potential for reduced biological activity due to steric hindrance.[18]
Table 1: Effect of PEG Linker Molecular Weight on Pharmacokinetics
| Therapeutic Modality | PEG Linker MW (kDa) | Key Pharmacokinetic Change | Reference |
| Interferon alfa-2b | 12 (linear) | Half-life: ~50 hours | [18] |
| Interferon alfa-2a | 40 (branched) | Half-life: ~72-192 hours | [18] |
| Poly-L-Lysine Dendrimer | < 20 | Rapid renal clearance (t½ 1–10 h) | [19] |
| Poly-L-Lysine Dendrimer | > 30 | Reduced renal clearance (t½ 1–3 days) | [19] |
| DNA Polyplex | 2 | Zeta Potential: +28-30 mV (poor charge masking) | [20] |
| DNA Polyplex | 30 | Zeta Potential: 0 mV (effective charge masking) | [20] |
Table 2: Impact of PEGylation on Immunogenicity and Cellular Uptake
| System | PEG Parameter | Effect | Reference |
| Methotrexate-loaded Chitosan Nanoparticles | Increasing PEG MW (0.75 to 5 kDa) | Decreased uptake by J774A.1 macrophage cells | [21] |
| Methotrexate-loaded Chitosan Nanoparticles | Increasing PEG Surface Density (4.1% to 40.3%) | Decreased uptake by J774A.1 macrophage cells | [21] |
| Therapeutic Proteins | General PEGylation | Masks surface epitopes, reducing recognition by immune cells | [9] |
| PEGylated Products | General | Can induce anti-PEG antibodies (IgM and IgG) | [17][22] |
Key Experimental Workflows and Logical Diagrams
Visualizing the processes and logical relationships involved in PEGylation is crucial for designing effective bioconjugation strategies.
Caption: A typical experimental workflow for bioconjugation with PEG linkers.
Caption: Common PEGylation reaction chemistries targeting specific amino acids.
Caption: Logical diagram of the PEG steric shielding mechanism.
Detailed Experimental Protocols
Protocol 1: Amine PEGylation via NHS Ester Chemistry
This protocol describes a general method for conjugating an NHS-activated PEG linker to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.0).
-
NHS-activated PEG linker (e.g., mPEG-NHS).
-
Anhydrous DMSO or DMF to dissolve the PEG linker.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., Size Exclusion Chromatography (SEC) column).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the protein at a known concentration (e.g., 5 mg/mL) in the reaction buffer.
-
Immediately before use, dissolve the NHS-activated PEG linker in anhydrous DMSO to a high concentration (e.g., 100 mg/mL).
-
-
Conjugation Reaction:
-
Add the dissolved PEG linker to the protein solution. The molar ratio of PEG to protein is a critical parameter to optimize (start with a 5- to 20-fold molar excess of PEG).
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS esters.
-
Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove unreacted PEG and byproducts by purifying the reaction mixture using an SEC column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight.
-
Use Mass Spectrometry (e.g., LC-MS) to determine the exact mass and confirm the degree of PEGylation.[11]
-
Protocol 2: Thiol PEGylation via Maleimide Chemistry
This protocol details the site-specific conjugation of a maleimide-activated PEG to a protein's cysteine residue.
Materials:
-
Protein containing one or more free cysteine residues.
-
Maleimide-activated PEG linker.
-
Thiol-free, degassed buffer (e.g., PBS, pH 6.5-7.5).[13]
-
Reducing agent (e.g., TCEP) if cysteines are in disulfide bonds.
-
Anhydrous DMSO or DMF.
-
Purification system (e.g., SEC column).
Methodology:
-
Protein Preparation (Reduction - if necessary):
-
If the protein's cysteines are oxidized (forming disulfide bonds), they must be reduced.
-
Dissolve the protein in the reaction buffer and add a 10-fold molar excess of a reducing agent like TCEP. Incubate for 1 hour at room temperature.[13]
-
Remove the reducing agent using a desalting column equilibrated with degassed reaction buffer.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the Maleimide-PEG linker in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add the dissolved Maleimide-PEG to the reduced, purified protein solution. A 2- to 10-fold molar excess of PEG is typically a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the PEGylated protein using an SEC column to separate the conjugate from unreacted PEG and protein.
-
-
Characterization:
-
Confirm successful conjugation using SDS-PAGE and Mass Spectrometry. Ellman's reagent can be used to quantify the remaining free thiols to determine conjugation efficiency.
-
Conclusion: A Tunable Platform for Advanced Bioconjugates
PEG linkers are a cornerstone of modern bioconjugation, offering a powerful and versatile platform to enhance the therapeutic properties of a vast range of molecules.[1][5] By providing a hydrophilic, biocompatible, and sterically shielding spacer, PEGylation can dramatically improve the solubility, stability, and pharmacokinetic profile of biopharmaceuticals.[5][7] The ability to precisely tune the length, architecture, and functionality of these linkers allows for the rational design of bioconjugates with optimized performance.[5] As our understanding of the structure-activity relationships of PEGylated molecules continues to grow, so too will the development of more sophisticated and effective therapies for a multitude of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 7. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. tandfonline.com [tandfonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PEGylation - Wikipedia [en.wikipedia.org]
- 15. creativepegworks.com [creativepegworks.com]
- 16. idosi.org [idosi.org]
- 17. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. creativepegworks.com [creativepegworks.com]
DNP-PEG2-acid: An In-depth Technical Guide to its Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DNP-PEG2-acid, a heterobifunctional linker critical in immunology and targeted therapeutics. We will delve into its core mechanism of action, provide detailed experimental protocols for its use, present quantitative data for its characterization, and visualize key pathways and workflows.
Core Mechanism of Action
This compound is a molecule comprised of three key functional components: a 2,4-dinitrophenyl (DNP) group, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. Its mechanism of action is a composite of the functions of these individual moieties.
-
Dinitrophenyl (DNP) Group: The Immunological Handle The DNP group acts as a hapten, a small molecule that can elicit a robust immune response when attached to a larger carrier molecule, such as a protein.[1] By itself, DNP is not immunogenic. However, once conjugated to a larger entity, it is recognized with high affinity and specificity by anti-DNP antibodies.[1] This predictable and strong interaction is the cornerstone of its utility, allowing for the precise targeting and manipulation of immune responses.[1]
-
Polyethylene Glycol (PEG) Spacer: The Solubilizing and Spacing Element The PEG linker is a hydrophilic chain that serves multiple purposes. It enhances the aqueous solubility of the this compound and any molecule it is conjugated to.[2] The PEG spacer also provides a flexible arm that minimizes steric hindrance, allowing the DNP group to be readily accessible for antibody binding. Furthermore, PEGylation is a well-established method to reduce the immunogenicity of the carrier molecule and improve its pharmacokinetic profile.
-
Carboxylic Acid Group: The Conjugation Point The terminal carboxylic acid is the reactive handle for covalently attaching the this compound to other molecules. It can be activated to react with primary amine groups, such as those on the lysine residues of proteins or on amine-functionalized drugs, to form a stable amide bond.[2]
In a biological system, a molecule of interest (e.g., a therapeutic protein, a nanoparticle, or a cell surface protein) is first conjugated to this compound. This "DNP-tagged" molecule can then be introduced into an in vitro or in vivo system where it can be specifically targeted by anti-DNP antibodies. This targeting can trigger a variety of downstream immunological effects, which will be explored in the signaling pathways section.
Quantitative Data
The successful conjugation and application of this compound rely on quantifiable parameters. The following tables provide examples of such data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1353011-89-8 |
| Molecular Formula | C₁₃H₁₇N₃O₈ |
| Molecular Weight | 343.3 g/mol |
| Purity | Typically ≥95% |
Data sourced from supplier specifications.[3]
Table 2: Illustrative Binding Affinity of Anti-DNP Antibodies
| Antibody Clone | Isotype | Ligand | K_d (M) |
| Monoclonal 1 | IgG | DNP-aminohexanoate | 1.2 x 10⁻⁸ |
| Monoclonal 2 | IgE | DNP-lysine | 1.0 x 10⁻⁹ |
| Polyclonal | IgG | DNP-BGG | Affinity constant increased ~100-fold over 5 weeks |
Note: This data is illustrative and based on similar DNP-containing ligands. The precise affinity for this compound will depend on the specific antibody clone and experimental conditions.[4]
Table 3: Example Conjugation Efficiency and Characterization of a DNP-PEG2-Protein Conjugate
| Parameter | Method | Result |
| Degree of Labeling (DOL) | UV-Vis Spectrophotometry | 2.5 DNP molecules per protein |
| Purity of Conjugate | RP-HPLC | >95% |
| Identity Confirmation | Mass Spectrometry | Observed mass shift consistent with DOL |
Note: These are typical results for a model protein conjugation and will vary depending on the protein and reaction conditions.
Signaling Pathways and Logical Relationships
The interaction of a this compound conjugate with anti-DNP antibodies can initiate several signaling cascades. Below are diagrams illustrating these pathways and relationships.
Experimental Protocols
The following are detailed protocols for the conjugation of this compound to a model protein and its subsequent analysis.
Conjugation of this compound to Bovine Serum Albumin (BSA)
This protocol describes the two-step activation of the carboxylic acid on this compound and subsequent conjugation to primary amines on BSA.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve BSA in Conjugation Buffer to a final concentration of 10 mg/mL.
-
This compound Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF.
-
Activation of this compound:
-
In a microcentrifuge tube, add a 20-fold molar excess of this compound to the amount of BSA to be conjugated.
-
Add a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS over the this compound.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound solution to the BSA solution.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the DNP-PEG2-BSA conjugate from excess reagents using a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
Characterization of the DNP-PEG2-BSA Conjugate
A. Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
-
Measure the absorbance of the purified DNP-PEG2-BSA conjugate at 280 nm (A₂₈₀) and 360 nm (A₃₆₀).
-
Calculate the concentration of BSA and DNP using the following equations:
-
Molar extinction coefficient of BSA at 280 nm (ε_BSA) = 43,824 M⁻¹cm⁻¹
-
Molar extinction coefficient of DNP at 360 nm (ε_DNP) = 17,400 M⁻¹cm⁻¹
-
Correction factor for DNP absorbance at 280 nm = 0.32
-
-
BSA Concentration (M) = [A₂₈₀ - (A₃₆₀ x 0.32)] / ε_BSA
-
DNP Concentration (M) = A₃₆₀ / ε_DNP
-
DOL = DNP Concentration / BSA Concentration
B. Purity Analysis by RP-HPLC
-
Instrument: HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor absorbance at 280 nm and 360 nm.
-
Analysis: The purified conjugate should appear as a single major peak, shifted in retention time compared to the unconjugated BSA.
This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided protocols and data serve as a starting point for the successful application of this versatile molecule in various research and therapeutic contexts.
References
A Technical Guide to DNP-PEG2-acid (CAS: 1353011-89-8) for Advanced Bioconjugation and Immunological Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DNP-PEG2-acid, a bifunctional linker widely utilized in biomedical research and drug development. This document details its chemical and physical properties, provides structured experimental protocols for its application, and visualizes key biological pathways and experimental workflows where it plays a crucial role.
Introduction to this compound
This compound, with the CAS number 1353011-89-8, is a versatile chemical tool that integrates three key functional components: a 2,4-dinitrophenyl (DNP) group, a hydrophilic 2-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1][2][3][4] The DNP moiety serves as a well-established hapten, a small molecule that can elicit a robust immune response when conjugated to a larger carrier molecule, making it invaluable for immunological studies.[1][5][6] The PEG spacer enhances the water solubility and reduces steric hindrance of the conjugate, which can improve its pharmacokinetic properties in drug delivery systems.[2][3][4] The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amines on proteins, peptides, antibodies, or other molecules, forming stable amide bonds.[2][7]
This unique combination of features makes this compound a valuable linker in various applications, including the development of antibody-drug conjugates (ADCs), the synthesis of probes for immunoassays, and as a tool for studying fundamental immunological processes such as B-cell activation and mast cell degranulation.[4][8][9] It is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7]
Chemical and Physical Properties
The quantitative data for this compound are summarized in the table below, compiled from various suppliers.
| Property | Value | Reference(s) |
| CAS Number | 1353011-89-8 | [1][2][8][10] |
| Synonyms | DNP-NH-PEG2-C2-acid, DNP-PEG2-COOH | [8] |
| Molecular Formula | C13H17N3O8 | [2][8][10] |
| Molecular Weight | 343.29 - 343.3 g/mol | [2][7][8][10] |
| Purity | >95% or >98% (batch-specific) | [2][7][8][10] |
| Appearance | Light yellow to yellow solid | |
| Functional Groups | DNP, Carboxylic Acid | [1][9] |
| Linker Type | Non-cleavable | [1][9] |
| Storage Conditions | -20°C, protect from moisture | [2][8] |
| Solubility | Soluble in DMSO, DMF | [11] |
Experimental Protocols and Methodologies
The terminal carboxylic acid of this compound can be conjugated to primary amines using standard carbodiimide chemistry. Below are detailed protocols for the activation of the linker and its conjugation to a model protein.
Protocol: Amide Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a primary amine-containing molecule, such as a protein or antibody, through the formation of a stable amide bond. This is a common method for creating bioconjugates.[12]
Materials:
-
This compound
-
Amine-containing molecule (e.g., antibody, protein)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before opening vials to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 2-10 mg/mL).
-
Immediately before use, prepare stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer or anhydrous DMSO.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired amount of this compound stock solution.
-
Add a 2-5 fold molar excess of both EDC and NHS/Sulfo-NHS to the this compound solution. The use of NHS or Sulfo-NHS creates a more stable intermediate compared to using EDC alone.[12]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated this compound mixture to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of the linker over the protein is a common starting point, though the optimal ratio should be determined empirically.[11]
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5 for efficient coupling to the primary amines.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM (e.g., add hydroxylamine or glycine).
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated linker.[12]
-
-
Purification and Characterization:
-
Remove excess, unreacted this compound and quenching reagents by dialysis against PBS or by using a desalting column (size-exclusion chromatography).
-
Confirm successful conjugation by methods such as UV-Vis spectroscopy (to detect the DNP group), mass spectrometry (to confirm the mass increase), or HPLC to assess purity.[12]
-
Key Applications and Associated Pathways
The DNP moiety of this compound makes it a powerful tool for immunological research. Below are diagrams of key signaling pathways and experimental workflows involving DNP.
T-Dependent B-Cell Activation by a DNP-Carrier Conjugate
DNP-carrier conjugates are classic antigens used to study the mechanisms of humoral immunity. B-cells that recognize the DNP hapten internalize the conjugate, process the carrier protein, and present its peptides to helper T-cells, leading to B-cell activation and antibody production.[1]
Caption: T-Dependent B-Cell Activation by a DNP-Carrier Complex.
IgE-Mediated Mast Cell Degranulation
In models of Type I hypersensitivity, animals are sensitized to produce DNP-specific IgE antibodies. These antibodies bind to FcεRI receptors on mast cells. Subsequent exposure to a multivalent DNP-antigen cross-links these receptors, triggering degranulation and the release of inflammatory mediators like histamine.[1]
Caption: IgE-Mediated Mast Cell Degranulation Pathway.
Experimental Workflow: Production of Anti-DNP Antibodies
The production of antibodies against the DNP hapten is a standard immunological procedure. It involves conjugating DNP to a carrier protein, immunizing an animal, and then purifying and characterizing the resulting antibodies.
Caption: Workflow for Production and Analysis of Anti-DNP Antibodies.
Conclusion
This compound (CAS: 1353011-89-8) is a high-value reagent for researchers in immunology, drug development, and bioconjugation chemistry. Its defined structure, combining a hapten, a hydrophilic spacer, and a reactive functional group, provides a reliable platform for creating well-characterized conjugates. The protocols and pathways detailed in this guide offer a solid foundation for the successful application of this linker in a variety of advanced research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Re-presentation of the hapten dinitrophenol (DNP) to a DNP-specific T-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. DNP-PEG-acid | AxisPharm [axispharm.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synabs.be [synabs.be]
- 7. This compound, 1353011-89-8 | BroadPharm [broadpharm.com]
- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 9. This compound - Creative Biolabs [creative-biolabs.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Hapten-Carrier Principle Using Dinitrophenyl (DNP)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Hapten-Carrier Principle
In immunology, a hapten is a small molecule that is antigenic but not immunogenic on its own; it can be recognized by antibodies but cannot elicit an immune response.[1][2] To become immunogenic, a hapten must be covalently attached to a larger carrier molecule, typically a protein, which provides the necessary determinants for T-cell activation.[1][3] This combination, known as a hapten-carrier conjugate, can induce a robust immune response, leading to the production of antibodies specific to the hapten.[4]
The 2,4-Dinitrophenyl (DNP) group is a classic and extensively studied model hapten.[3] Its chemical stability, lack of endogenous presence in tissues, and ease of conjugation to various carrier proteins make it an invaluable tool for investigating the fundamental mechanisms of the immune system, including B-cell activation, T-cell help, immunological memory, and hypersensitivity reactions.[3][5]
Core Mechanism: T-Cell Dependent B-Cell Activation
The immune response to a DNP-carrier conjugate is a quintessential example of T-cell dependent B-cell activation, a process requiring linked recognition of the hapten and the carrier by B-cells and T-cells, respectively.[1][6]
The process unfolds as follows:
-
Antigen Recognition by B-Cell: A naive B-cell with a B-cell receptor (BCR) specific for the DNP hapten recognizes and binds to the DNP-carrier conjugate.[1][2]
-
Internalization and Processing: The entire conjugate is internalized by the B-cell via receptor-mediated endocytosis. Inside the cell, the carrier protein is proteolytically processed into smaller peptides.[7]
-
Antigen Presentation: These carrier-derived peptides are loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the surface of the B-cell.[1][7]
-
T-Cell Recognition and Help: A pre-activated helper T-cell (TH), specific for one of the carrier peptides presented by the B-cell, recognizes the peptide-MHC II complex. This interaction, along with the binding of CD40 on the B-cell to the CD40 Ligand (CD40L) on the T-cell, triggers the T-cell to provide "help".[6]
-
B-Cell Activation and Differentiation: The T-cell releases cytokines, such as IL-4 and IL-5, which, combined with the CD40-CD40L signal, fully activates the B-cell.[6][8] This activation leads to clonal expansion (proliferation) and differentiation of the B-cell into antibody-secreting plasma cells and memory B-cells.[9]
The result is the production of a large number of antibodies that are highly specific for the DNP hapten.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hapten - Wikipedia [en.wikipedia.org]
- 5. synabs.be [synabs.be]
- 6. B-cell activation by armed helper T cells - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. T cell-dependent hapten-specific and polyclonal B cell responses require release of interleukin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study uncovers antibody production process in immune response — Nuffield Department of Medicine [ndm.ox.ac.uk]
A Technical Guide to DNP-PEG2-Acid for Inducing Immune Responses
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core utility of 2,4-Dinitrophenyl-PEG2-Acid (DNP-PEG2-acid) as a tool for eliciting specific and robust immune responses. We will delve into its mechanism of action, provide quantitative data from relevant studies, detail experimental protocols, and visualize key pathways and workflows.
Introduction: The Hapten-Carrier Principle
This compound is a chemical reagent that leverages the hapten-carrier effect to induce an immune response. A hapten is a small molecule that, by itself, is not immunogenic.[1][2][3][4] However, when covalently attached to a larger carrier molecule, typically a protein, it becomes capable of eliciting a potent and specific antibody response.[1][2][3] The DNP group serves as the hapten, while the terminal carboxylic acid on the PEG spacer allows for its conjugation to primary amines (e.g., lysine residues) on a carrier protein of choice.[5]
Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA), which are chosen for their high immunogenicity and solubility.[2][] The polyethylene glycol (PEG) spacer enhances the solubility of the DNP conjugate and provides spatial separation between the hapten and the carrier, which can improve the accessibility of the DNP moiety to B-cell receptors.[7][8]
Mechanism of T-Cell Dependent B-Cell Activation
The immune response to a DNP-carrier conjugate is a classic example of T-cell dependent B-cell activation. The process involves a coordinated effort between hapten-specific B-cells and carrier-specific T-helper cells.[2][3]
The key steps are as follows:
-
Antigen Recognition: A B-cell with a receptor (BCR) specific for the DNP hapten recognizes and binds to the DNP-carrier conjugate.[1][2]
-
Internalization and Processing: The entire conjugate is internalized by the B-cell through receptor-mediated endocytosis. Inside the B-cell, the carrier protein is degraded into smaller peptides.[1][3]
-
Antigen Presentation: These carrier-derived peptides are then loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the surface of the B-cell.[1][3]
-
T-Cell Help: A carrier-specific T-helper cell, previously activated by an antigen-presenting cell (like a dendritic cell) displaying the same carrier peptides, recognizes the peptide-MHC II complex on the B-cell.
-
B-Cell Activation: This T-cell and B-cell interaction, along with co-stimulatory signals, provides the necessary help to fully activate the B-cell.[1][2] This activation leads to clonal expansion (proliferation) and differentiation of the B-cell into plasma cells, which secrete large quantities of high-affinity, DNP-specific antibodies, and memory B-cells, which provide long-term immunity.
Figure 1. T-Cell dependent B-cell activation by a DNP-carrier conjugate.
Quantitative Data on DNP-Induced Immune Responses
Immunization with DNP-carrier conjugates, particularly DNP-KLH, reliably elicits high-titer antibody responses across various species. The magnitude and kinetics of this response are key metrics for assessing immunogenicity.
| Parameter | Species | Immunogen | Adjuvant | Peak Response Time | Result | Reference |
| Anti-DNP Antibody Titer | Spotted Hyena | DNP-KLH | With/Without | Day 28 | Significant increase in IgG and IgM titers post-immunization. | [9] |
| Antibody Levels (OD) | House Sparrow | DNP-KLH | mCFA/IFA | Day 56 | Sustained high levels of DNP-specific antibodies after booster shots. | [10] |
| Anti-DNP PFC/Spleen | Mouse | DNP-Salmonella | None (T-independent) | Day 4 | ~10,000 PFC/spleen for IgM; ~100 PFC/spleen for IgG. | [11] |
| Anti-DNP Antibody Conc. | Guinea Pig | DNP-OVA | CFA | Day 7 (Secondary) | ~600 µg/mL increase in anti-DNP antibody concentration after secondary immunization. | [12] |
Table 1: Summary of quantitative data from DNP-carrier immunization studies. OD = Optical Density; mCFA = Modified Complete Freund's Adjuvant; IFA = Incomplete Freund's Adjuvant; PFC = Plaque-Forming Cells; OVA = Ovalbumin.
Experimental Protocols
Reproducibility in immunological studies hinges on detailed and consistent protocols. Below is a standard protocol for generating a DNP-specific antibody response in mice.
Protocol: Mouse Immunization with DNP-KLH
This protocol outlines the essential steps for immunizing mice to generate a robust anti-DNP antibody response.[13]
1. Materials:
-
DNP-KLH conjugate
-
Phosphate-Buffered Saline (PBS)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (e.g., 27-30 gauge)
-
Mice (e.g., BALB/c or C57BL/6 strain)
2. Antigen Emulsification:
-
Prepare the immunogen by emulsifying the DNP-KLH solution (e.g., 1-2 mg/mL in PBS) with an equal volume of adjuvant.[7]
-
Primary Immunization: Use Complete Freund's Adjuvant (CFA).
-
Booster Immunizations: Use Incomplete Freund's Adjuvant (IFA).
-
To create a stable emulsion, repeatedly draw the mixture into and expel it from a syringe until a thick, white emulsion is formed. A drop of a stable emulsion will not disperse when placed in water.
3. Immunization Schedule:
-
Primary Immunization (Day 0): Inject each mouse with 100-200 µL of the DNP-KLH/CFA emulsion.[7] This typically contains 50-100 µg of the DNP-KLH conjugate.[13] The injection can be administered subcutaneously (s.c.) or intraperitoneally (i.p.).[13]
-
Booster Immunizations (e.g., Day 21, Day 35): Administer one or two booster injections with the same dose of DNP-KLH emulsified in IFA. Boosts are typically given every 2-3 weeks.[7][13]
4. Titer Monitoring and Serum Collection:
-
Collect small blood samples (e.g., from the tail vein) 7-14 days after the final booster immunization.[7][13]
-
Allow the blood to clot and centrifuge to separate the serum.
-
Determine the anti-DNP antibody titer in the serum using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Once a high titer is achieved, a terminal bleed can be performed via cardiac puncture to maximize serum collection.[13]
Figure 2. Typical experimental workflow for mouse immunization with DNP-KLH.
Applications in Research and Drug Development
The DNP-hapten system is a versatile tool with broad applications in immunology and drug development.
-
Studying Humoral Immunity: It serves as a model antigen to dissect the fundamental mechanisms of B-cell activation, antibody production, class switching, and affinity maturation.[13][14]
-
Vaccine Research: DNP-carrier conjugates are used to evaluate the efficacy of different adjuvants and vaccine delivery platforms.[7]
-
Immunoassay Controls: Since DNP is not naturally present in biological systems, anti-DNP antibodies are excellent tools for developing positive and negative controls in assays like ELISA, flow cytometry, and immunohistochemistry.[13]
-
Antibody-Drug Conjugate (ADC) Research: PEGylated DNP linkers can be used in the development of ADCs, where the DNP moiety can serve as a target for pre-targeting strategies or as a component of the linker itself.[15][16]
Figure 3. Core applications of this compound in research and drug development.
Conclusion
This compound, when conjugated to a suitable carrier, is a powerful and reliable tool for inducing a specific, T-cell dependent immune response. Its well-characterized mechanism of action and the robustness of the resulting anti-DNP antibody production make it an indispensable reagent in immunology. From fundamental studies of B-cell biology to the evaluation of novel vaccine adjuvants and the development of bioconjugation strategies, the DNP-hapten system provides researchers and drug developers with a versatile and effective platform for immunological investigation.
References
- 1. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 2. scribd.com [scribd.com]
- 3. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hapten - Wikipedia [en.wikipedia.org]
- 5. This compound, 1353011-89-8 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. karger.com [karger.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. usbio.net [usbio.net]
- 15. medkoo.com [medkoo.com]
- 16. DNP-PEG-acid | AxisPharm [axispharm.com]
Technical Guide: Hydrophilicity of DNP-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to DNP-PEG2-acid and Hydrophilicity
This compound, or (2,4-dinitrophenyl)-amino-PEG2-acetic acid, is a molecule that incorporates three key functional components: a dinitrophenyl (DNP) group, a short polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The DNP group serves as a hapten for antibody recognition, making it a valuable tool in immunological studies. The carboxylic acid allows for covalent conjugation to primary amines on proteins, peptides, or other molecules.
The hydrophilicity of a molecule is a critical physicochemical property that governs its behavior in aqueous environments. It influences solubility, bioavailability, and interactions with biological systems. For drug development professionals, understanding and quantifying hydrophilicity is essential for predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The hydrophilicity of this compound is primarily attributed to its polyethylene glycol (PEG) linker. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to increase water solubility and reduce immunogenicity.[] The two ethylene glycol units in this compound are expected to significantly enhance its aqueous solubility compared to the parent DNP-amine structure.[2][3]
Quantitative Data on Hydrophilicity
As of this writing, specific experimentally determined quantitative data for the hydrophilicity of this compound, such as its octanol-water partition coefficient (LogP) or precise water solubility, are not available in peer-reviewed literature or safety data sheets.[4] The LogP value is a widely used measure of lipophilicity, where a negative value indicates hydrophilicity and a positive value indicates lipophilicity.
For context and comparison, the table below includes predicted information for DNP-PEGylated molecules with varying PEG chain lengths. It is generally expected that as the length of the hydrophilic PEG chain increases, the water solubility will increase, and the LogP value will decrease.
| Compound | Molecular Weight ( g/mol ) | Water Solubility | LogP | Data Source |
| This compound | 343.29 | Predicted to be water-soluble[2][3] | Not Available | - |
| DNP-PEG4-acid | 431.40 | Predicted to be water-soluble[] | Not Available | - |
| DNP-PEG4-alcohol | 359.3 | Sparingly to Moderately Soluble in Water[5] | Not Available | Predicted[5] |
Experimental Protocols for Determining Hydrophilicity
The following are detailed protocols for two standard methods to experimentally determine the hydrophilicity of a compound like this compound.
Shake-Flask Method for LogD Determination
This is the traditional and "gold standard" method for determining the partition coefficient.[2][6] For an ionizable compound like this compound, the distribution coefficient (LogD) is measured at a specific pH, which is often more biologically relevant than the LogP (for the neutral form).
Materials:
-
This compound
-
n-Octanol (HPLC grade, pre-saturated with buffer)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Dimethyl sulfoxide (DMSO)
-
Glass vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
Protocol:
-
Preparation of Solutions:
-
Partitioning:
-
In a glass vial, add a precise volume of the pre-saturated PBS (pH 7.4).
-
Spike in a small volume of the this compound DMSO stock solution. The final concentration should be within the linear range of the analytical method.
-
Add an equal volume of pre-saturated n-octanol.
-
Cap the vial tightly and vortex or shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.[7]
-
-
Phase Separation:
-
Centrifuge the vial at a moderate speed to ensure complete separation of the aqueous and organic layers.
-
-
Quantification:
-
Carefully take an aliquot from both the n-octanol and the PBS layers.
-
Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as HPLC-UV, by comparing to a standard curve.
-
-
Calculation:
-
The distribution coefficient (D) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase:
-
D = [Concentration in n-octanol] / [Concentration in PBS]
-
-
The LogD is the base-10 logarithm of D:
-
LogD = log10(D)
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for LogP Estimation
This method offers higher throughput and requires less material than the shake-flask method.[4][8] It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.
Materials:
-
This compound
-
A set of reference compounds with known LogP values that bracket the expected LogP of the analyte.
-
HPLC system with a C18 column and a UV detector.
-
Mobile phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
Protocol:
-
Preparation of a Calibration Curve:
-
Prepare solutions of the reference compounds in the mobile phase.
-
Inject each reference compound into the HPLC system and record its retention time (t_R).
-
Also, determine the column's dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0.[8]
-
Plot log(k) versus the known LogP values of the reference compounds to generate a linear calibration curve.
-
-
Analysis of this compound:
-
Prepare a solution of this compound in the mobile phase.
-
Inject the solution into the HPLC system under the same conditions used for the reference compounds and record its retention time.
-
Calculate the capacity factor (k) for this compound.
-
-
LogP Estimation:
-
Using the calibration curve, determine the LogP of this compound from its calculated log(k) value.
-
Visualizations
The following diagrams illustrate the structure of this compound, the concept of hydrophilicity, and the experimental workflows.
Caption: Molecular structure of this compound.
Caption: Partitioning of molecules based on hydrophilicity.
Caption: Workflow for the Shake-Flask method.
Caption: Workflow for the RP-HPLC method.
References
- 2. LogP / LogD shake-flask method [protocols.io]
- 3. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 4. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. ecetoc.org [ecetoc.org]
Methodological & Application
Application Notes and Protocols for Amine Coupling Chemistry Using DNP-PEG2-Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DNP-PEG2-acid in amine coupling reactions. This bifunctional linker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and various biological probes.[1][2][3]
This compound features a dinitrophenyl (DNP) group, a well-established hapten for immunological detection, and a terminal carboxylic acid connected by a two-unit polyethylene glycol (PEG) spacer.[2][4] The hydrophilic PEG linker enhances the solubility of the molecule in aqueous media.[4] The carboxylic acid moiety can be readily conjugated to primary amines on biomolecules, such as proteins, peptides, or antibodies, through the formation of a stable amide bond.[4] This is typically achieved using carbodiimide crosslinker chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or using coupling reagents like HATU.[4]
Data Presentation
The efficiency of amine coupling reactions with this compound is influenced by the choice of coupling reagent, solvent, and specific reaction conditions. The following table summarizes typical yields for amide coupling reactions involving PEG-acid linkers with various reagents. While specific data for this compound is limited, these values provide a representative benchmark for optimizing conjugation reactions.
| Coupling Reagent | Base (optional) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| EDC/NHS | DIPEA | DMF/DCM | Room Temp | 2 - 12 | 70 - 90 |
| HATU | DIPEA/TEA | DMF | Room Temp | 1 - 4 | 85 - 98 |
| DCC/HOBt | N/A | DCM/DMF | 0 to Room Temp | 2 - 8 | 60 - 85 |
Note: The data presented in this table are representative values for amide coupling reactions of PEG-acid linkers and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Herein, we provide detailed protocols for the two most common methods for conjugating this compound to amine-containing molecules.
Protocol 1: Amide Coupling using EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound with EDC and NHS to form an amine-reactive NHS ester, followed by coupling to an amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Coupling Buffer: PBS or 0.1 M sodium phosphate, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vials and stirring apparatus
Procedure:
-
Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMF or DMSO immediately before use.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
-
Activation of this compound:
-
In a reaction vial, dissolve this compound in Activation Buffer.
-
Add a 2-5 fold molar excess of both EDC and NHS/Sulfo-NHS to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to the Amine-containing Molecule:
-
Add the activated this compound solution to the solution of the amine-containing molecule. A 10-20 fold molar excess of the activated this compound over the amine-containing molecule is a common starting point.
-
If the activation was performed at a lower pH, adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature, or at 4°C for sensitive molecules, with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
The DNP-PEG2-conjugate can be purified using an appropriate chromatographic method, such as size-exclusion chromatography (SEC) or dialysis, to remove excess reagents and byproducts.
-
Protocol 2: Amide Coupling using HATU
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent, for the amide bond formation.
Materials:
-
This compound
-
Amine-containing molecule
-
HATU
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel and stirring apparatus under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
-
Activation and Coupling:
-
To the solution from step 1, add DIPEA or TEA (2.0 equivalents).
-
Stir for a few minutes, then add the amine-containing molecule (1.1 equivalents).
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the progress of the reaction by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography or preparative HPLC.
-
Mandatory Visualizations
Caption: General workflow for amine coupling of this compound.
Caption: Solid-phase synthesis workflow for a PROTAC using a DNP-PEG linker.
Caption: Simplified signaling pathway of DNP-hapten induced immune response.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNP-PEG2-acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic payloads directly to cancer cells. The linker, which connects the antibody to the drug, is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and safety. DNP-PEG2-acid is a heterobifunctional linker featuring a 2,4-dinitrophenyl (DNP) group, a short 2-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.
The hydrophilic PEG spacer, even with only two units, can enhance the solubility and reduce the aggregation potential of the ADC.[1] The terminal carboxylic acid allows for covalent attachment to amine-containing molecules, such as lysine residues on an antibody, through the formation of a stable amide bond.[2] The DNP group is a well-established hapten, a small molecule that can elicit an immune response when attached to a larger carrier.[3] This feature can be exploited for immunodetection, purification, or as a potential immunomodulatory component in the ADC design.[2][3]
These application notes provide detailed protocols for the synthesis, purification, and characterization of ADCs using this compound, along with methods for evaluating their in vitro efficacy.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C13H17N3O8 |
| Molecular Weight | 343.3 g/mol [4] |
| Appearance | Yellow crystalline solid or oil |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers |
| Functional Groups | Dinitrophenyl (DNP), PEG2, Carboxylic Acid |
Experimental Protocols
Protocol 1: Activation of this compound with NHS Ester
This protocol describes the activation of the carboxylic acid group of this compound to an N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines on a payload molecule or directly on the antibody.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[2]
-
Reaction vials
-
Magnetic stirrer and stir bars
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM).
-
Immediately before use, prepare fresh stock solutions of EDC (e.g., 500 mM) and NHS/Sulfo-NHS (e.g., 500 mM) in Activation Buffer or anhydrous DMSO.[2]
-
-
Activation Reaction:
-
In a reaction vial, dissolve this compound in an appropriate volume of anhydrous DMF or DMSO.
-
Add NHS or Sulfo-NHS to the this compound solution (a 1.2 to 1.5-fold molar excess is recommended).
-
Add EDC to the reaction mixture (a 1.5 to 2.0-fold molar excess over this compound is recommended).[5]
-
Stir the reaction at room temperature for 15-60 minutes. The progress of the reaction can be monitored by TLC or LC-MS.
-
-
Use of Activated Linker:
-
The resulting DNP-PEG2-NHS ester solution can be used immediately for conjugation to an amine-containing payload or antibody.
-
Protocol 2: Conjugation of Activated DNP-PEG2-Linker to an Amine-Containing Payload
This protocol outlines the conjugation of the pre-activated DNP-PEG2-NHS ester to a cytotoxic drug that has a primary amine functional group.
Materials:
-
Activated DNP-PEG2-NHS ester solution (from Protocol 1)
-
Amine-containing cytotoxic payload
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Payload Preparation:
-
Dissolve the amine-containing cytotoxic payload in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
To the payload solution, add the freshly prepared DNP-PEG2-NHS ester solution (typically a 1.1 to 1.5-fold molar excess relative to the payload).
-
If the payload is in a salt form (e.g., HCl salt), a non-nucleophilic base like TEA or DIPEA (2-3 equivalents) can be added to neutralize the acid and facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. Monitor the reaction by LC-MS.
-
-
Purification:
-
Upon completion, purify the DNP-PEG2-Payload conjugate by RP-HPLC to remove unreacted starting materials and byproducts.
-
Lyophilize the pure fractions to obtain the final drug-linker conjugate.
-
Protocol 3: Conjugation of DNP-PEG2-Payload to Antibody
This protocol describes the conjugation of the purified DNP-PEG2-Payload to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
DNP-PEG2-Payload conjugate (from Protocol 2)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Borate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system for purification
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Conjugation Buffer.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the DNP-PEG2-Payload in a minimal amount of a water-miscible organic solvent like DMSO (the final concentration of the organic solvent in the reaction mixture should ideally not exceed 10% v/v).
-
Add the DNP-PEG2-Payload solution to the antibody solution. The molar ratio of the drug-linker to the antibody will determine the final Drug-to-Antibody Ratio (DAR) and should be optimized for each specific antibody and payload. A starting point is typically a 5-20 fold molar excess of the linker.[2]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[2]
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using SEC or TFF.
-
Collect the fractions containing the purified ADC.
-
Protocol 4: Characterization of the Antibody-Drug Conjugate
This protocol outlines key analytical methods to characterize the purified ADC.
3.1. Determination of Drug-to-Antibody Ratio (DAR)
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the DNP group (approximately 360 nm). The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the DNP-PEG2-Payload.[2]
-
Hydrophobic Interaction Chromatography (HIC): This method separates ADC species with different numbers of conjugated linkers. The relative peak areas can be used to determine the average DAR and the distribution of drug-loaded species.[6]
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass measurements to confirm the DAR.[7]
3.2. Analysis of Purity and Aggregation
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.[7]
3.3. In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the potency of the DNP-PEG2-ADC in killing cancer cells that express the target antigen.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
DNP-PEG2-ADC and unconjugated antibody (as a control)
-
Cell viability reagent (e.g., MTT, XTT, or a luminescent/fluorescent assay kit)
-
Plate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the DNP-PEG2-ADC and the unconjugated antibody in complete cell culture medium.
-
Remove the medium from the cells and add the ADC or antibody dilutions. Include untreated cells as a negative control.
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.[2]
-
Assess cell viability using the chosen reagent according to the manufacturer's instructions.
-
Measure the absorbance, fluorescence, or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Data Presentation
Quantitative data from the characterization and in vitro studies of a hypothetical ADC prepared with this compound are summarized in the tables below for easy comparison. Note: These are example data, and actual results will vary depending on the specific antibody, drug, and experimental conditions.
Table 1: Characterization of a Hypothetical DNP-PEG2-ADC
| Parameter | Result | Method Used |
| Average DAR | 3.5 | UV-Vis Spectroscopy, HIC |
| Monomer Purity | >95% | SEC-HPLC |
| Aggregates | <5% | SEC-HPLC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity of a Hypothetical DNP-PEG2-ADC
| Cell Line | Target Antigen Expression | IC50 (nM) of DNP-PEG2-ADC | IC50 (nM) of Unconjugated Antibody |
| Cell Line A | High | 1.2 | > 1000 |
| Cell Line B | Low | 85.7 | > 1000 |
| Cell Line C | Negative | > 1000 | > 1000 |
Visualizations
The following diagrams illustrate the general experimental workflow for ADC synthesis and the mechanism of action of a typical ADC.
References
Application Notes and Protocols for DNP-PEG2-acid in ELISA and Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-PEG2-acid is a versatile heterobifunctional reagent used in immunology and drug development. It comprises three key components: a 2,4-dinitrophenyl (DNP) group, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The DNP group acts as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule.[1][2] The hydrophilic PEG2 spacer enhances solubility and reduces steric hindrance, improving the accessibility of the DNP group for antibody binding.[3][4] The terminal carboxylic acid allows for covalent conjugation to primary amines on proteins or other molecules.[3] This reagent is invaluable for developing immunoassays, studying antibody responses, and creating targeted therapies.[5][]
Principle of Use: The Hapten-Carrier Effect
A hapten like DNP is not immunogenic on its own.[7] To generate an antibody response or use it in an immunoassay, it must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[][8] This DNP-carrier conjugate can then be used to immunize animals to produce anti-DNP antibodies or as a coating antigen in immunoassays like ELISA.[4][7]
Application Notes
Choosing a Carrier Protein
The choice of carrier protein is critical. KLH is generally more immunogenic and is preferred for antibody production. BSA is a cost-effective alternative and is commonly used for coating plates in ELISAs, especially when the primary antibody was raised against a different carrier to avoid cross-reactivity.[8][9]
Conjugation Chemistry
The carboxylic acid group of this compound can be coupled to primary amines (e.g., lysine residues) on the carrier protein using carbodiimide chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).[3] The molar ratio of this compound to the carrier protein during conjugation will determine the hapten density, which can influence the immunogenicity and assay performance.[]
Assay Formats
DNP-protein conjugates are primarily used in two ELISA formats:
-
Indirect ELISA: Used to detect and quantify anti-DNP antibodies in a sample. The DNP-protein conjugate is immobilized on the ELISA plate.[4]
-
Competitive ELISA: Used to detect and quantify free DNP-containing analytes in a sample. This format involves competition between the DNP-protein conjugate coated on the plate and the free DNP-analyte in the sample for binding to a limited amount of anti-DNP antibody.[2][]
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carrier Protein (BSA)
This protocol describes the covalent attachment of this compound to Bovine Serum Albumin (BSA) using EDC/NHS chemistry.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.5-5.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Dialysis tubing (10 kDa MWCO) or desalting column
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the this compound.
-
Incubate for 15-30 minutes at room temperature to form an NHS-ester intermediate.
-
-
Conjugation to BSA:
-
Dissolve BSA in Conjugation Buffer at a concentration of 5-10 mg/mL.
-
Add the activated this compound solution to the BSA solution. A typical molar ratio is 20-40 moles of this compound per mole of BSA.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove unreacted this compound and coupling reagents by dialysis against PBS at 4°C with several buffer changes, or by using a desalting column.
-
-
Characterization and Storage:
-
Determine the protein concentration (e.g., using a BCA assay).
-
The degree of DNP substitution can be estimated by measuring the absorbance at 360 nm.
-
Store the DNP-BSA conjugate at -20°C.
-
Protocol 2: Indirect ELISA for Detection of Anti-DNP Antibodies
This protocol outlines the steps for detecting anti-DNP antibodies in a sample, such as serum from an immunized animal.
Materials:
-
DNP-BSA conjugate (from Protocol 1)
-
96-well ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)[1]
-
Wash Buffer (PBS with 0.05% Tween-20)[7]
-
Blocking Buffer (e.g., 5% skim milk or 1% BSA in Wash Buffer)[1][10]
-
Sample Diluent (e.g., Blocking Buffer)
-
Anti-DNP antibody containing samples (e.g., serum)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)[7]
-
TMB Substrate Solution[4]
-
Stop Solution (e.g., 2N H₂SO₄)[7]
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the DNP-BSA conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well and incubate overnight at 4°C.[1][10]
-
Washing: Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[4][10]
-
Washing: Repeat the wash step.
-
Sample Incubation: Prepare serial dilutions of your samples (e.g., antisera) in Sample Diluent. Add 100 µL of each dilution to the appropriate wells and incubate for 1-2 hours at room temperature.[4]
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Sample Diluent according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.[4]
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Detection: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.[4]
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
Protocol 3: Competitive ELISA for Detection of Free DNP-Analyte
This protocol is for quantifying a free DNP-containing analyte in a sample.
Procedure:
-
Plate Coating and Blocking: Follow steps 1-4 from the Indirect ELISA protocol.
-
Competition Step:
-
In a separate plate or tubes, pre-incubate your samples containing the unknown amount of free DNP-analyte with a fixed, limited concentration of anti-DNP antibody for 30-60 minutes.
-
The concentration of the anti-DNP antibody should be predetermined to give a signal in the mid-range of the standard curve in the absence of any competitor.
-
-
Incubation on Plate: Transfer 100 µL of the pre-incubated sample/antibody mixture to the DNP-BSA coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Detection: Proceed with steps 7-11 from the Indirect ELISA protocol (Secondary Antibody Incubation, Washing, Detection, Stop Reaction, and Read Absorbance). The signal will be inversely proportional to the concentration of free DNP-analyte in the sample.
Data Presentation
The following tables provide typical concentration ranges and conditions for assays using this compound conjugates. Optimal conditions should be determined empirically for each specific assay.
Table 1: Typical Reagent Concentrations for Indirect ELISA
| Reagent | Concentration/Dilution | Incubation Time | Temperature |
| DNP-BSA Coating Antigen | 1 - 10 µg/mL | Overnight | 4°C |
| Blocking Buffer | 1% BSA or 5% Skim Milk | 1 - 2 hours | Room Temp. |
| Anti-DNP Primary Antibody | 1:1,000 - 1:100,000 | 1 - 2 hours | Room Temp. |
| HRP-conjugated Secondary Ab | 1:5,000 - 1:20,000 | 1 hour | Room Temp. |
| TMB Substrate | As per manufacturer | 15 - 30 min | Room Temp. |
Table 2: Example Standard Curve Data for Competitive ELISA
| Free DNP-Analyte (ng/mL) | Absorbance at 450 nm (OD) | % Inhibition |
| 0 (Max Signal) | 1.850 | 0% |
| 1 | 1.573 | 15% |
| 5 | 1.110 | 40% |
| 10 | 0.740 | 60% |
| 50 | 0.278 | 85% |
| 100 | 0.148 | 92% |
| Blank (Min Signal) | 0.050 | 100% |
Note: The data presented in Table 2 is representative and should be generated for each specific assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 1353011-89-8 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. seracare.com [seracare.com]
- 10. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
DNP-PEG2-acid as a Non-Cleavable Linker in Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-PEG2-acid is a heterobifunctional, non-cleavable linker that plays a crucial role in the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs).[1][2] This linker contains three key components: a 2,4-dinitrophenyl (DNP) group, a short polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[2] The DNP group, a well-known hapten, can be utilized for immunodetection and purification, or to potentially elicit an immune response.[3] The hydrophilic PEG spacer enhances the solubility and stability of the resulting bioconjugate, mitigating issues such as aggregation.[2][4] The terminal carboxylic acid provides a reactive handle for covalent attachment to amine-containing molecules, such as the lysine residues on an antibody, through the formation of a stable amide bond.[4]
The non-cleavable nature of the this compound linker ensures high stability of the conjugate in the bloodstream.[5][6] This is a critical attribute for ADCs, as it minimizes the premature release of the cytotoxic payload, thereby reducing off-target toxicity and improving the therapeutic index.[5] The release of the payload from an ADC constructed with a non-cleavable linker relies on the complete degradation of the antibody backbone within the lysosome of the target cancer cell.[5][6]
These application notes provide detailed protocols for the use of this compound in the preparation and characterization of bioconjugates, with a focus on antibody conjugation.
Chemical Properties and Data
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Name | 3-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)propanoic acid |
| Synonyms | DNP-NH-PEG2-C2-acid, DNP-PEG2-COOH |
| CAS Number | 1353011-89-8 |
| Molecular Formula | C13H17N3O8 |
| Molecular Weight | 343.29 g/mol |
| Purity | Typically >95% |
| Appearance | Yellow crystalline solid or oil |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers |
| Storage | Store at -20°C for long-term stability |
Experimental Protocols
The following protocols provide a step-by-step guide for the conjugation of this compound to an antibody, followed by purification and characterization of the resulting conjugate.
Protocol 1: Activation of this compound with EDC and NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester. This is a crucial first step for conjugation to primary amines on the antibody.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Reaction vials
-
Magnetic stirrer and stir bar
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
-
Activation Reaction:
-
In a reaction vial, add the desired amount of this compound from the stock solution.
-
Add Activation Buffer to the vial.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature with continuous stirring. The resulting solution contains the activated DNP-PEG2-NHS ester and is ready for immediate use in the conjugation reaction.
-
Protocol 2: Conjugation of Activated this compound to an Antibody
This protocol details the reaction of the activated DNP-PEG2-NHS ester with the primary amines (e.g., lysine residues) of an antibody.
Materials:
-
Activated DNP-PEG2-NHS ester solution (from Protocol 1)
-
Antibody to be conjugated (in an amine-free buffer)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.0-8.5 or Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Reaction vials
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If the antibody solution contains buffers with primary amines (e.g., Tris or glycine), it must be exchanged into the Conjugation Buffer using dialysis or a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL in the Conjugation Buffer.
-
-
Conjugation Reaction:
-
Add the freshly prepared activated DNP-PEG2-NHS ester solution to the antibody solution. A 10 to 20-fold molar excess of the linker to the antibody is a common starting point, but this should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
Protocol 3: Purification of the DNP-PEG2-Antibody Conjugate
Purification is essential to remove unconjugated linker, excess reagents, and to isolate the desired antibody conjugate. A multi-step approach is often necessary.
Materials:
-
Crude conjugation mixture
-
Tangential Flow Filtration (TFF) system or desalting columns (e.g., Sephadex G-25)
-
Hydrophobic Interaction Chromatography (HIC) system
-
Size Exclusion Chromatography (SEC) system
-
Appropriate buffers for each chromatography step
Procedure:
-
Buffer Exchange and Removal of Small Molecules (TFF or Desalting):
-
Use a TFF system or a desalting column to remove unconjugated DNP-PEG2-linker and other small molecule impurities.[7] This step also allows for buffer exchange into the appropriate buffer for the next purification step.
-
-
Separation by Drug-to-Antibody Ratio (HIC):
-
HIC is effective in separating ADC species based on their DAR.[7] The addition of the hydrophobic DNP group increases the surface hydrophobicity of the antibody, allowing for the separation of conjugates with different numbers of attached linkers.[7]
-
Equilibrate the HIC column with a high salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Load the sample and elute with a decreasing salt gradient.
-
Collect fractions and analyze to identify those containing the desired DAR.
-
-
Removal of Aggregates (SEC):
-
SEC is used to remove any high molecular weight aggregates that may have formed during the conjugation process.
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS).
-
Load the purified conjugate from the HIC step and collect the monomeric peak.
-
Protocol 4: Characterization of the DNP-PEG2-Antibody Conjugate
Characterization is performed to confirm successful conjugation, determine the drug-to-antibody ratio, and assess the purity and integrity of the conjugate.
Materials:
-
Purified DNP-PEG2-antibody conjugate
-
Mass Spectrometer (e.g., ESI-TOF)
-
High-Performance Liquid Chromatography (HPLC) system (Reversed-Phase or Size-Exclusion)
-
UV-Vis Spectrophotometer
Characterization Methods:
| Analytical Technique | Parameter Measured | Expected Result for Successful Conjugation |
| Mass Spectrometry (MS) | Molecular Weight | An increase in the molecular weight of the antibody corresponding to the number of this compound linkers conjugated. |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | A shift to a longer retention time for the conjugated antibody compared to the unconjugated antibody due to the increased hydrophobicity from the DNP group. |
| Size-Exclusion HPLC (SEC-HPLC) | Hydrodynamic Radius | A single, sharp peak indicating a homogenous and non-aggregated product. |
| UV-Vis Spectroscopy | Absorbance Spectrum | A characteristic absorbance peak for the DNP group (around 360 nm) will be present in the spectrum of the conjugate. |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) | Separation of different DAR species, allowing for the quantification and isolation of the desired conjugate. |
Visualizations
Experimental Workflow for ADC Preparation
The following diagram illustrates the general workflow for the preparation of an antibody-drug conjugate using this compound as a non-cleavable linker.
Caption: General workflow for ADC preparation.
Intracellular Processing of a Non-Cleavable ADC
This diagram illustrates the mechanism of action for an ADC constructed with a non-cleavable linker like this compound.
Caption: Intracellular processing of a non-cleavable ADC.
Conclusion
This compound is a valuable tool for the construction of stable bioconjugates. Its non-cleavable nature is particularly advantageous for the development of ADCs, offering enhanced stability in circulation and a well-defined mechanism of payload release within the target cell. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers and scientists, facilitating the successful application of this compound in their bioconjugation projects. Careful optimization of reaction conditions and thorough characterization of the final conjugate are critical for achieving the desired therapeutic efficacy and safety profile.
References
- 1. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
DNP-PEG2-acid Labeling of Peptides and Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the covalent labeling of peptides and oligonucleotides with DNP-PEG2-acid. These guidelines are intended to assist researchers in successfully preparing DNP-labeled biomolecules for a variety of applications, including immunoassays, molecular probes, and drug delivery systems.
Introduction to this compound Labeling
Dinitrophenyl (DNP) is a widely used hapten that can be readily detected by anti-DNP antibodies, making it an excellent tag for various biological assays. This compound is a labeling reagent that incorporates a DNP group, a two-unit polyethylene glycol (PEG) spacer, and a carboxylic acid functional group. The PEG spacer enhances the solubility of the labeled molecule in aqueous buffers and reduces potential steric hindrance between the DNP moiety and the biomolecule. The terminal carboxylic acid of this compound can be activated to form a reactive ester (e.g., an N-hydroxysuccinimide [NHS] ester) that readily couples with primary amines (the N-terminus and the side chain of lysine residues in peptides, or amine-modified oligonucleotides) to form a stable amide bond.[1][2][3]
Data Presentation: Quantitative Parameters for this compound Labeling
Successful labeling of peptides and oligonucleotides with this compound depends on several key experimental parameters. The following tables summarize typical quantitative data and reaction conditions to guide the optimization of your labeling experiments.
Table 1: Recommended Reaction Conditions for this compound Labeling of Peptides
| Parameter | Recommended Value | Notes |
| Molar Ratio (this compound:Peptide) | 5:1 to 20:1 | A higher molar excess may be required for less reactive peptides or to achieve a higher degree of labeling.[4][5] |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can promote aggregation, while lower concentrations may reduce reaction efficiency. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Avoid buffers containing primary amines (e.g., Tris), as they will compete with the peptide for reaction.[4] |
| pH | 8.0 - 8.5 | Optimal for the reaction between an activated carboxylic acid (NHS ester) and a primary amine.[5] |
| Reaction Time | 1 - 4 hours at Room Temperature or Overnight at 4°C | Reaction progress can be monitored by HPLC. |
| Quenching Reagent | 50-100 mM Tris or Glycine | Added to stop the reaction by consuming any unreacted activated this compound. |
Table 2: Recommended Reaction Conditions for this compound Labeling of Amine-Modified Oligonucleotides
| Parameter | Recommended Value | Notes |
| Molar Ratio (this compound:Oligonucleotide) | 20:1 to 50:1 | A significant molar excess is often necessary to drive the reaction to completion.[6] |
| Oligonucleotide Concentration | 1-5 mM | Ensure the oligonucleotide is fully dissolved in the reaction buffer.[6] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Borate Buffer | Borate buffer can also be an effective alternative. |
| pH | 8.5 - 9.0 | Slightly more basic conditions can improve the reactivity of the amine on the oligonucleotide.[7] |
| Reaction Time | 2 - 4 hours at Room Temperature or Overnight at 4°C | Optimization may be required based on the oligonucleotide sequence and modification.[6] |
| Quenching Reagent | Not always necessary, but can be quenched with an amine-containing buffer. | Purification is typically sufficient to remove unreacted label. |
Table 3: Typical Purification and Characterization Parameters
| Parameter | Peptides | Oligonucleotides |
| Primary Purification Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Polyacrylamide Gel Electrophoresis (PAGE) or RP-HPLC |
| Typical Purity Achieved | >95% | >90% (PAGE), >85% (HPLC)[8] |
| Characterization Techniques | Mass Spectrometry (MS), UV-Vis Spectroscopy | Mass Spectrometry (MS), UV-Vis Spectroscopy |
| Expected Mass Shift (this compound) | +343.29 Da | +343.29 Da |
| DNP Absorbance Maximum | ~360 nm | ~360 nm |
Experimental Protocols
Activation of this compound
The carboxylic acid of this compound must first be activated to a reactive ester for efficient coupling to primary amines. A common method is the formation of an N-hydroxysuccinimide (NHS) ester using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC).
-
Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (can be monitored by TLC).
-
The resulting solution containing the activated DNP-PEG2-NHS ester can be used directly in the labeling reaction or stored under anhydrous conditions at -20°C for a limited time.
Protocol 1: this compound Labeling of Peptides
Materials:
-
Peptide with at least one primary amine (N-terminus or lysine residue)
-
Activated DNP-PEG2-NHS ester solution (prepared as described above)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
RP-HPLC system for purification
Procedure:
-
Dissolve the peptide in the reaction buffer to a concentration of 1-10 mg/mL.
-
Add the desired molar excess of the activated DNP-PEG2-NHS ester solution to the peptide solution. The final concentration of the organic solvent (DMF or DMSO) should be kept below 20% to avoid peptide precipitation.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes.
-
Purify the DNP-labeled peptide by RP-HPLC using a suitable C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[9][10]
-
Monitor the elution profile at both 220 nm (peptide backbone) and 360 nm (DNP group).
-
Collect the fractions containing the dual-absorbing peak, which corresponds to the DNP-labeled peptide.
-
Confirm the identity and purity of the labeled peptide by mass spectrometry.[4]
Protocol 2: this compound Labeling of Amine-Modified Oligonucleotides
Materials:
-
Amine-modified oligonucleotide (5' or 3' modification)
-
Activated DNP-PEG2-NHS ester solution
-
Reaction Buffer: 0.1 M Sodium Borate, pH 8.5
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) system or RP-HPLC system for purification
Procedure:
-
Dissolve the amine-modified oligonucleotide in the reaction buffer to a concentration of 1-5 mM.
-
Add a 20- to 50-fold molar excess of the activated DNP-PEG2-NHS ester solution to the oligonucleotide solution.[6]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the DNP-labeled oligonucleotide using either denaturing PAGE or RP-HPLC.[8][11]
-
PAGE Purification: Load the reaction mixture onto a high-percentage denaturing polyacrylamide gel. The DNP-labeled oligonucleotide will migrate slower than the unlabeled oligonucleotide. Excise the band corresponding to the labeled product and elute the oligonucleotide from the gel slice.
-
RP-HPLC Purification: Use a C18 column and an appropriate ion-pairing reagent (e.g., triethylammonium acetate) in the mobile phase. The DNP label increases the hydrophobicity of the oligonucleotide, allowing for separation from the unlabeled starting material.[7]
-
-
Characterize the purified DNP-labeled oligonucleotide by mass spectrometry to confirm successful conjugation and by UV-Vis spectroscopy to determine the concentration and labeling efficiency.
Visualizations
Experimental Workflow for this compound Labeling of a Peptide
Caption: Workflow for the activation and conjugation of this compound to a peptide, followed by purification and analysis.
Signaling Pathway Application: Kinase Activity Assay Using a DNP-Labeled Peptide Substrate
Caption: A schematic of a kinase assay using a DNP-labeled peptide, detected by FRET with anti-DNP and anti-phospho antibodies.
Experimental Workflow for Fluorescence In Situ Hybridization (FISH) using a DNP-Labeled Oligonucleotide Probe
Caption: The workflow for preparing a DNP-labeled oligonucleotide probe and its use in a typical FISH experiment.[1][2]
References
- 1. Fluorescent In Situ Hybridization Using Oligonucleotide-Based Probes | Springer Nature Experiments [experiments.springernature.com]
- 2. Double Labeling of Oligonucleotide Probes for Fluorescence In Situ Hybridization (DOPE-FISH) Improves Signal Intensity and Increases rRNA Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. labcluster.com [labcluster.com]
- 8. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Activation of DNP-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-PEG2-acid is a heterobifunctional linker molecule widely utilized in bioconjugation, immunoassays, and drug delivery systems.[1] It comprises a dinitrophenyl (DNP) group, a hydrophilic two-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1][2] The DNP moiety serves as a hapten for antibody recognition, making it a valuable tool for immunological studies.[3] The PEG spacer enhances aqueous solubility and reduces steric hindrance.[1] The terminal carboxylic acid allows for covalent conjugation to primary amine-containing molecules, such as proteins, peptides, or antibodies, through the formation of a stable amide bond.[4][5]
This document provides a detailed protocol for the activation of the carboxylic acid on this compound using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method converts the carboxylic acid into a more stable, amine-reactive NHS ester, facilitating efficient conjugation to amine-containing molecules.[6]
Principle of Activation
The activation of the carboxylic acid on this compound using EDC and NHS is a two-step process:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[6]
-
Formation of a Stable NHS Ester: NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This semi-stable ester can then be efficiently reacted with a primary amine.[6][7]
This two-step process enhances coupling efficiency and provides better control over the conjugation reaction.[6]
Experimental Workflow
The overall workflow for the activation of this compound and subsequent conjugation to an amine-containing molecule is depicted below.
Data Presentation: Recommended Reagent Concentrations and Ratios
| Parameter | Value | Notes |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0 | Amine- and carboxyl-free buffer is crucial.[8] |
| Coupling Buffer | 20 mM PBS, 150 mM NaCl, pH 7.2-7.5 | Amine-free buffer such as PBS or borate buffer is recommended.[9][10] |
| Quenching Buffer | 10-50 mM Tris-HCl, pH 7.5 | Other primary amine-containing buffers like glycine can also be used.[9] |
| Molar Ratio (this compound:EDC:NHS) | 1 : 2-10 : 2-5 | A starting point of 1:5:2.5 is commonly used.[6] Optimization may be required. |
| Activation Time | 15-30 minutes | At room temperature.[6] |
| Coupling Time | 2 hours to overnight | At room temperature or 4°C. Longer incubation can increase efficiency.[6][8] |
Experimental Protocols
This protocol describes the activation of this compound and its subsequent conjugation to a primary amine-containing molecule in an aqueous environment.
Materials Required
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 20 mM Phosphate Buffered Saline (PBS), 150 mM NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (optional, for stock solutions)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Protocol
-
Preparation of Reagents:
-
Allow this compound, EDC, and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[8]
-
Prepare a stock solution of this compound in an appropriate organic solvent like DMF or DMSO, or directly in the Activation Buffer if soluble.[9]
-
Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer. These reagents are moisture-sensitive.[6][8]
-
Dissolve the amine-containing molecule in the Coupling Buffer to the desired concentration.[8]
-
-
Activation of this compound:
-
In a reaction tube, dissolve the this compound in the Activation Buffer.
-
Add a molar excess of EDC and NHS/Sulfo-NHS to the this compound solution. A 2-5 fold molar excess of each is a good starting point.[8][11]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[6] This step forms the amine-reactive NHS ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated this compound solution to your amine-containing molecule in the Coupling Buffer.[8] A 10-20 fold molar excess of the activated PEG reagent over the amine-containing molecule is a common starting point.
-
Ensure the pH of the final reaction mixture is between 7.2 and 7.5. Adjust with a small amount of base if necessary.[8][9]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Purify the DNP-PEG2-conjugated molecule from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[8]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conjugation | Inactive EDC/NHS due to hydrolysis. | Use fresh reagents and allow them to warm to room temperature before opening. Prepare stock solutions immediately before use.[7] |
| Suboptimal pH for activation or coupling. | Ensure the pH of the Activation Buffer is between 4.5-6.0 and the Coupling Buffer is between 7.2-8.5.[7] | |
| Presence of competing primary amines or carboxyls in buffers. | Use amine- and carboxyl-free buffers such as MES and PBS. Avoid buffers like Tris or glycine during the coupling step.[7] | |
| Precipitation of Reactants | Poor solubility of the amine-containing molecule. | Perform the reaction in a larger volume or add a small amount of a compatible organic co-solvent. |
| High concentration of reagents. | Optimize the concentrations of the reactants. |
Conclusion
The EDC/NHS activation of this compound is a robust and efficient method for conjugating it to primary amine-containing molecules. By following this protocol and optimizing the reaction conditions, researchers can successfully synthesize DNP-labeled conjugates for a wide range of applications in research and drug development.
References
- 1. DNP-PEG-acid | AxisPharm [axispharm.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 1353011-89-8 | BroadPharm [broadpharm.com]
- 5. Amino-PEG2-acid, 791028-27-8 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Surface Protein Labeling with DNP-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-PEG2-acid is a heterobifunctional linker used for the covalent modification of cell surface proteins. It comprises three key components: a 2,4-dinitrophenyl (DNP) group, a hydrophilic 2-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The DNP moiety serves as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier, making it a valuable tool for immunological studies. The PEG linker enhances water solubility and minimizes steric hindrance.[1] The carboxylic acid allows for the conjugation to primary amines (e.g., on lysine residues) on cell surface proteins via the formation of a stable amide bond. This labeling strategy is employed in various applications, including immunology, cell tracking, and targeted protein degradation.
Principle of Labeling
The labeling of cell surface proteins with this compound is a two-step process. First, the terminal carboxylic acid of this compound is activated to form a highly reactive intermediate. This is typically achieved using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The EDC activates the carboxyl group, which then reacts with NHS to form a more stable, amine-reactive NHS ester. In the second step, this activated DNP-PEG2-NHS ester is added to a suspension of cells, where it reacts with primary amines on the cell surface proteins to form stable amide bonds, effectively labeling the cells with the DNP hapten.
Applications
-
Immunological Studies: DNP-labeled cells can be used to study a variety of immune responses. For instance, they can act as target cells in cytotoxicity assays or be used to stimulate DNP-specific B and T cells. The DNP hapten is readily recognized by anti-DNP antibodies, allowing for the detection and analysis of labeled cells.[2]
-
Cell Tracking and Imaging: Once labeled, cells can be tracked in vitro or in vivo using fluorescently-labeled anti-DNP antibodies. This is useful for monitoring cell migration, engraftment, and fate.
-
Targeted Protein Degradation (TPD): DNP-PEG linkers can be incorporated into bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). In this context, the DNP group can serve as a ligand to recruit an anti-DNP antibody, which is then linked to an E3 ubiquitin ligase ligand. This complex can bring a target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome or lysosome.[3]
Quantitative Data
The optimal concentration of this compound for cell surface labeling will vary depending on the cell type, cell density, and the desired labeling intensity. The following table provides recommended starting conditions based on data from a similar compound, DNP-PEG12-NHS ester.[2] Researchers should perform a titration experiment to determine the optimal concentration for their specific application.
| Cell Type | Recommended Concentration Range (µg/mL) | Typical Incubation Time (minutes) | Expected Cell Viability | Notes |
| Splenocytes | 10 - 50 | 15 - 30 | > 90% | Optimize concentration to achieve desired labeling intensity without compromising viability.[2] |
| Mast Cells (e.g., RBL-2H3) | 5 - 25 | 10 - 20 | > 95% | Lower concentrations are often sufficient due to high expression of surface proteins.[2] |
| T-cell lines (e.g., Jurkat) | 20 - 100 | 20 - 30 | > 85% | Higher concentrations may be required, but monitor viability closely.[2] |
| Adherent cells (e.g., HEK293T) | 10 - 50 | 15 - 25 | > 90% | Ensure complete coverage of the cell monolayer with the labeling solution.[2] |
Note: This data is for DNP-PEG12-NHS ester and should be used as a starting point for optimization with this compound.[2] The shorter PEG linker in this compound may result in different optimal conditions.
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid on this compound to create an amine-reactive NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Reaction vials
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.
-
-
Activation Reaction:
-
In a reaction vial, add the desired amount of this compound from the stock solution.
-
Add Activation Buffer to the vial.
-
Add the EDC solution to the reaction vial, followed by the NHS (or Sulfo-NHS) solution. A typical molar ratio is 1:1.5:1.5 (this compound:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring. The activated DNP-PEG2-NHS ester is now ready for cell labeling.
-
Activation of this compound
Protocol 2: Cell Surface Protein Labeling
This protocol describes the labeling of cell surface proteins on live cells with activated DNP-PEG2-NHS ester.
Materials:
-
Suspension or adherent cells
-
Activated DNP-PEG2-NHS ester (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), sterile, ice-cold
-
Labeling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., complete cell culture medium with 10% FBS, or PBS with 50 mM glycine or Tris)
-
Centrifuge tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold PBS to remove any residual media containing proteins.
-
Count the cells and determine viability using a hemocytometer and Trypan Blue exclusion.
-
Resuspend the cells in ice-cold Labeling Buffer at a concentration of 1-10 x 10^6 cells/mL.
-
-
Labeling Reaction:
-
Add the freshly activated DNP-PEG2-NHS ester solution to the cell suspension to achieve the desired final concentration (refer to the Quantitative Data table for starting recommendations).
-
Incubate the cells on ice or at room temperature for 15-30 minutes with gentle agitation. Incubation on ice can help to minimize internalization of the label.
-
-
Quenching and Washing:
-
To stop the reaction, add an equal volume of Quenching Buffer. The primary amines in the buffer will quench any unreacted NHS ester.
-
Incubate for 5-10 minutes.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet three times with ice-cold PBS or cell culture medium to remove any unbound reagent.
-
-
Final Resuspension:
-
Resuspend the labeled cells in the appropriate medium for your downstream application (e.g., flow cytometry buffer, cell culture medium).
-
Cell Surface Labeling Workflow
Protocol 3: Assessment of Labeling Efficiency by Flow Cytometry
This protocol describes how to quantify the efficiency of cell surface labeling using a fluorescently-labeled anti-DNP antibody.
Materials:
-
DNP-labeled and unlabeled (control) cells
-
Anti-DNP antibody conjugated to a fluorophore (e.g., FITC, PE, or APC)
-
Flow Cytometry Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Staining:
-
Resuspend approximately 1 x 10^6 labeled and unlabeled cells in 100 µL of Flow Cytometry Buffer in separate tubes.
-
Add the fluorescently conjugated anti-DNP antibody at the manufacturer's recommended concentration to each tube.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing:
-
Wash the cells twice with 1 mL of Flow Cytometry Buffer. Centrifuge at 300 x g for 5 minutes at 4°C between washes.
-
-
Data Acquisition:
-
Resuspend the cells in 500 µL of Flow Cytometry Buffer.
-
Analyze the cells using a flow cytometer, comparing the fluorescence intensity of the labeled cells to the unlabeled control cells.
-
Signaling Pathway Visualization: DNP-mediated Targeted Protein Degradation
DNP-PEG linkers can be utilized in targeted protein degradation strategies that leverage the endo-lysosomal pathway. A bifunctional molecule can be created with a DNP head for antibody recognition and a second head that binds a cell surface receptor to induce endocytosis.
DNP-mediated Lysosomal Degradation
References
DNP-PEG2-acid for Flow Cytometry Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-PEG2-acid is a versatile molecule combining a 2,4-Dinitrophenyl (DNP) group, a hydrophilic polyethylene glycol (PEG) linker, and a terminal carboxylic acid. This structure makes it a valuable tool in various biological assays, particularly in flow cytometry. The DNP group acts as a hapten, a small molecule that can be specifically recognized by anti-DNP antibodies.[1] The PEG linker enhances solubility and reduces non-specific binding, while the carboxylic acid allows for covalent conjugation to primary amines on proteins, cells, or other molecules.[2][3]
This document provides detailed application notes and protocols for the use of this compound in flow cytometry, with a primary focus on its application in the Basophil Activation Test (BAT), a key assay for allergy research and diagnostics.
Principle of Application
In flow cytometry, this compound can be utilized in two main ways:
-
Direct Labeling: The carboxylic acid group can be activated (e.g., using EDC/NHS chemistry) to conjugate this compound to the surface of cells or particles. These DNP-labeled targets can then be detected using a fluorochrome-conjugated anti-DNP antibody.
-
In Vitro Stimulation (Basophil Activation Test): this compound can be conjugated to a carrier protein (e.g., Human Serum Albumin, HSA) to create a multivalent antigen. This DNP-antigen conjugate can then be used to cross-link IgE antibodies on the surface of basophils from sensitized individuals, leading to cell activation. This activation can be quantified by measuring the upregulation of specific cell surface markers, such as CD63 and CD203c, using flow cytometry.[2][4]
Key Application: Basophil Activation Test (BAT)
The Basophil Activation Test is a functional flow cytometry-based assay that mimics an allergic reaction in vitro. It is a valuable tool for diagnosing hypersensitivity to various allergens, including drugs and proteins. DNP-conjugated antigens serve as potent activators in this assay, particularly in experimental models of allergy.
Signaling Pathway in Basophil Activation
The cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) on the surface of basophils by a multivalent DNP-antigen triggers a complex intracellular signaling cascade. This cascade ultimately leads to the degranulation of the basophil and the release of inflammatory mediators, such as histamine. Concurrently, granule membrane proteins, like CD63, are translocated to the cell surface, and the expression of other activation markers, like CD203c, is upregulated.[4][5][6]
Experimental Protocols
Protocol 1: Preparation of DNP-HSA Conjugate
This protocol describes the preparation of a DNP-conjugated Human Serum Albumin (HSA) stock solution for use in the Basophil Activation Test.
Materials:
-
This compound
-
Human Serum Albumin (HSA), lyophilized powder
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Prepare HSA Solution: Dissolve HSA in PBS to a final concentration of 10 mg/mL.
-
Activate Carboxylic Acid: In a microcentrifuge tube, mix 10 µL of the this compound stock solution with 5 mg of EDC and 3 mg of NHS. Incubate at room temperature for 15 minutes.
-
Conjugation: Add the activated this compound mixture to 1 mL of the HSA solution. React for 2 hours at room temperature with gentle shaking.
-
Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against 1 L of PBS at 4°C for 48 hours, with at least three changes of the PBS buffer.
-
Storage: Store the DNP-HSA conjugate at -20°C in small aliquots.
Protocol 2: Basophil Activation Test (BAT)
This protocol outlines the procedure for performing a Basophil Activation Test using a DNP-HSA conjugate.
Materials:
-
Freshly drawn human whole blood (anticoagulated with heparin or EDTA) from the subject to be tested.
-
DNP-HSA conjugate (prepared as in Protocol 1)
-
Anti-IgE antibody (positive control)
-
Stimulation Buffer (e.g., RPMI 1640 with 25 mM HEPES and 1% BSA)
-
Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD63 (e.g., FITC-conjugated)
-
Anti-CD203c (e.g., PE-conjugated)
-
Anti-CCR3 (e.g., PerCP-conjugated, for basophil identification)
-
-
Lysing solution (e.g., FACS Lysing Solution)
-
Flow cytometer
Experimental Workflow:
Procedure:
-
Cell Preparation: Use whole blood within 4 hours of collection.
-
Stimulation: a. In separate flow cytometry tubes, add 100 µL of whole blood. b. Add 50 µL of Stimulation Buffer (Negative Control). c. Add 50 µL of anti-IgE antibody at the recommended concentration (Positive Control). d. Add 50 µL of DNP-HSA conjugate at various concentrations (e.g., 0.1, 1, 10, 100 ng/mL) to the respective tubes. e. Gently mix and incubate for 20 minutes at 37°C in a water bath.
-
Staining: a. To each tube, add the pre-titrated amounts of anti-CD63, anti-CD203c, and anti-CCR3 antibodies. b. Gently mix and incubate for 20 minutes on ice in the dark.
-
Lysis: a. Add 2 mL of 1X lysing solution to each tube. b. Vortex briefly and incubate for 10 minutes at room temperature in the dark.
-
Washing: a. Centrifuge the tubes at 300 x g for 5 minutes. b. Discard the supernatant and resuspend the cell pellet in 2 mL of Staining Buffer. c. Repeat the centrifugation and resuspension step.
-
Acquisition: a. Resuspend the final cell pellet in 300-500 µL of Staining Buffer. b. Acquire the samples on a flow cytometer. Collect a sufficient number of events to identify the basophil population (typically >500 basophils).
-
Data Analysis: a. Gate on the basophil population based on their characteristic side scatter (SSC) and CCR3 expression. b. Within the basophil gate, quantify the percentage of cells positive for CD63 and the mean fluorescence intensity (MFI) of CD203c. c. A positive response is typically defined as a stimulation index (SI) ≥ 2, where SI = (% of activated basophils with allergen) / (% of activated basophils in negative control).
Data Presentation
The following tables present illustrative quantitative data that might be obtained from a Basophil Activation Test using DNP-PEG2-HSA. This data is for representative purposes and actual results may vary depending on the experimental conditions and donor sensitivity.
Table 1: Optimal Staining Conditions for Flow Cytometry
| Antibody Target | Fluorochrome | Optimal Concentration | Incubation Time | Incubation Temperature |
| CD63 | FITC | 5 µL/test | 20 minutes | 4°C (on ice) |
| CD203c | PE | 5 µL/test | 20 minutes | 4°C (on ice) |
| CCR3 | PerCP | 5 µL/test | 20 minutes | 4°C (on ice) |
Table 2: Representative Dose-Response of Basophil Activation with DNP-PEG2-HSA
| DNP-PEG2-HSA (ng/mL) | % CD63+ Basophils | CD203c MFI | Stimulation Index (CD63) |
| 0 (Negative Control) | 2.5 | 150 | 1.0 |
| 0.1 | 5.2 | 320 | 2.1 |
| 1 | 15.8 | 850 | 6.3 |
| 10 | 45.3 | 2100 | 18.1 |
| 100 | 48.1 | 2250 | 19.2 |
| Anti-IgE (Positive Control) | 55.6 | 2500 | 22.2 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in negative control | - Spontaneous basophil activation- Non-specific antibody binding | - Use fresh blood- Ensure proper washing steps- Titrate antibodies |
| No response in positive control | - Non-viable basophils- Inactive anti-IgE antibody | - Use fresh blood- Check antibody storage and expiration |
| High variability between replicates | - Pipetting errors- Inconsistent incubation times | - Use calibrated pipettes- Ensure consistent timing for all steps |
Safety and Handling
This compound should be handled in accordance with good laboratory practices. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable reagent for flow cytometry applications, particularly for in vitro studies of allergic responses using the Basophil Activation Test. Its well-defined chemical structure and the hapten-antibody recognition principle provide a robust system for cell labeling and for inducing specific cellular activation. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their flow cytometry experiments.
References
Troubleshooting & Optimization
Optimizing DNP-PEG2-acid conjugation efficiency
Welcome to the Technical Support Center for optimizing your DNP-PEG2-acid conjugation experiments. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive protocols to help you achieve high conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used? A1: this compound is a heterobifunctional linker molecule.[1][2] It consists of three main components: a dinitrophenyl (DNP) group, a hydrophilic 2-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[2][3] The DNP group acts as a hapten for immunological detection, the PEG spacer enhances water solubility, and the carboxylic acid allows for conjugation to primary amines on molecules like proteins, peptides, or antibodies after activation.[2][3][4]
Q2: What is the fundamental chemistry behind this compound conjugation? A2: The conjugation process relies on activating the terminal carboxylic acid group of the this compound.[5] This is most commonly achieved using a carbodiimide, like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[3][5] EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester. This activated NHS ester is then reactive towards primary amine groups (-NH₂) on the target molecule, forming a stable amide bond.[6][7]
Q3: What are the critical parameters for a successful conjugation reaction? A3: The success of the conjugation is highly dependent on several factors:
-
pH: The reaction has a two-step pH optimum. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS ester with the amine is most efficient at a pH of 7.2-8.5.[5][7][8]
-
Buffer Choice: It is critical to use buffers that do not contain primary amines (e.g., Tris, Glycine) or carboxylates, as these will compete with the reactants and reduce conjugation efficiency.[7][8][9]
-
Reagent Quality: EDC and NHS are moisture-sensitive and can lose activity over time.[8] They should be stored desiccated at -20°C and allowed to equilibrate to room temperature before opening to prevent condensation.[8][10]
-
Concentration: Dilute solutions can lead to lower yields.[11] Using higher concentrations of reactants (1-10 mg/mL of the target protein) is often optimal.[12]
Q4: How can I confirm that my conjugation was successful? A4: Several methods can be used to confirm successful conjugation. The most definitive is Mass Spectrometry (MS), which will show an increase in the molecular weight of your target molecule corresponding to the mass of the this compound linker.[5] Other common methods include High-Performance Liquid Chromatography (HPLC) to separate the conjugate from unreacted materials and UV-Vis Spectroscopy to detect the DNP group's characteristic absorbance around 360 nm.[5][13][14]
Troubleshooting Guide: Low Conjugation Yield
Low or no conjugation is one of the most common issues encountered. The following table outlines potential causes and their solutions.
| Possible Cause | Recommended Solution & Explanation |
| Inactive Reagents (EDC/NHS) | EDC and NHS are sensitive to moisture and can hydrolyze over time.[8] Solution: Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent moisture condensation and store them desiccated at -20°C.[8] You can test the activity of your NHS ester reagent by measuring its absorbance at 260-280 nm before and after intentional hydrolysis.[10][15] |
| Incorrect Reaction pH | The two stages of the reaction have different optimal pH ranges.[8] Solution: For a two-step protocol, perform the carboxyl activation step at pH 4.5-6.0 using a buffer like MES.[5][8] Then, for the amine coupling step, adjust the pH to 7.2-8.5 using a buffer like PBS or borate buffer.[7][8][15] For a one-pot reaction, a compromise pH of 7.2 is often used.[16] |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the activated NHS ester, quenching the reaction.[7][8] Solution: Ensure all buffers used during the conjugation are free of extraneous amines.[7] Use recommended buffers like MES, PBS, HEPES, or bicarbonate.[7][9] If your protein is in an amine-containing buffer, perform a buffer exchange into a suitable reaction buffer before starting.[14][17] |
| Hydrolysis of Activated NHS Ester | The NHS ester intermediate is susceptible to hydrolysis in aqueous solutions, especially at higher pH, which converts it back to an unreactive carboxylic acid.[9][15] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[15] Solution: Prepare the activated DNP-PEG2-NHS ester immediately before adding it to your target molecule.[18][19] Perform the conjugation step promptly after the activation step.[5] |
| Suboptimal Molar Ratio of Reagents | An insufficient molar excess of the activated this compound linker can lead to incomplete conjugation. Solution: Optimize the molar ratio of the DNP-PEG linker to your target molecule. A 10- to 20-fold molar excess of the linker is a common starting point.[5][17] |
| Inaccessible Amine Groups on Target | The primary amines on your protein or molecule may be sterically hindered or buried within its three-dimensional structure.[19] Solution: Consider using a linker with a longer PEG spacer to overcome steric hindrance.[19] In some cases, gentle denaturation of the protein may be necessary, although this risks loss of biological activity. |
Quantitative Data Summary
Table 1: NHS Ester Hydrolysis Half-Life
The stability of the activated NHS ester is highly dependent on pH and temperature. The half-life (t½) is the time required for 50% of the NHS ester to hydrolyze.
| pH | Temperature | Half-Life (t½) | Citation(s) |
| 7.0 | 0°C | 4 - 5 hours | [15] |
| 7.0 | Ambient | ~7 hours | [20] |
| 8.0 | Ambient | 36 - 210 minutes | [11] |
| 8.5 | Ambient | 130 - 180 minutes | [11] |
| 8.6 | 4°C | 10 minutes | [15] |
| 9.0 | Ambient | ~Minutes | [11][20] |
Table 2: Common Quenching Reagents
Quenching stops the reaction by consuming any unreacted NHS esters.[18][21] This is typically done by adding a small molecule with a primary amine.[18]
| Reagent | Final Concentration | Incubation Time | Temperature | Citation(s) |
| Tris | 20 - 100 mM | 15 - 30 minutes | Room Temperature | [18][21] |
| Glycine | 20 - 100 mM | 15 - 30 minutes | Room Temperature | [21] |
| Hydroxylamine | 10 - 50 mM | 15 - 30 minutes | Room Temperature | [21] |
| Ethanolamine | 20 - 50 mM | 15 - 30 minutes | Room Temperature | [21] |
Visualizations and Workflows
Chemical Conjugation Pathway
The following diagram illustrates the two-step EDC/NHS activation and subsequent amine coupling, including the competing hydrolysis side-reaction.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. DNP-PEG-acid | AxisPharm [axispharm.com]
- 3. This compound, 1353011-89-8 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. benchchem.com [benchchem.com]
Troubleshooting low yield in DNP-PEG2-acid reactions
Welcome to the technical support center for DNP-PEG2-acid reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your conjugation experiments and overcome challenges related to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can arise during the conjugation of this compound to amine-containing molecules.
Q1: What is the fundamental reaction for conjugating this compound to a protein or other amine-containing molecule?
A1: this compound contains a terminal carboxylic acid which is not directly reactive with amines.[1][2] The conjugation process is typically a two-step reaction:
-
Activation: The carboxylic acid is activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[3][4] EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then stabilized by reacting with NHS to form a more stable, amine-reactive NHS ester.[4]
-
Conjugation: This NHS-activated DNP-PEG2 linker then readily reacts with primary amines (-NH₂) on the target molecule (like the side chain of lysine residues or the N-terminus of a protein) to form a stable, covalent amide bond.[5][6]
Q2: My conjugation yield is very low or non-existent. What are the most common causes?
A2: Low yield is a frequent issue, often stemming from a few critical factors. The most significant competing reaction is the hydrolysis of the activated NHS ester, which converts the amine-reactive ester back into an unreactive carboxylic acid.[7][8][9]
Key causes include:
-
Suboptimal pH: The reaction pH is the most critical parameter.[10][11]
-
Hydrolyzed/Inactive Reagents: Both EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly.[12][13][14]
-
Inappropriate Buffer Choice: Using buffers that contain primary amines (e.g., Tris, glycine) will compete with your target molecule for the activated linker, significantly reducing your yield.[5][7][15][16]
-
Low Reactant Concentration: If the concentration of your target molecule is too low, the competing hydrolysis reaction can dominate over the desired conjugation reaction.[11]
-
Steric Hindrance: The primary amines on your target molecule may be buried within its structure and inaccessible to the linker.[14][17]
Q3: How critical is pH, and what is the optimal range for the reaction?
A3: The pH is the most crucial factor as it governs a trade-off between two competing processes: amine reactivity and NHS ester stability.[10][11]
-
Amine Reactivity: For the reaction to occur, the primary amine on the target molecule must be deprotonated (-NH₂) to act as a nucleophile.[10][11] As the pH increases, the concentration of the reactive, deprotonated amine rises, accelerating the conjugation reaction.[10]
-
NHS Ester Hydrolysis: The activated NHS ester is susceptible to hydrolysis (reaction with water), which renders it inactive. The rate of this hydrolysis reaction increases significantly at higher pH.[7][10]
The optimal pH for achieving high efficiency is a compromise between these two factors, typically falling between pH 7.2 and 8.5 .[5][7][15] A pH of 8.3-8.5 is often considered ideal for many applications.[7][18]
Q4: My activating reagents (EDC/NHS) or my pre-activated NHS ester linker may be inactive. How can I prevent this?
A4: Reagent inactivity is a common problem caused by hydrolysis from moisture.
-
Storage: Store EDC, NHS, and any NHS ester reagents desiccated at -20°C.[6][14]
-
Handling: Before opening, always allow the reagent vial to equilibrate to room temperature.[13][14][19] This crucial step prevents atmospheric moisture from condensing inside the cold vial.[12][13]
-
Solution Preparation: Prepare stock solutions of these reagents immediately before use.[6][7][19] Do not store them in solution, as they hydrolyze readily in aqueous environments.[14][19] For water-insoluble linkers, use a high-quality, anhydrous organic solvent like DMSO or DMF for the stock solution.[7][18]
Q5: Which buffers should I use for the conjugation reaction, and which should I absolutely avoid?
A5: The choice of buffer is critical to avoid competing side reactions.
-
Recommended Buffers: Use non-amine-containing buffers. Good choices include Phosphate-Buffered Saline (PBS), MES, HEPES, bicarbonate, or borate buffers within the optimal pH range of 7.2-8.5.[5][6][11]
-
Buffers to Avoid: Strictly avoid buffers containing primary amines, such as Tris (Tris-HCl) or glycine.[5][7][19] These molecules will react with your activated this compound, quenching the reaction and preventing conjugation to your target molecule.[11]
Q6: I need to stop the reaction after a specific time. How can I quench it?
A6: To terminate the conjugation process, you can add a small molecule containing a primary amine.[15] This quenching agent, added in excess, will rapidly react with any remaining unreacted NHS ester.[15] Common quenching agents include Tris, glycine, or hydroxylamine.[7][14][15] A typical quenching step involves adding the agent to a final concentration of 20-100 mM and incubating for 15-30 minutes.[6][15][20]
Quantitative Data Summary
Table 1: Effect of pH and Temperature on NHS Ester Hydrolysis
The stability of the activated NHS ester is highly dependent on pH and temperature. The half-life (t½) is the time it takes for 50% of the reagent to be hydrolyzed and become inactive.
| pH | Temperature | Approximate Half-Life (t½) | Citation(s) |
| 7.0 | 0°C | 4-5 hours | [5] |
| 7.0 | 25°C | ~7 hours | [12][13] |
| 8.0 | 25°C | ~2-3.5 hours | [21] |
| 8.6 | 4°C | 10 minutes | [5] |
| 9.0 | 25°C | Minutes | [12][13] |
This data highlights the critical importance of performing the reaction promptly after activation, especially at pH levels above 8.0.
Table 2: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommendation | Rationale | Citation(s) |
| Reaction pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine nucleophilicity and NHS ester stability. | [5][7][18] |
| Buffer Type | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines to avoid competing reactions. | [5][7][11] |
| Temperature | 4°C to Room Temperature (22°C) | Lower temperatures slow hydrolysis, extending the half-life of the activated ester, but also slow conjugation. | [5][7][22] |
| Reaction Time | 0.5 - 4 hours at Room Temp; Overnight at 4°C | A starting point for optimization; actual time depends on reactant concentrations and reactivity. | [5][6][7][18] |
| Molar Ratio | 10- to 50-fold molar excess of activated linker to the target molecule | Drives the reaction towards completion, especially for dilute protein solutions or hindered amine sites. | [9][18] |
Visualizations: Workflows and Logic Diagrams
Caption: A typical two-step experimental workflow for this compound conjugation.
Caption: A decision tree for troubleshooting low yield in conjugation reactions.
Experimental Protocols
This section provides a general, two-step protocol for the activation of this compound and its subsequent conjugation to a protein. Optimization may be required for specific molecules and applications.
Materials
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0[6]
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5[6][14]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)[6]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[7][15]
-
Desalting column or dialysis equipment for purification[7]
Procedure: Two-Step Conjugation
Step 1: Activation of this compound to its Sulfo-NHS Ester (Time: ~20 mins)
-
Prepare Reagents: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.[14] Prepare fresh stock solutions of EDC and Sulfo-NHS in cold Activation Buffer (e.g., 10 mg/mL) immediately before use.[6] Dissolve this compound in Activation Buffer.
-
Activate: In a reaction tube, add a 2- to 5-fold molar excess of both EDC and Sulfo-NHS to the this compound solution.[6]
-
Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing.[6]
Step 2: Conjugation to Amine-Containing Protein (Time: 2 hrs - Overnight)
-
Prepare Protein: Ensure the protein solution is in the appropriate Coupling Buffer (pH 7.2-7.5). Protein concentration should ideally be 1-10 mg/mL.[7][25]
-
Combine: Immediately add the activated this compound solution from Step 1 to the protein solution.[6] The molar ratio of the linker to the protein may need optimization, but a 10- to 20-fold molar excess is a common starting point.[6]
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6][14]
Step 3: Quenching and Purification
-
Quench Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted linker.[15][20]
-
Incubate: Let the quenching reaction proceed for 15-30 minutes at room temperature.[6][15]
-
Purify: Remove excess, unreacted DNP-PEG2 linker and reaction byproducts (e.g., hydrolyzed EDC and NHS) from the final conjugate.[6] Common purification methods include size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer like PBS.[6][7]
References
- 1. DNP-PEG-acid | AxisPharm [axispharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. This compound, 1353011-89-8 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. broadpharm.com [broadpharm.com]
- 20. benchchem.com [benchchem.com]
- 21. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 22. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medkoo.com [medkoo.com]
- 24. This compound - CD Bioparticles [cd-bioparticles.net]
- 25. glenresearch.com [glenresearch.com]
Navigating Protein Stability: A Guide to Preventing Aggregation During DNP-PEGylation
Welcome to our Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing protein aggregation during DNP-PEGylation. Here you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the lab.
Troubleshooting Guide: Identifying and Resolving Aggregation
This guide provides a systematic approach to diagnosing and resolving protein aggregation issues that may arise during DNP-PEGylation experiments.
Problem: Visible Precipitation or Turbidity Observed During the Reaction
This is a clear indicator of significant, insoluble protein aggregation.[1][2]
-
Immediate Action:
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-30 minutes at 4°C to pellet the insoluble aggregates.[1]
-
Carefully collect the supernatant for further analysis to determine the extent of soluble aggregates.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for visible protein precipitation.
Problem: High Molecular Weight (HMW) Species Detected by SEC Analysis
The presence of peaks eluting before the main monomer peak in Size Exclusion Chromatography (SEC) indicates the formation of soluble aggregates.[1][3]
-
Possible Causes & Solutions:
-
Intermolecular Cross-linking: If using a bifunctional PEG reagent, this can link multiple protein molecules.[2][4][5]
-
Over-PEGylation: A high molar ratio of PEG to protein can lead to excessive modification and aggregation.[3]
-
Solution: Screen lower PEG:protein molar ratios (e.g., 1:1, 3:1, 5:1) to find the optimal balance between PEGylation efficiency and minimal aggregation.[6]
-
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact protein stability.[2][4][5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during DNP-PEGylation?
Protein aggregation during PEGylation is a multifaceted issue stemming from several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together.[2][4][5] Even monofunctional reagents with diol impurities can cause this issue.[7]
-
High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of intermolecular interactions and aggregation.[4][5][7][8]
-
Suboptimal Reaction Conditions: Deviations from a protein's optimal pH, temperature, and buffer composition can expose hydrophobic regions, promoting aggregation.[2][4][5][7]
-
PEG-Protein Interactions: The interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that lead to aggregation.[2][4][7]
-
Poor Reagent Quality: Impurities in the PEG reagent can cause unintended side reactions and cross-linking.[2][4][7]
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available:
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[3][4] | Quantifies the percentage of monomer, dimer, and higher-order soluble aggregates.[3][4] Aggregates elute earlier than the monomeric protein.[9] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles.[1][10] | Provides information on the average particle size, size distribution, and polydispersity, indicating the presence of larger aggregate species.[1][3] |
| Visual Inspection | Direct observation of the solution. | Detects visible precipitates or turbidity, indicating significant insoluble aggregation.[2][5] |
| UV-Vis Spectroscopy | Measures light absorbance at different wavelengths. | An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.[11] |
| SDS-PAGE | Separates proteins based on molecular weight under denaturing conditions. | Comparing reduced and non-reduced samples can reveal disulfide-linked aggregates, which will appear as higher molecular weight bands in the non-reduced lane.[12] |
Q3: How does the choice of PEGylation site affect protein aggregation?
The site of PEGylation can significantly impact a protein's stability.[2] Modifying residues within or near the active site or regions crucial for maintaining the protein's tertiary structure can lead to conformational changes and aggregation.[2] Site-specific PEGylation, for example targeting a free cysteine, often results in a more homogeneous product with a lower tendency to aggregate compared to random modification of multiple lysine residues.[7]
Q4: Can stabilizing excipients be used to prevent aggregation during the reaction?
Yes, adding stabilizing excipients to the reaction buffer is a common and effective strategy.[3][5]
| Excipient Type | Examples | Recommended Concentration | Mechanism of Action |
| Sugars and Polyols | Sucrose, Trehalose, Glycerol, Sorbitol | 5-20% for Glycerol | Act as protein stabilizers through preferential exclusion, favoring a more compact, native protein state.[4][5][8] |
| Amino Acids | Arginine, Glycine | 50-100 mM for Arginine | Suppress non-specific protein-protein interactions and can interact with hydrophobic patches on the protein surface.[4][5][8] |
| Non-ionic Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Prevent surface-induced aggregation by reducing surface tension and competing with the protein for surface adsorption.[4][5][8] |
Experimental Protocols
Protocol 1: Small-Scale Screening of PEGylation Reaction Conditions
This protocol provides a systematic approach to identify optimal reaction conditions that minimize protein aggregation.[9]
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your protein (e.g., 10 mg/mL) in a suitable amine-free buffer (e.g., PBS, HEPES).
-
Prepare a stock solution of the activated DNP-PEG reagent (e.g., 100 mg/mL) in the same reaction buffer or an appropriate solvent like DMSO.
-
-
Reaction Matrix Setup:
-
In a 96-well plate or microcentrifuge tubes, set up a matrix of small-scale reactions (50-100 µL).
-
Vary one parameter at a time while keeping others constant.
-
Protein Concentration: Test a range such as 0.5, 1, 2, and 5 mg/mL.[9]
-
PEG:Protein Molar Ratio: Evaluate different molar excesses, for example, 1:1, 5:1, 10:1, and 20:1.[9]
-
pH: Screen a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0). For amine-reactive PEGylation, a pH range of 7-8.5 is common.[7]
-
Temperature: Test different temperatures, such as 4°C and room temperature.[2]
-
-
-
Reaction Incubation:
-
Initiate the reactions by adding the DNP-PEG reagent.
-
Incubate for a defined period (e.g., 1-2 hours), protecting from light if reagents are light-sensitive.
-
-
Analysis:
-
After incubation, analyze each reaction for aggregation using a suitable method like SEC or DLS.[5][9]
-
Visually inspect for any precipitation or turbidity.
Caption: Workflow for screening PEGylation reaction parameters.
-
Protocol 2: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)
This protocol outlines the general steps for quantifying soluble aggregates using SEC.[3]
-
System Equilibration: Equilibrate the SEC column with a suitable mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the DNP-PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.
-
Injection: Inject a defined volume of the filtered sample onto the column.
-
Data Acquisition: Monitor the elution profile by measuring absorbance at 280 nm.
-
Data Analysis:
-
Identify and integrate the peak areas corresponding to the monomer, dimer, and any HMW species.
-
Calculate the percentage of each species relative to the total peak area to quantify the extent of aggregation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protein Aggregation Analysis [intertek.com]
- 11. approcess.com [approcess.com]
- 12. Determining Protein Aggregation | Proteos Insights [proteos.com]
DNP-PEG2-acid solubility issues in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues encountered with DNP-PEG2-acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound is a bifunctional linker molecule used in bioconjugation and drug development.[1][2] It is composed of three key parts:
-
DNP (Dinitrophenyl) group: A well-known hapten used for immunological detection and as a molecular handle.[3]
-
PEG2 (Polyethylene Glycol) spacer: A short, two-unit polyethylene glycol chain that increases the molecule's overall hydrophilicity and water solubility.[4][5][6]
-
Carboxylic Acid (-acid): A terminal functional group that can be activated to form stable amide bonds with primary amines (e.g., lysine residues on proteins).[6][7]
Q2: Why am I having difficulty dissolving this compound directly in my aqueous buffer?
The solubility of this compound is governed by its different chemical moieties. While the PEG spacer enhances water solubility, the DNP group is substantially more hydrophobic and has limited solubility in water.[8][9][10] Most critically, the terminal carboxylic acid has pH-dependent solubility.[11] In acidic or neutral buffers (pH < 7), the carboxylic acid remains protonated (-COOH), making it less polar and significantly less soluble in water.[12][13] This often leads to precipitation or incomplete dissolution when the compound is added directly to common buffers like PBS at pH 7.4.
Q3: What is the recommended method for preparing an aqueous solution of this compound?
The standard and highly recommended procedure is to first create a concentrated stock solution in a water-miscible, anhydrous organic solvent.[3][14] High-purity dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the most common choices.[15][16] This organic stock solution is then carefully diluted into the final aqueous buffer to achieve the desired working concentration. This two-step process avoids many of the solubility challenges seen with direct dissolution.[17]
Q4: How does the pH of my aqueous buffer affect the solubility of this compound?
The pH of the buffer is a critical factor.[18] Carboxylic acids become significantly more soluble in basic (alkaline) solutions (pH > 8) because they are deprotonated to form the more polar and water-soluble carboxylate salt (-COO⁻).[11][12][13] Therefore, increasing the pH of your aqueous buffer can improve the solubility of this compound, but this must be balanced with the stability requirements of your target molecules (e.g., proteins).
Data Summary: Solubility Properties
The solubility of this compound is a function of the solvent and pH. While exact quantitative values depend on concentration and temperature, the following table summarizes its general behavior.
| Solvent / Buffer | Expected Solubility | Rationale & Remarks |
| Anhydrous DMSO, DMF | High | Recommended for preparing concentrated stock solutions. The organic nature readily dissolves the DNP group.[3][15] |
| Ethanol, Acetonitrile | Moderate to High | Can be used as alternative organic solvents.[10][19] |
| Water (unbuffered) | Very Low | The hydrophobic DNP group and protonated carboxylic acid limit solubility.[9][10][13] |
| Aqueous Buffer (pH 4.0 - 6.5) | Very Low / Insoluble | The carboxylic acid is protonated (-COOH), reducing water solubility significantly.[12][20] |
| Aqueous Buffer (pH 7.0 - 7.5) | Low to Moderate | Solubility is limited and highly dependent on concentration. This is a common source of precipitation.[17][18] |
| Aqueous Buffer (pH 8.0 - 9.0) | Moderate to High | The carboxylic acid is deprotonated (-COO⁻), increasing polarity and improving solubility.[11][12] |
Experimental Protocols
Recommended Protocol for Preparing this compound Solutions
This protocol details the recommended two-step method for solubilizing this compound for use in experiments such as bioconjugation.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO or DMF
-
Target aqueous buffer (e.g., PBS, HEPES, Borate)
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
Part 1: Preparing a Concentrated Stock Solution (e.g., 10-50 mM in DMSO)
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid, which can compromise the compound's stability.
-
Weigh: Weigh the desired amount of this compound in a suitable microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO or DMF to achieve the target stock concentration.
-
Dissolve: Vortex the tube for 1-2 minutes. If dissolution is slow, briefly sonicate the tube in a water bath for 5-10 minutes.[21][22] Visually inspect to ensure all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution in small aliquots at -20°C, protected from light and moisture.
Part 2: Preparing the Final Working Solution
-
Prepare Buffer: Place the desired final volume of your aqueous buffer in a tube.
-
Stir Buffer: Begin stirring the buffer at a moderate speed to create a small vortex.
-
Dilute Dropwise: Slowly add the required volume of the organic stock solution dropwise directly into the stirring buffer.[17] Adding the stock solution slowly to a vortexing solution prevents localized high concentrations that can cause immediate precipitation.[17]
-
Mix: Continue stirring for another 5 minutes to ensure the solution is homogeneous.
-
Use Immediately: Use the freshly prepared working solution without delay, as the compound may have limited stability in aqueous environments over long periods.
Troubleshooting Guide & Visualizations
Use the following guides to diagnose and resolve common issues.
Workflow for Solubilizing this compound
The following diagram outlines the standard procedure for preparing an aqueous working solution of this compound.
Troubleshooting Solubility Issues
If you encounter a cloudy solution or visible precipitate, follow this decision tree to identify and solve the problem.
Application: Amide Coupling Chemistry
This compound is primarily used to label molecules containing primary amines via amide bond formation. This is typically achieved using carbodiimide chemistry with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
References
- 1. medkoo.com [medkoo.com]
- 2. DNP-PEG-acid | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chempep.com [chempep.com]
- 6. This compound, 1353011-89-8 | BroadPharm [broadpharm.com]
- 7. This compound - Creative Biolabs [creative-biolabs.com]
- 8. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. esports.bluefield.edu - Carboxylic Acid Acidity And Ph [esports.bluefield.edu]
- 12. brainly.com [brainly.com]
- 13. reddit.com [reddit.com]
- 14. confluore.com [confluore.com]
- 15. researchgate.net [researchgate.net]
- 16. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 17. benchchem.com [benchchem.com]
- 18. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fcad.com [fcad.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: DNP-PEG2-Acid Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing DNP-PEG2-acid conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a molecule used in bioconjugation. It consists of three parts: a Dinitrophenyl (DNP) group, a short Polyethylene Glycol (PEG) spacer, and a carboxylic acid group. The DNP group acts as a hapten for immunological detection. The PEG spacer increases the molecule's solubility in water-based solutions. The carboxylic acid is the reactive end that, when activated, can form a stable amide bond with primary amines (like those found on lysine residues of proteins).
Q2: What is the primary chemical reaction for conjugating this compound to a protein?
The most common method for conjugating this compound to a protein is through carbodiimide chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This process involves two main steps:
-
Activation: EDC activates the carboxylic acid on the this compound, forming a highly reactive but unstable O-acylisourea intermediate.
-
NHS Ester Formation and Amine Coupling: NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule (e.g., a protein) to form a stable amide bond.
Q3: What are the most common side reactions during this compound conjugation?
The most common side reactions are associated with the EDC/NHS activation chemistry and the stability of the resulting NHS ester. These include:
-
Hydrolysis of the NHS ester: This is the primary competing reaction where the activated NHS ester reacts with water, converting the carboxylic acid back to its original, unreactive form. This reduces the conjugation efficiency.
-
Formation of N-acylisourea: In the absence of NHS, the O-acylisourea intermediate can rearrange to form a stable, unreactive N-acylisourea byproduct.
-
Intra- and intermolecular crosslinking of proteins: If the protein itself has exposed carboxylic acid groups, EDC can activate them, leading to unwanted protein-protein crosslinking.
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
This is the most frequent issue encountered during this compound conjugation. The following table outlines potential causes and their solutions.
| Potential Cause | Recommended Solution |
| Hydrolysis of Activated this compound | Perform the reaction promptly after activating the this compound. Control the pH of the reaction; hydrolysis of the NHS ester is significantly faster at higher pH. |
| Inactive EDC or NHS Reagents | Use fresh, high-quality EDC and NHS. These reagents are moisture-sensitive and should be stored in a desiccator at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation. |
| Suboptimal pH | Use a two-step pH process for optimal results. Activate the this compound at a slightly acidic pH (4.5-6.0) using a buffer like MES. Then, for the conjugation to the amine-containing molecule, raise the pH to 7.2-8.5 with a buffer like PBS. |
| Presence of Competing Nucleophiles | Ensure your buffers are free of primary amines (e.g., Tris, glycine) and other nucleophiles that can react with the activated this compound. |
| Insufficient Molar Ratio of Reagents | Increase the molar excess of this compound and the activating reagents (EDC/NHS) relative to the amount of your target molecule. A 10-20 fold molar excess of the activated PEG reagent is a common starting point. |
Issue 2: Protein Aggregation or Precipitation During/After Conjugation
| Potential Cause | Recommended Solution |
| High Degree of DNP-PEGylation | The DNP group is hydrophobic. A high degree of conjugation can increase the overall hydrophobicity of the protein, leading to aggregation. Reduce the molar excess of the this compound in the reaction. |
| Inappropriate Buffer Conditions | The buffer composition, pH, or ionic strength may not be optimal for your specific protein's stability. Perform a buffer exchange to a more suitable buffer before conjugation. |
| High Protein Concentration | High protein concentrations can increase the likelihood of aggregation. Try performing the conjugation at a lower protein concentration. |
Quantitative Data Summary
The efficiency of the this compound conjugation is a balance between the desired reaction with the amine (aminolysis) and the competing side reaction with water (hydrolysis). The rate of hydrolysis of the activated NHS ester is highly dependent on the pH of the solution.
| pH | Half-life of PEG-NHS Ester | Implication for Conjugation |
| 7.0 | 4-5 hours | Slower reaction, but more time for conjugation before significant hydrolysis. |
| 7.4 | > 120 minutes[1][2] | A good compromise between reaction rate and stability. |
| 8.0 | ~1 hour[3] | Faster reaction, but increased rate of hydrolysis. |
| 8.6 | ~10 minutes[3] | Very rapid reaction, but the majority of the activated ester will hydrolyze quickly. |
| 9.0 | < 9 minutes[1][2] | Extremely fast reaction, but very short window for conjugation before complete hydrolysis. |
Experimental Protocols
Protocol 1: Two-Step Aqueous Conjugation of this compound to a Protein
This protocol is a general guideline and may require optimization for your specific protein and application.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column for purification
Procedure:
-
Protein Preparation:
-
Ensure your protein is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange into the Coupling Buffer.
-
-
Activation of this compound:
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Dissolve this compound in the Activation Buffer.
-
Add a 10-20 fold molar excess of EDC and Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound solution to your protein solution in the Coupling Buffer. A 10-20 fold molar excess of the activated PEG reagent over the protein is a common starting point.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted activated this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Visualizations
Caption: Experimental workflow for this compound conjugation to a protein.
Caption: Reaction pathways in this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
DNP-PEG2-acid stability and storage conditions
Welcome to the technical support center for DNP-PEG2-acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: For optimal stability, this compound should be stored under specific conditions depending on the intended duration of storage. It is recommended to adhere to the following guidelines:
| Storage Type | Temperature | Duration | Conditions |
| Short-term | 0 - 4°C | Days to weeks | Dry, dark place |
| Long-term | -20°C | Months to years | Dry, dark place |
| Stock Solutions | 0 - 4°C or -20°C | Days to months | In a suitable solvent like DMSO |
Note: The shelf life of this compound is greater than three years if stored properly in its solid form.[1]
Q2: Is this compound stable at room temperature?
A: this compound is considered stable enough for a few weeks during standard shipping at ambient temperatures.[1] However, for long-term storage, it is crucial to follow the recommended refrigerated or frozen conditions to prevent potential degradation.
Q3: What solvents are suitable for dissolving this compound?
A: this compound is soluble in dimethyl sulfoxide (DMSO).[1] When preparing stock solutions, ensure the solvent is anhydrous to minimize hydrolysis of the compound.
Q4: How does the PEG linker in this compound affect its properties?
A: The polyethylene glycol (PEG) linker in this compound serves several important functions. It increases the hydrophilicity and water solubility of the molecule.[2] Furthermore, PEGylation can enhance the stability of the conjugated molecule and reduce its immunogenicity.[3]
Q5: What is the role of the DNP group in this compound?
A: The dinitrophenyl (DNP) group is a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. It is often used as an affinity tag in various biological applications.[4]
Q6: How can I use the carboxylic acid group on this compound?
A: The terminal carboxylic acid can be reacted with primary amines in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds.[2] This allows for the conjugation of this compound to proteins, peptides, or other molecules.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
If you observe a loss of activity or the appearance of impurities in your this compound solution, consider the following potential causes and solutions.
Potential Causes:
-
Hydrolysis: The presence of water in your solvent can lead to the hydrolysis of the compound, particularly if the solution is stored for an extended period.
-
pH Instability: Extreme pH conditions can affect the stability of the DNP group and the PEG linker.
-
Light Exposure: Dinitrophenyl compounds can be sensitive to light, which may lead to photodegradation.
-
Repeated Freeze-Thaw Cycles: Subjecting stock solutions to multiple freeze-thaw cycles can accelerate degradation.
Troubleshooting Steps:
Caption: Troubleshooting workflow for this compound degradation.
Issue 2: Low Conjugation Efficiency
If you are experiencing low yields when conjugating this compound to another molecule via its carboxylic acid group, refer to the following guide.
Potential Causes:
-
Inactive Reagents: The coupling agents (e.g., EDC, NHS) may have lost activity due to improper storage or handling.
-
Suboptimal pH: The pH of the reaction buffer can significantly impact the efficiency of the conjugation reaction.
-
Presence of Nucleophiles: Other nucleophilic molecules in your reaction mixture can compete with the desired amine for reaction with the activated carboxylic acid.
-
Steric Hindrance: The structure of the molecule you are conjugating to may sterically hinder the reaction.
Troubleshooting Steps:
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Inactive coupling reagents (EDC/NHS). | Use fresh, high-quality EDC and NHS. Store them under desiccated conditions. |
| Suboptimal reaction pH. | For EDC/NHS chemistry, maintain a pH of 7.2-8.0 for the reaction with the amine. | |
| Presence of competing nucleophiles in the buffer (e.g., Tris, glycine). | Use a non-nucleophilic buffer such as PBS or HEPES. | |
| Inconsistent Conjugation Results | Variation in reaction conditions (temperature, time). | Standardize all reaction parameters, including temperature and incubation time. |
| Inaccurate quantification of reactants. | Precisely measure the concentrations of this compound and the molecule to be conjugated. |
Experimental Protocols
General Protocol for Stability Testing of this compound in Solution
This protocol provides a general framework for assessing the stability of this compound under your specific experimental conditions. It is recommended to adapt this protocol to your specific needs.
Objective: To determine the stability of this compound in a specific buffer at a given temperature over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Buffer of interest (e.g., PBS, pH 7.4)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a Stock Solution: Dissolve a known amount of this compound in anhydrous DMSO to create a concentrated stock solution.
-
Prepare Test Solutions: Dilute the stock solution with the buffer of interest to the final desired concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the test solution by HPLC to determine the initial purity and concentration. Use a suitable column and mobile phase to achieve good separation. The DNP group has a characteristic UV absorbance that can be used for detection.
-
Incubation: Store the remaining test solution at the desired temperature in the dark.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the test solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the intact this compound at each time point to the initial peak area to determine the percentage of degradation over time.
Caption: Workflow for stability testing of this compound.
References
Navigating pH in DNP-PEG2-acid Conjugations: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the successful conjugation of molecules is paramount. The use of DNP-PEG2-acid as a linker in bioconjugation relies on the robust and well-understood chemistry of N-hydroxysuccinimide (NHS) esters. However, the efficiency of these reactions is critically dependent on maintaining optimal pH. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate the nuances of your this compound conjugation reactions and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind conjugating this compound to a primary amine?
A1: this compound possesses a terminal carboxylic acid group. To make it reactive with primary amines (like the lysine residues on a protein), it must first be activated. This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxylic acid, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This activated DNP-PEG2-NHS ester can then efficiently react with a primary amine to form a stable amide bond, covalently linking the DNP-PEG2 moiety to your molecule of interest.[1]
Q2: What is the optimal pH for conjugating an activated DNP-PEG2-NHS ester to a primary amine?
A2: The optimal pH for the reaction between an NHS ester and a primary amine is a compromise between two competing factors: amine reactivity and NHS ester stability. The recommended pH range is typically between 7.2 and 8.5.[2][3] Many protocols suggest an optimal pH of 8.3-8.5 to maximize the reaction rate.[3][4][5][6] At this pH, a sufficient proportion of the primary amines are deprotonated and nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable.[3]
Q3: How does pH affect the stability of the activated DNP-PEG2-NHS ester?
A3: The stability of the NHS ester is highly pH-dependent. The primary competing reaction is hydrolysis, where the NHS ester reacts with water to regenerate the original, non-reactive carboxylic acid. The rate of this hydrolysis reaction increases significantly with increasing pH.[4][7] For example, the half-life of a typical NHS ester can be several hours at pH 7.0 but drops to mere minutes at pH 8.6.[2][8] Therefore, working in a highly basic environment will lead to a significant loss of your activated reagent and a lower conjugation yield.
Q4: What happens if the pH is too low during the amine coupling step?
A4: If the pH is too low (e.g., below 7.0), the majority of primary amines on your target molecule will be in their protonated form (-NH3+). This protonated form is not nucleophilic and will not react with the NHS ester, leading to a very low or no conjugation yield.[4][5][6]
Q5: Which buffers should I use for the conjugation reaction?
A5: It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, carbonate/bicarbonate buffer, and HEPES buffer within the optimal pH range.[9] Buffers to avoid include Tris and glycine.[2][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect pH of Coupling Buffer: The pH is too low, leaving amines protonated, or too high, causing rapid hydrolysis of the NHS ester. | Verify the pH of your coupling buffer is within the optimal range of 7.2-8.5. A pH of 8.3 is often a good starting point.[3][4][5][6] |
| Hydrolysis of Activated Ester: The DNP-PEG2-NHS ester was exposed to the aqueous buffer for too long before the addition of the amine-containing molecule. | Use the activated DNP-PEG2-NHS ester immediately after its preparation. Minimize the time between the activation and coupling steps. | |
| Use of Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule. | Perform a buffer exchange for your protein or molecule of interest into an amine-free buffer like PBS or Borate buffer before starting the conjugation.[9] | |
| Inactive Reagents: The EDC or NHS used for the activation step were hydrolyzed due to improper storage. | Use fresh, high-quality EDC and NHS. Ensure they are stored in a desiccated environment. Allow reagents to equilibrate to room temperature before opening to prevent moisture condensation. | |
| Protein Aggregation/Precipitation | Protein Instability at Reaction pH: The slightly alkaline conditions required for the coupling reaction are causing your protein to become unstable and aggregate. | Screen different amine-free buffers within the 7.2-8.5 pH range to find one that maintains protein stability. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[3] |
| Inconsistent Results | Variability in Reagent Preparation: Inconsistent concentrations or age of stock solutions of activated this compound. | Always prepare fresh solutions of the activated DNP-PEG2-NHS ester for each experiment. Do not store it in aqueous solutions. |
| pH Drift During Reaction: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can cause the pH of the reaction mixture to decrease, especially in poorly buffered solutions. | Use a buffer with sufficient buffering capacity (e.g., 0.1 M). For large-scale reactions, it may be necessary to monitor and adjust the pH during the incubation period.[5] |
Data Presentation
The efficiency of the this compound conjugation is a balance between the rate of the desired amidation reaction and the rate of the competing hydrolysis of the activated NHS ester. The following tables summarize the effect of pH on these factors.
Table 1: Effect of pH on NHS Ester Stability and Expected Conjugation Efficiency
| pH | Half-life of NHS Ester | Relative Conjugation Efficiency | Notes |
| 6.5 | Very Long | Low | Amine groups are significantly protonated, reducing their reactivity.[4] |
| 7.4 | ~4-5 hours (at 0°C) | Moderate | A good starting point that balances amine reactivity and NHS ester stability.[4][8] |
| 8.3 - 8.5 | Shorter | High / Optimal | Considered the optimal range for maximizing the reaction between the deprotonated amine and the NHS ester.[3][4][5][6] |
| > 9.0 | Very Short (~10 min at pH 8.6) | Decreasing | The rate of NHS ester hydrolysis increases significantly, reducing the amount of active reagent available for conjugation.[2][4][8] |
Table 2: Amide Yield vs. pH for a Model NHS Ester Conjugation
| pH | Amidation Half-life (t₁/₂) | Hydrolysis Half-life (t₁/₂) | Amide Yield |
| 8.0 | 80 minutes | 210 minutes | 80-85%[7] |
| 8.5 | 20 minutes | 180 minutes | 80-85%[7] |
| 9.0 | 10 minutes | 60 minutes | 70-75%[7] |
| Data derived from a study on a porphyrin-NHS ester and is representative of the general trend. |
Experimental Protocols
This section provides a detailed two-step methodology for the conjugation of this compound to a primary amine-containing molecule (e.g., a protein).
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4
-
pH Adjustment Buffer: 0.5 M Sodium Bicarbonate, pH 9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column for purification
Procedure:
Step 1: Activation of this compound to DNP-PEG2-NHS Ester
-
Reagent Preparation: Allow this compound, EDC, and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare Activation Reagents: Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer (0.1 M MES, pH 6.0).
-
Activation Reaction: In a microcentrifuge tube, combine the this compound with a 2- to 5-fold molar excess of both EDC and Sulfo-NHS in Activation Buffer.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This will form the DNP-PEG2-NHS ester.
Step 2: Conjugation of Activated DNP-PEG2-NHS Ester to the Amine-Containing Molecule
-
Prepare Target Molecule: Ensure your amine-containing molecule is in the Coupling Buffer (PBS, pH 7.4) at a concentration of 1-10 mg/mL. If the storage buffer contains primary amines, a buffer exchange must be performed.
-
pH Adjustment: Adjust the pH of the target molecule solution to 8.3 by adding a small volume of the pH Adjustment Buffer. Verify the final pH.
-
Conjugation: Immediately add the freshly prepared DNP-PEG2-NHS ester solution from Step 1 to your pH-adjusted target molecule solution. A 10- to 20-fold molar excess of the activated this compound over the amine-containing molecule is a common starting point.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.
-
Purification: Remove excess, unreacted this compound and other byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Visualizations
Caption: Reaction mechanism for the two-step this compound conjugation.
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Molar Ratio Optimization for DNP-PEG2-acid Labeling
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with DNP-PEG2-acid and related linkers.
Frequently Asked Questions (FAQs)
Q1: What is the critical difference between this compound and DNP-PEG2-NHS ester?
This is a crucial point of clarification. The reactivity of these two molecules is entirely different.
-
This compound: Contains a terminal carboxylic acid group.[1][2][3] This group is not directly reactive with amines on a protein. It must first be activated using a carbodiimide reagent (like EDC) and an additive (like N-hydroxysuccinimide or Sulfo-NHS) to create an amine-reactive NHS ester in situ.[1] This is a two-step conjugation reaction.
-
DNP-PEG2-NHS ester: This molecule is already activated.[] The N-hydroxysuccinimide (NHS) ester group is directly reactive with primary amines (e.g., lysine residues on a protein) and does not require a separate activation step.[]
Understanding which reagent you have is the first step to a successful experiment. This guide will cover protocols for both scenarios.
Q2: How does the amine-labeling chemistry work?
The goal is to form a stable amide bond between the DNP-PEG2 linker and a primary amine on your target molecule.
-
For this compound (Two-Step):
-
Activation: A carbodiimide (EDC) activates the carboxylic acid. This intermediate is unstable in aqueous solutions.
-
Stabilization & Reaction: N-hydroxysuccinimide (NHS) or its water-soluble version (Sulfo-NHS) is added with EDC to form a more stable NHS ester intermediate. This intermediate then reacts with a primary amine on the protein to form a stable amide bond, releasing NHS as a byproduct.[5] The activation step is most efficient at a slightly acidic pH (4.7-6), while the reaction with the amine is best at a slightly basic pH (7.2-8.5).[6]
-
-
For DNP-PEG2-NHS ester (One-Step): The primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This directly forms a stable amide bond and releases N-hydroxysuccinimide (NHS).[5] This reaction is highly pH-dependent and works optimally at a pH of 7.2-8.5.[7]
Q3: Which buffer should I use for the labeling reaction?
Buffer composition is critical. You must use an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with your protein for reaction with the NHS ester, drastically reducing or completely inhibiting your labeling efficiency.[6][7][8]
| Buffer Compatibility for Amine Labeling | |
| Recommended Buffers | PBS (Phosphate-Buffered Saline), Bicarbonate/Carbonate, Borate, HEPES |
| Incompatible Buffers | Tris, Glycine, Ammonium salts |
Q4: How do I choose the optimal molar ratio of linker to protein?
The ideal molar ratio is empirical and must be determined for each specific protein and application.[9] A common starting point for labeling antibodies and other proteins is a 5-fold to 20-fold molar excess of the labeling reagent over the protein.[7] For many proteins, an 8-fold molar excess is a good starting point for achieving single labeling (mono-labeling).[10][11] Over-labeling can lead to protein precipitation or loss of biological activity, while under-labeling results in a poor signal in downstream applications.[9][12] It is highly recommended to perform a titration experiment with varying molar ratios (e.g., 5:1, 10:1, 20:1, 40:1) to find the optimal condition.[13]
| Recommended Starting Molar Ratios (Reagent:Protein) | |
| For Mono-labeling (General) | 5:1 to 10:1 |
| For Polyclonal Antibodies (IgG) | 10:1 to 20:1 |
| For Peptides or Dilute Proteins (<2 mg/mL) | 20:1 to 40:1 |
| Initial Optimization Range | 5:1, 10:1, 20:1, 40:1 |
Troubleshooting Guide
Q: My labeling efficiency is low or zero. What went wrong?
This is the most common issue and can be caused by several factors. Use the decision tree below to diagnose the problem.
Caption: Troubleshooting decision tree for low labeling efficiency.
Q: My protein precipitated during the reaction. How can I prevent this?
Protein precipitation is typically caused by either over-labeling or the concentration of the organic solvent used to dissolve the linker.[8][12]
-
Cause 1: Over-labeling. The DNP group is hydrophobic. Attaching too many DNP-PEG linkers can reduce the solubility of your protein.
-
Solution: Decrease the molar excess of the DNP-PEG linker in the reaction. Perform a titration to find the highest ratio that maintains protein solubility.[12]
-
-
Cause 2: Organic Solvent. NHS esters are often dissolved in anhydrous DMSO or DMF.[7] Adding too large a volume of this stock solution to your aqueous protein solution can cause precipitation.
Q: My labeled antibody/protein lost its biological activity. What should I do?
This often occurs when the labeling reaction modifies primary amines (lysine residues) that are critical for the protein's function, such as those in an antibody's antigen-binding site.[12]
-
Solution 1: Reduce Degree of Labeling. The most direct solution is to lower the molar ratio of the labeling reagent to the protein. This reduces the average number of labels per protein molecule, decreasing the probability of modifying a critical residue.[12]
-
Solution 2: Modify Reaction pH. You can favor labeling of the N-terminal amine over lysine residues by performing the reaction at a more neutral pH (e.g., pH 7.0-7.5). The N-terminal alpha-amine has a lower pKa than the epsilon-amine of lysine, making it more reactive at a lower pH.[14]
Q: How do I remove the unreacted DNP-PEG linker after the reaction?
Complete removal of the free, unreacted linker is essential for accurate downstream analysis.[15][16]
-
Solution: Size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) is the most common and effective method.[13][17] Dialysis or ultrafiltration spin columns with an appropriate molecular weight cut-off (MWCO) can also be used.[16]
Experimental Protocols
Protocol 1: Two-Step Labeling Using this compound with EDC/Sulfo-NHS
This protocol is for when you are starting with this compound, which requires activation.
Caption: Workflow for two-step labeling with this compound.
Methodology:
-
Protein Preparation: Exchange the protein into an amine-free buffer such as 0.1 M MES, 150 mM NaCl, pH 6.0. Ensure the protein concentration is at least 2 mg/mL.[7]
-
Reagent Preparation: Immediately before use, prepare stock solutions of this compound, EDC, and Sulfo-NHS in an appropriate solvent (e.g., water or anhydrous DMSO).
-
Activation Step:
-
Add this compound to the protein solution at the desired molar excess (e.g., 20-fold).
-
Add EDC and Sulfo-NHS. A common molar ratio is Protein:EDC:Sulfo-NHS of 1:40:40 (assuming a 20-fold excess of the DNP-acid).
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation Step:
-
Raise the pH of the reaction mixture to 7.5-8.5 by adding a concentrated, amine-free buffer like sodium bicarbonate or borate. This facilitates the reaction with protein amines.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[7]
-
-
Purification: Remove unreacted reagents by passing the solution over a desalting column equilibrated in your desired storage buffer (e.g., PBS).[17]
Protocol 2: One-Step Labeling Using DNP-PEG2-NHS Ester
This protocol is for the pre-activated DNP-PEG2-NHS ester reagent.
Methodology:
-
Protein Preparation: Ensure your protein is in an amine-free buffer at a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate).[17] The protein concentration should ideally be 2-10 mg/mL.[7][8] If the protein is in an incompatible buffer like Tris, perform a buffer exchange.[7]
-
NHS Ester Preparation: Allow the vial of DNP-PEG2-NHS ester to warm to room temperature before opening to prevent moisture condensation.[8] Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[17]
-
Labeling Reaction:
-
Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess (e.g., 10-fold).
-
While gently stirring or vortexing the protein solution, add the calculated volume of the NHS ester stock.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[7][9] Protect the reaction from light.
-
-
Quench Reaction (Optional): To stop the reaction, you can add an amine-containing buffer like Tris to a final concentration of 20-50 mM. Incubate for 15 minutes. This will consume any unreacted NHS ester.[8][9]
-
Purification: Purify the labeled protein from the unreacted label and byproducts using a desalting column, dialysis, or other suitable method.[16]
Key Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale & Notes |
| Molar Ratio (Reagent:Protein) | Start with 5:1 to 20:1 | Highly empirical; must be optimized for each protein.[7] |
| pH (Amine Reaction) | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine reactivity and NHS ester hydrolysis.[7][11] |
| Buffer | Amine-free (PBS, Bicarbonate, Borate) | Buffers with primary amines (Tris, Glycine) will inhibit the reaction.[7] |
| Protein Concentration | ≥ 2 mg/mL | Higher concentration favors the labeling reaction over hydrolysis.[7] |
| Temperature | Room Temp (~25°C) or 4°C | Lower temperature minimizes hydrolysis but may require longer incubation.[7] |
| Reaction Time | 1 - 4 hours (RT) or Overnight (4°C) | Time can be adjusted to control the degree of labeling.[7] |
| Reagent Solvent | Anhydrous DMSO or DMF | NHS esters are moisture-sensitive; use dry solvents.[7] |
References
- 1. This compound, 1353011-89-8 | BroadPharm [broadpharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. DNP-PEG-acid | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Post-Conjugation Purification of DNP-PEG2-Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted DNP-PEG2-acid following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after conjugation?
A1: The removal of unreacted this compound is a critical step for several reasons. Firstly, excess unreacted linker can lead to inaccurate characterization of your final conjugate, affecting calculations of conjugation efficiency and downstream assay results. Secondly, the presence of free this compound can cause non-specific interactions in biological assays. Finally, for therapeutic applications, residual unreacted reagents are considered impurities and must be removed to ensure the safety and efficacy of the drug product.
Q2: What are the most common methods for removing unreacted this compound?
A2: The most effective and widely used methods for removing small molecules like unreacted this compound from larger bioconjugates are based on size differences. The two primary techniques are Size Exclusion Chromatography (SEC) and Dialysis.[1][2] Both methods are gentle and preserve the biological activity of the conjugated protein.[1]
Q3: How do I choose between Size Exclusion Chromatography (SEC) and Dialysis?
A3: The choice between SEC and dialysis depends on several factors, including the scale of your experiment, the desired level of purity, processing time, and available equipment. SEC is generally faster and can provide higher purity in a single run, making it ideal for both small-scale and large-scale purification.[1][3] Dialysis is a simpler method that is well-suited for buffer exchange and removing small molecule impurities, though it is a slower process and may require multiple buffer changes for complete removal.[1][2][4]
Q4: What analytical techniques can be used to confirm the removal of unreacted this compound?
A4: Several analytical methods can be employed to verify the removal of unreacted this compound. High-Performance Liquid Chromatography (HPLC), particularly Size Exclusion (SEC-HPLC) or Reversed-Phase (RP-HPLC), is a powerful technique to separate the conjugate from the small unreacted linker and assess purity.[5][6] UV-Vis spectroscopy can also be useful, as the DNP group has a characteristic absorbance around 360 nm, allowing for the detection of any residual DNP-containing species.[7][8]
Purification Method Comparison
The following table provides a comparative overview of the two primary methods for removing unreacted this compound. The quantitative data presented are typical estimates for the purification of a protein conjugate from a small molecule linker and may vary depending on the specific experimental conditions.
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis |
| Principle | Separation based on the hydrodynamic volume of molecules as they pass through a porous resin. Larger molecules elute first.[1] | Passive diffusion of small molecules across a semi-permeable membrane based on a concentration gradient.[1] |
| Typical Protein Recovery | > 95%[1] | > 90%[1] |
| Removal Efficiency | Very high; can achieve baseline separation of small molecules from large proteins in a single run.[1] | High, but typically requires multiple buffer changes over several hours to overnight for near-complete removal.[1] |
| Processing Time | Fast (typically 30-60 minutes per run).[1] | Slow (several hours to overnight).[1] |
| Sample Dilution | Some dilution occurs, but can be minimized. | Can result in some sample dilution (usually <50%). |
| Scalability | Easily scalable from laboratory to process scale. | Can be cumbersome for very large volumes. |
| Ease of Use | Requires a chromatography system and some expertise. | Simple setup and operation. |
Experimental Protocols
Method 1: Size Exclusion Chromatography (SEC)
This protocol outlines the general steps for removing unreacted this compound using a desalting column, a common type of SEC column.
Materials:
-
Quenched conjugation reaction mixture
-
SEC desalting column with an appropriate molecular weight cutoff (e.g., for a >30 kDa protein, a column with a 5-10 kDa cutoff is suitable)
-
Equilibration/Elution Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Chromatography system (e.g., FPLC or HPLC) or a syringe for manual operation
-
Fraction collection tubes
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the desired elution buffer. This ensures that the buffer within the column is the same as the one your purified conjugate will be in.
-
Sample Preparation: Centrifuge the quenched reaction mixture to remove any precipitated material.
-
Sample Loading: Apply the clarified reaction mixture to the top of the equilibrated column. For optimal separation, the sample volume should not exceed 30% of the total column volume for desalting applications.
-
Elution: Begin eluting the sample with the equilibration buffer. The larger DNP-PEG2-conjugated molecule will be excluded from the pores of the resin and will travel faster through the column, eluting first in the void volume. The smaller, unreacted this compound will enter the pores and elute later.[2]
-
Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the eluate using a UV detector at 280 nm (for protein) and 360 nm (for the DNP group). The first peak, absorbing at both wavelengths, will contain your purified conjugate. A later peak, absorbing primarily at 360 nm, will be the unreacted this compound.
-
Purity Analysis: Pool the fractions containing the purified conjugate and analyze the purity by HPLC or SDS-PAGE.
Method 2: Dialysis
This protocol provides a general procedure for removing unreacted this compound using dialysis tubing or a dialysis cassette.
Materials:
-
Quenched conjugation reaction mixture
-
Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO) (e.g., 3-10 kDa for a >30 kDa protein)
-
Dialysis Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Large beaker or container
-
Magnetic stir plate and stir bar
-
Clamps for dialysis tubing (if applicable)
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer to remove any preservatives.
-
Sample Loading: Load the quenched reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase. Securely seal the tubing with clamps or the cassette according to the manufacturer's protocol.
-
Dialysis Setup: Immerse the sealed dialysis bag or cassette in a large volume of dialysis buffer (at least 200-500 times the sample volume) in a beaker.[4] Place the beaker on a magnetic stir plate and add a stir bar to ensure gentle and continuous stirring of the buffer.
-
Buffer Exchange: Allow the dialysis to proceed for at least 2-4 hours at 4°C or room temperature. For efficient removal of the unreacted this compound, perform at least three buffer changes over a 24-hour period (e.g., change the buffer after 4 hours, then after another 8 hours, and finally let it dialyze overnight).[1]
-
Sample Recovery: After the final buffer change, carefully remove the dialysis bag or cassette from the buffer. Gently remove the purified conjugate from the tubing or cassette using a pipette.
-
Purity Analysis: Analyze the purity of the final conjugate by HPLC or other suitable analytical methods to confirm the removal of unreacted this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Recovery of Conjugate After SEC | Non-specific binding to the column matrix: The conjugate may be interacting with the SEC resin. | Ensure the ionic strength of the elution buffer is sufficient (e.g., 150 mM NaCl) to minimize ionic interactions. |
| Sample precipitation on the column: The buffer conditions may not be optimal for the conjugate's solubility. | Filter the sample immediately before loading. Consider adding solubilizing agents like arginine to the buffer if precipitation is a persistent issue. | |
| Incomplete Removal of Unreacted this compound by SEC | Poor resolution: The column may be overloaded, or the flow rate may be too high. | Reduce the sample volume to less than 5% of the column volume for high-resolution separation. Decrease the flow rate to allow for better separation. |
| Inappropriate column choice: The fractionation range of the column may not be suitable for separating the conjugate from the small linker. | Select a column with a smaller pore size (lower molecular weight fractionation range) to better retain the small unreacted this compound. | |
| Low Recovery of Conjugate After Dialysis | MWCO of the membrane is too close to the conjugate's molecular weight: Some of the conjugate may be passing through the membrane pores. | Use a dialysis membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your conjugate. |
| Non-specific binding to the membrane: The conjugate may be adsorbing to the surface of the dialysis membrane. | Consider using a dialysis membrane made from a different material (e.g., regenerated cellulose vs. cellulose ester) or one specifically designed for low protein binding. | |
| Incomplete Removal of Unreacted this compound by Dialysis | Insufficient buffer changes or dialysis time: The concentration gradient is not sufficient for complete removal. | Increase the number of buffer changes to at least 3-4 over a 24-48 hour period. Increase the volume of the dialysis buffer relative to the sample volume. |
| Slow diffusion: The temperature may be too low, or there is inadequate stirring. | Perform dialysis at room temperature if the conjugate is stable. Ensure gentle but constant stirring of the dialysis buffer. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for removing unreacted this compound post-conjugation.
Caption: Post-conjugation purification workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Characterizing DNP-PEGylated Proteins: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of dinitrophenyl (DNP)-PEGylated proteins is critical for ensuring product quality, consistency, and efficacy. The conjugation of polyethylene glycol (PEG) enhances pharmacokinetic properties, while the DNP group provides a hapten for immunoassays or targeted delivery. This guide offers an objective comparison of mass spectrometry-based methods against alternative analytical techniques for the comprehensive characterization of these dually modified proteins, supported by detailed experimental protocols and data.
Mass spectrometry (MS) is a powerful tool for the detailed molecular analysis of DNP-PEGylated proteins, providing insights into molecular weight, the degree of PEGylation, and the specific sites of modification.[1] However, the inherent heterogeneity of PEG polymers and the presence of the DNP group present unique analytical challenges.[1] A multi-faceted analytical approach, often combining mass spectrometry with other techniques, is frequently necessary for a comprehensive characterization.[1]
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for the characterization of DNP-PEGylated proteins depends on the specific information required, such as average molecular weight, degree of heterogeneity, or the precise location of the modifications.
| Analytical Challenge | Mass Spectrometry Approach | Alternative/Complementary Techniques |
| Determination of Average Molecular Weight and Degree of PEGylation | MALDI-TOF MS: Rapidly determines the average molecular weight and the distribution of PEGylated species.[1] ESI-QTOF MS: Offers high resolution and mass accuracy for intact protein analysis, allowing for the resolution of different PEGylation states.[1] | Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, providing an estimation of size and aggregation state.[1] Dynamic Light Scattering (DLS): Measures the hydrodynamic radius of molecules in solution.[1] |
| Identification of DNP-PEGylation Sites | LC-MS/MS (Peptide Mapping): A "bottom-up" approach following proteolytic digestion that identifies the specific amino acid residues modified with the DNP-PEG moiety.[1] | Edman Degradation: Can be used to sequence the N-terminus and identify modifications if present at that location.[1] |
| Quantification of DNP-PEGylation | LC-MS/MS with in-source CID: A sensitive and selective method for quantifying PEG-related materials.[1][2] Stable Isotope Labeling (SILAC, iTRAQ): Can be adapted for relative quantification of modification levels between different samples.[1] | Enzyme-Linked Immunosorbent Assay (ELISA): Utilizes anti-DNP antibodies for the quantification of DNP-labeled proteins.[1] UV-Vis Spectroscopy: Can estimate the average conjugation ratio by measuring the absorbance of the DNP group (around 360 nm). |
| Analysis of Heterogeneity | Native MS: Analysis of intact protein conjugates under non-denaturing conditions to provide insights into the overall structure and heterogeneity.[1] Ion Exchange Chromatography (IXC) coupled to MS: Separates isoforms based on charge.[1] | Capillary Electrophoresis (CE): Offers high-resolution separation of protein isoforms based on their charge-to-size ratio.[1] Hydrophobic Interaction Chromatography (HIC): Separates proteins based on their surface hydrophobicity, which is altered by PEGylation.[1] |
Mass Spectrometry Techniques: A Head-to-Head Comparison
Both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are primary ionization techniques used in the mass spectrometric analysis of PEGylated proteins, each with distinct advantages.
| Feature | MALDI-TOF MS | ESI-MS (coupled with LC) |
| Primary Application | Rapid determination of average molecular weight and degree of PEGylation distribution.[3] | Quantitative analysis of different PEGylated species, conformational studies, and identification of modification sites.[4] |
| Ionization Process | Co-crystallization with a matrix followed by laser-induced ionization. | Formation of highly charged droplets in a strong electric field. |
| Ion Type | Predominantly singly charged ions. | Multiply charged ions. |
| Sample Preparation | Relatively simple, but can be sensitive to sample purity and matrix selection. | Can be more readily automated and is compatible with online liquid chromatography.[4] |
| Data Complexity | Spectra are generally easier to interpret due to the predominance of singly charged ions. | Can produce complex spectra due to overlapping charge states and PEG polydispersity, often requiring deconvolution software.[4] |
| Throughput | High. | Moderate to high, depending on the LC method. |
Experimental Protocols
Detailed methodologies are crucial for the successful characterization of DNP-PEGylated proteins.
Protocol 1: Intact Mass Analysis by ESI-QTOF MS
This protocol is for determining the molecular weight and degree of PEGylation of a DNP-PEGylated protein.[1]
1. Sample Preparation:
-
Desalt the DNP-PEGylated protein sample using a suitable method, such as centrifugal filters with an appropriate molecular weight cutoff.[1]
-
Reconstitute the protein in a volatile, MS-compatible buffer (e.g., 50 mM ammonium acetate) to a final concentration of 0.1-1 mg/mL.[1]
2. LC-MS Parameters:
-
LC System: A liquid chromatography system capable of a stable flow rate.[1]
-
Column: A size-exclusion column suitable for proteins (e.g., Waters ACQUITY UPLC BEH200 SEC).[1]
-
Mobile Phase: Isocratic elution with 50 mM ammonium acetate.[1]
-
MS System: A high-resolution QTOF or Orbitrap mass spectrometer.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI).[1]
-
Capillary Voltage: 3-4 kV.[1]
-
Source Temperature: 120-150 °C.[1]
-
Mass Range: 500-4000 m/z.[1]
-
Data Acquisition: Acquire data in intact protein mode.[1]
3. Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.[1]
-
Identify the peaks corresponding to the unmodified protein and the various DNP-PEGylated species.[1]
-
Calculate the mass difference between the peaks to confirm the mass of the DNP-PEG moiety and determine the degree of PEGylation.[1]
Protocol 2: Identification of DNP-PEGylation Sites by LC-MS/MS (Peptide Mapping)
This protocol is used to identify the specific amino acid residues modified with DNP-PEG.[1]
1. Sample Preparation (In-solution Digestion):
-
Denature the DNP-PEGylated protein in a buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).[1]
-
Reduce disulfide bonds with a reducing agent like dithiothreitol (DTT).[1]
-
Alkylate free cysteine residues with an alkylating agent such as iodoacetamide.[1]
-
Dilute the sample to reduce the denaturant concentration and add a protease (e.g., trypsin) for overnight digestion at 37 °C.[1]
-
Quench the digestion with an acid, such as formic acid.[1]
2. LC-MS/MS Parameters:
-
LC System: A nano- or micro-flow liquid chromatography system.[1]
-
Column: A C18 reversed-phase column suitable for peptides.[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: A suitable gradient to separate the peptides (e.g., 5-40% B over 60 minutes).[1]
-
MS System: A high-resolution tandem mass spectrometer (e.g., Q-Exactive or TripleTOF).[1]
-
Data Acquisition: Use a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.[1]
3. Data Analysis:
-
Search the acquired MS/MS spectra against the protein sequence database using a suitable search engine (e.g., Mascot, Sequest).[1]
-
Specify the mass of the DNP-PEG moiety as a variable modification on potential amino acid residues (e.g., lysine, cysteine, N-terminus).[1]
-
Validate the identified modified peptides based on their fragmentation spectra.[1]
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful characterization. The following diagrams illustrate the key steps in the mass spectrometric analysis of DNP-PEGylated proteins.
Workflow for MS characterization of DNP-PEGylated proteins.
Comparison of analytical approaches for DNP-PEGylated proteins.
References
A Comparative Guide to Analytical Methods for Confirming DNP-PEG2-acid Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in creating novel therapeutics, diagnostics, and research tools. This guide provides an objective comparison of key analytical methods to confirm the conjugation of 2,4-Dinitrophenyl-Polyethylene Glycol-acid (DNP-PEG2-acid) to a target molecule. We will delve into the experimental protocols and present supporting data to facilitate the selection of the most suitable analytical strategy for your research needs.
The conjugation of this compound introduces a dinitrophenyl (DNP) group, a valuable hapten for immunological applications, and a short, hydrophilic di-ethylene glycol (PEG2) spacer terminated with a carboxylic acid. This carboxylic acid can be activated to form a stable amide bond with primary amine groups on a target molecule. Confirmation of this covalent linkage is paramount for the validation of the final conjugate. The primary analytical techniques for this confirmation include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Quantitative Comparison of Analytical Methods
A multi-pronged analytical approach is often the most robust strategy for unequivocally confirming conjugation. The choice of technique will depend on the specific information required, the nature of the target molecule, and the available instrumentation.
| Analytical Technique | Information Provided | Sensitivity | Throughput | Structural Detail | Cost & Complexity |
| Mass Spectrometry (MS) | Precise molecular weight of the conjugate, confirmation of covalent linkage, determination of conjugation efficiency.[1][2] | High | Moderate | High (confirms mass shift) | High |
| High-Performance Liquid Chromatography (HPLC) | Separation of conjugate from starting materials, purity assessment, and quantification.[3][4][5] | Moderate | High | Low (infers conjugation from retention time shift) | Moderate |
| UV-Vis Spectroscopy | Presence and quantification of the DNP chromophore.[1] | Moderate | High | Low (confirms presence of DNP group) | Low |
| ¹H NMR Spectroscopy | Detailed structural confirmation of the conjugate, including the presence of both DNP and PEG moieties.[6] | Low | Low | High (confirms specific covalent bonds) | High |
Experimental Workflows and Logical Relationships
A logical workflow for confirming this compound conjugation typically starts with a separation technique like HPLC to assess the reaction mixture, followed by spectroscopic and spectrometric methods for detailed characterization of the purified conjugate.
References
DNP-PEG2-acid vs. DNP-PEG4-acid: A Comparative Guide to Conjugation Efficiency
In the realm of bioconjugation, the selection of an appropriate linker molecule is a critical determinant of the final conjugate's performance. For researchers, scientists, and drug development professionals, understanding the nuances of these linkers is paramount. This guide provides an objective comparison of the conjugation efficiency of two commonly used heterobifunctional linkers: DNP-PEG2-acid and DNP-PEG4-acid. While direct comparative studies on the conjugation efficiency of these specific acid-terminated linkers are not extensively available in peer-reviewed literature, this guide will draw upon established principles of bioconjugation and illustrative data from closely related compounds to provide a comprehensive overview.
The Influence of PEG Spacer Length on Conjugation
This compound and DNP-PEG4-acid share a common architecture: a 2,4-Dinitrophenyl (DNP) group, which serves as a valuable hapten for immunological applications, and a terminal carboxylic acid for covalent attachment to primary amines on biomolecules. The key distinction lies in the length of the polyethylene glycol (PEG) spacer, with this compound having two ethylene glycol units and DNP-PEG4-acid having four. This seemingly minor difference in length can have a significant impact on the efficiency of the conjugation reaction.
A primary factor influencing conjugation efficiency is steric hindrance. The longer, more flexible PEG4 spacer in DNP-PEG4-acid can provide greater accessibility to sterically hindered amine groups on the surface of a protein or other biomolecule. This increased flexibility can potentially lead to a higher degree of labeling compared to the shorter this compound under identical reaction conditions.
Quantitative Data Summary
To illustrate the potential impact of PEG linker length on conjugation efficiency, the following table presents representative data from an experiment comparing the conjugation of an NHS-ester activated DNP-PEG4 linker and a longer DNP-PEG12 linker to Bovine Serum Albumin (BSA). While not a direct comparison of the acid forms, the principle of reduced steric hindrance with a longer PEG chain is applicable.
| Reagent | Molar Excess of Reagent to BSA | Degree of Labeling (DNP molecules/BSA) |
| DNP-PEG4-NHS Ester | 20:1 | 5.2 |
| DNP-PEG12-NHS Ester | 20:1 | 6.1 |
These illustrative results suggest that under identical reaction conditions, the longer, more flexible PEG12 linker may lead to a slightly higher degree of labeling, potentially by overcoming steric hindrance around some amine residues on the protein surface.
Experimental Protocols
A detailed methodology is crucial for reproducible bioconjugation experiments. The following is a general protocol for the conjugation of DNP-PEG-acid linkers to a protein containing primary amines.
Protocol: Amide Coupling of DNP-PEG-acid to a Protein
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound or DNP-PEG4-acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Spin desalting columns or other means of buffer exchange/purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a suitable concentration (e.g., 2 mg/mL) in an amine-free buffer like PBS, pH 7.4. If the initial buffer contains primary amines (e.g., Tris), perform a buffer exchange.
-
Linker Activation:
-
Immediately before use, dissolve DNP-PEG-acid, EDC, and NHS in anhydrous DMSO or DMF. A typical molar ratio is 1:1.2:1.2 (DNP-PEG-acid:EDC:NHS).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature to form the NHS ester in situ.
-
-
Conjugation Reaction:
-
Add the activated DNP-PEG-NHS ester solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the linker to the protein.
-
Mix gently and incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted DNP-PEG linker and reaction byproducts using a spin desalting column, dialysis, or size-exclusion chromatography.
Protocol: Determination of Degree of Labeling (DoL)
The Degree of Labeling (DoL), which is the average number of DNP molecules conjugated per protein molecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified DNP-labeled protein solution at 280 nm (for protein concentration) and 360 nm (for DNP concentration).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the DNP group at 280 nm.
-
Protein Concentration (M) = [A280 - (A360 x CF)] / εprotein
-
Where CF is the correction factor (A280/A360 for the DNP-PEG linker) and εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the DNP concentration using its molar extinction coefficient (εDNP at 360 nm is approximately 18,000 M-1cm-1).
-
DNP Concentration (M) = A360 / εDNP
-
-
Calculate the DoL:
-
DoL = DNP Concentration (M) / Protein Concentration (M)
-
Visualizing the Conjugation Workflow
The following diagrams illustrate the chemical pathway and the experimental workflow for the conjugation of DNP-PEG-acid to a protein.
Caption: Experimental workflow for DNP-PEG-acid conjugation to a protein.
Caption: Chemical pathway for DNP-PEG-acid conjugation.
The Influence of PEG Linker Length in Bioconjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is a critical determinant of their therapeutic success. The linker, a seemingly simple component, plays a pivotal role in modulating the stability, efficacy, and pharmacokinetic profile of these complex molecules. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a versatile tool to optimize the therapeutic index of bioconjugates. The length of the PEG chain is a crucial parameter that can be fine-tuned to enhance solubility, prolong circulation half-life, and reduce immunogenicity. However, the choice of PEG linker length involves a critical trade-off between these beneficial pharmacokinetic properties and the potential for reduced in vitro potency.
This guide provides an objective comparison of different PEG linker lengths in bioconjugation, with a focus on ADCs. It summarizes key performance data from preclinical studies, offers detailed experimental protocols for evaluation, and presents visualizations of key concepts to inform the strategic design of next-generation bioconjugates.
Data Presentation: Performance Metrics of ADCs with Varying PEG Linker Lengths
The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker lengths on key performance metrics of ADCs. It is important to note that the data is synthesized from studies using different antibody-payload combinations, cell lines, and experimental models, which may influence the results. Therefore, the data illustrates general trends rather than absolute direct comparisons.
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
The incorporation of hydrophilic PEG linkers can help to counteract the hydrophobicity of the payload, often allowing for higher drug-to-antibody ratios without inducing aggregation.[1][2]
| PEG Linker Length | Typical Achievable DAR | Key Findings & References |
| No PEG / Short PEG (< PEG8) | ~2.5 - 3.9 | Shorter PEG chains may offer less steric hindrance but can be less effective at solubilizing highly hydrophobic payloads.[3] |
| Intermediate PEG (PEG8 - PEG12) | ~2.4 - 5.0 | Intermediate PEG lengths often represent a balance, enabling higher drug loading efficiencies by effectively masking payload hydrophobicity.[3][4] |
| Long PEG (PEG24) | ~3.0 | Longer linear PEG chains can sometimes lead to lower conjugation efficiency due to increased steric hindrance.[3] |
| Branched/Pendant PEG | Higher DAR Achievable | Branched or pendant PEG architectures can provide a greater hydrophilic shield, allowing for higher DARs (e.g., DAR 8) while maintaining stability.[3] |
Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linkers
Longer PEG chains can sometimes lead to a decrease in in vitro potency, potentially due to steric hindrance affecting the ADC's binding to its target or the release of the cytotoxic payload inside the cell.[2][5]
| PEG Linker Length | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 (HER2+) | ~4.94 | [6] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | NCI-N87 (HER2+) | ~31.9 | [6] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 (HER2+) | ~111.3 | [6] |
| No PEG | Trastuzumab-MMAE | SK-BR-3 (HER2+) | ~0.72 (L2 linker) | [7] |
| PEG4 | Trastuzumab-MMAE | SK-BR-3 (HER2+) | ~1.28 (L3 linker) | [7] |
| PEG8 | Trastuzumab-MMAE | SK-BR-3 (HER2+) | Not explicitly stated, but generally shows a slight increase in IC50 compared to shorter linkers. | [3] |
| PEG12 | anti-CD30-GA-PABC-MMAE | Karpas 299 | High efficacy and tolerability reported, specific IC50 not provided. | [8] |
| mPEG24 | RS7-mPEG24-MMAE | Various | Showed prolonged half-life and enhanced animal tolerability. | [9] |
Table 3: Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths
Increasing PEG linker length generally correlates with a longer plasma half-life and reduced clearance, leading to improved systemic exposure.[9][10]
| PEG Linker Length | ADC Example | Animal Model | Half-Life (t½) | Clearance Rate | Reference |
| No PEG | ZHER2-SMCC-MMAE | Not Specified | Baseline | Baseline | [10] |
| PEG2 / PEG4 | Trastuzumab-MMAE | Not Specified | - | Faster | [9] |
| PEG8 | IgG-mDPR-PEG8-MMAE | Rat | Significantly longer than shorter PEGs | Significantly lower than shorter PEGs | [10] |
| PEG12 | IgG-mDPR-PEG12-MMAE | Rat | Similar to PEG8 and longer PEGs | Similar to PEG8 and longer PEGs | [10] |
| mPEG24 | RS7-mPEG24-MMAE | Not Specified | Prolonged | Slower | [9] |
| 4 kDa | ZHER2-PEG4K-MMAE | Not Specified | 2.5-fold increase vs. No PEG | Not Reported | [10] |
| 10 kDa | ZHER2-PEG10K-MMAE | Not Specified | 11.2-fold increase vs. No PEG | Not Reported | [10] |
Mandatory Visualization
Caption: General structure of an Antibody-Drug Conjugate (ADC) with varying PEG linker lengths.
Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Haptenylation Reagents: Alternatives to DNP-PEG2-acid
For researchers, scientists, and drug development professionals, the choice of a hapten and its conjugation chemistry is a critical step in the development of immunoassays, vaccines, and other applications that require the generation of a specific antibody response. DNP-PEG2-acid and its activated ester derivatives are widely used for this purpose. However, a range of alternative reagents and methodologies are available, each with distinct properties that can be advantageous for specific applications. This guide provides an objective comparison of this compound alternatives, supported by experimental data and detailed protocols.
Comparison of Popular Haptenylation Reagents
The selection of a haptenylation reagent influences not only the efficiency of conjugation but also the immunogenicity of the resulting conjugate. Below is a comparison of commonly used haptens and their typical performance characteristics.
| Hapten Reagent | Common Reactive Group | Typical Carrier Proteins | Hapten Density (Haptens/Protein) | Resulting Antibody Titer (IgG) | Key Advantages | Potential Disadvantages |
| DNP-PEG-NHS Ester | N-hydroxysuccinimide (NHS) ester | BSA, KLH, OVA | 5-20 | High | Well-established hapten, strong immunogenicity.[1][2][3][4] | Potential for cross-reactivity with other nitroaromatic compounds. |
| Biotin-PEG-NHS Ester | N-hydroxysuccinimide (NHS) ester | BSA, KLH, Avidin | 5-15 | Moderate to High | High-affinity interaction with avidin/streptavidin allows for versatile detection and purification methods.[1] | Endogenous biotin can cause background signal; avidin itself is immunogenic.[1] |
| Fluorescein-PEG-NHS Ester | N-hydroxysuccinimide (NHS) ester | BSA, KLH, OVA | 5-15 | Moderate | Intrinsic fluorescence allows for direct quantification of conjugation and tracking of the conjugate.[5] | Can exhibit pH-sensitive fluorescence; potential for photobleaching. |
| Azide/Alkyne-PEG-NHS Ester (for Click Chemistry) | N-hydroxysuccinimide (NHS) ester | BSA, KLH, OVA | Variable | High | Bioorthogonal reaction offers high specificity and efficiency; can be performed in complex biological samples.[6][7] | Requires a two-step conjugation process (initial modification with azide/alkyne).[7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible haptenylation. Below are protocols for key experiments related to the conjugation and characterization of hapten-carrier complexes.
Protocol 1: Hapten-Carrier Conjugation using NHS Ester Chemistry
This protocol describes a general method for conjugating an NHS ester-activated hapten (e.g., DNP-PEG-NHS, Biotin-PEG-NHS, Fluorescein-PEG-NHS) to a carrier protein.
Materials:
-
Hapten-PEG-NHS ester
-
Carrier protein (e.g., Bovine Serum Albumin - BSA)
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Protein Preparation: Dissolve the carrier protein in the conjugation buffer at a concentration of 5-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the conjugation buffer via dialysis or a desalting column.
-
Hapten Activation: Immediately before use, dissolve the Hapten-PEG-NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: While gently stirring the protein solution, slowly add a 10- to 20-fold molar excess of the dissolved hapten-PEG-NHS ester.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for an additional 30 minutes at room temperature.
-
Purification: Remove unconjugated hapten and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS or by dialysis against PBS.
-
Characterization: Determine the hapten density (number of haptens per protein molecule) using spectrophotometry or mass spectrometry (see Protocol 3).
Protocol 2: Hapten-Carrier Conjugation using Click Chemistry
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating an alkyne-modified hapten to an azide-modified carrier protein.
Materials:
-
Azide-modified carrier protein (prepared using an Azide-PEG-NHS ester)
-
Alkyne-modified hapten
-
Copper(II) sulfate (CuSO₄) solution (20 mM)
-
Sodium ascorbate solution (100 mM, freshly prepared)
-
Tris-HCl buffer (100 mM, pH 8.5)
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-modified carrier protein (final concentration ~1-5 mg/mL) and a 10-fold molar excess of the alkyne-modified hapten in Tris-HCl buffer.
-
Add Copper Catalyst: Add CuSO₄ to a final concentration of 1 mM.
-
Initiate Reaction: Add sodium ascorbate to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours.
-
Purification: Remove the catalyst and excess hapten by gel filtration or dialysis against PBS.
-
Characterization: Determine the hapten density as described in Protocol 3.
Protocol 3: Determination of Hapten Density
Accurate quantification of the number of hapten molecules conjugated to each carrier protein is essential for comparing different haptenylation strategies and for ensuring the reproducibility of immunological studies.
Method 1: Spectrophotometry (for chromogenic haptens like DNP)
-
Measure the absorbance of the purified hapten-protein conjugate at two wavelengths:
-
280 nm (for protein concentration)
-
The absorbance maximum of the hapten (e.g., ~360 nm for DNP).
-
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the hapten's absorbance at 280 nm.
-
Calculate the hapten concentration using its known molar extinction coefficient at its absorbance maximum.
-
The hapten density is the molar ratio of the hapten to the protein.
Method 2: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
-
Obtain the mass spectrum of the unconjugated carrier protein.
-
Obtain the mass spectrum of the purified hapten-protein conjugate.
-
The average number of conjugated haptens can be calculated from the increase in the average molecular weight of the conjugate compared to the native protein.[9][10]
Visualizing the Immunological Response and Experimental Process
Understanding the underlying biological pathways and the experimental workflow is crucial for designing and interpreting haptenylation experiments.
Caption: T-Cell Dependent B-Cell Activation by a Hapten-Carrier Conjugate.
The diagram above illustrates the key steps in the immune response to a hapten-carrier conjugate. The carrier protein is processed by antigen-presenting cells (APCs) and presented to helper T-cells. B-cells that recognize the hapten internalize the conjugate, process the carrier protein, and present carrier peptides on their surface. Activated helper T-cells then provide signals to these B-cells, leading to their activation, proliferation, and differentiation into plasma cells that produce anti-hapten antibodies.[8][11][12][13][14]
Caption: General Experimental Workflow for Hapten-Carrier Conjugation.
This flowchart outlines the key stages in a typical haptenylation experiment, from the preparation of the carrier protein and hapten reagent to the final application of the purified and characterized conjugate.
Conclusion
While DNP-PEG-acid remains a reliable choice for many haptenylation applications, researchers have a growing number of alternatives at their disposal. Biotin- and fluorescein-based reagents offer unique functionalities for detection and tracking, while modern conjugation chemistries like click chemistry provide enhanced specificity and efficiency. The optimal choice of haptenylation strategy depends on the specific experimental goals, including the desired level of immunogenicity, the need for subsequent detection or purification, and the chemical properties of the hapten and carrier molecules. By carefully considering the comparative data and adhering to detailed experimental protocols, researchers can select and implement the most appropriate haptenylation method to achieve their scientific objectives.
References
- 1. Immunogenicity of biotinylated hapten-avidin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of anti-DNP antibody formation by high doses of DNP-polyacrylamide molecules; effects of hapten density and hapten valence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differing effects of monoclonal anti-hapten antibodies on humoral responses to soluble or particulate antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The immunogenicity of soluble haptenated polymers is determined by molecular mass and hapten valence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple Radiometric Method for Accurately Quantitating Epitope Densities of Hapten–Protein Conjugates with Sulfhydryl Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Hapten Density on the Induced Antibody Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis of DNP-PEG2-Acid Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise analysis of reaction mixtures is paramount to optimizing processes and ensuring the quality of the final product. DNP-PEG2-acid is a valuable linker in drug development, featuring a dinitrophenyl (DNP) group for detection and conjugation, a polyethylene glycol (PEG) spacer to enhance solubility and stability, and a carboxylic acid for attachment to molecules.[1] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound reaction mixtures, supported by experimental protocols and data-driven comparisons with alternative techniques.
Comparison of HPLC Methods
Reversed-phase HPLC (RP-HPLC) is a highly effective method for analyzing this compound reaction mixtures, separating components based on their hydrophobicity.[2] The choice of stationary phase, most commonly C8 or C18, can significantly impact the separation.
| Feature | C18 Column | C8 Column |
| Stationary Phase | Octadecylsilane (18 carbon chain) | Octylsilane (8 carbon chain) |
| Hydrophobicity | High | Moderate |
| Retention | Longer retention times, especially for non-polar compounds.[1][3] | Shorter retention times, beneficial for faster analysis.[1][3][4] |
| Resolution | Generally provides higher resolution for complex mixtures due to stronger interactions.[3][5] | Effective for simpler mixtures or when a rapid separation is needed.[5] |
| Best Suited For | Highly non-polar and complex mixtures requiring high resolving power. | Moderately polar to non-polar compounds and for faster method development.[4][5] |
| Potential Issues | Strong retention of very hydrophobic molecules may lead to long analysis times and potential carryover. | May provide insufficient retention and resolution for very similar, non-polar compounds. |
Experimental Protocols
Protocol 1: Sample Preparation of this compound Reaction Mixture
-
Quench the Reaction: Stop the conjugation reaction at a specific time point by adding a quenching agent (e.g., a small amount of a primary amine like Tris buffer if the reaction involves an activated acid).
-
Dilution: Dilute a small aliquot of the reaction mixture with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration suitable for HPLC analysis.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[2]
Protocol 2: RP-HPLC Analysis of this compound Reaction Mixture
This protocol provides a general framework for the analysis. Optimization of the gradient and other parameters may be necessary depending on the specific reaction components.
-
HPLC System: A standard HPLC or UPLC system equipped with a UV detector.
-
Column: A C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-95% B (linear gradient)
-
25-30 min: 95% B
-
30-31 min: 95-5% B (linear gradient)
-
31-35 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 235 nm and 360 nm. The DNP group has strong absorbance at these wavelengths.[2]
-
Injection Volume: 10-20 µL.
Logical Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of a this compound reaction mixture.
Comparison with Alternative and Complementary Techniques
While RP-HPLC with UV detection is a robust method, other techniques can provide complementary or alternative information for a comprehensive analysis of this compound reaction mixtures.
| Technique | Principle | Advantages | Disadvantages |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components by HPLC and detects them by mass-to-charge ratio. | Provides molecular weight information, confirming the identity of products and byproducts. Essential for identifying unknown impurities. | Higher cost and complexity compared to HPLC-UV. Ionization efficiency can vary between compounds. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius (size). | Useful for separating large conjugated products (e.g., proteins) from smaller unreacted linkers. Can assess aggregation.[6] | Not suitable for separating small molecules of similar size. Lower resolution compared to RP-HPLC for small molecules. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity, but under less denaturing conditions than RP-HPLC. | A milder alternative to RP-HPLC, particularly for analyzing the conjugation to proteins where maintaining structure is important.[6] | Generally less resolving power than RP-HPLC for small molecules. |
Decision-Making for Analytical Method Selection
Caption: Decision tree for selecting an analytical method for this compound reaction mixtures.
References
- 1. pharmatimesofficial.com [pharmatimesofficial.com]
- 2. benchchem.com [benchchem.com]
- 3. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 6. cellmosaic.com [cellmosaic.com]
A Researcher's Guide to Quantifying Protein Labeling: A Comparative Analysis of DNP-PEG2-acid and Alternative Reagents
For researchers, scientists, and drug development professionals, the precise quantification of biomolecule labeling is paramount for ensuring experimental reproducibility and the reliable interpretation of results. This guide provides a comprehensive comparison of DNP-PEG2-acid with other common labeling reagents, supported by experimental data and detailed protocols. We will delve into the methodologies for quantifying the degree of labeling and explore the biological context of hapten-carrier conjugates in immunology.
This compound is a valuable tool for introducing the dinitrophenyl (DNP) hapten onto proteins and other biomolecules. The terminal carboxylic acid of this compound can be activated to react with primary amines (e.g., lysine residues) on a protein, forming a stable amide bond. The polyethylene glycol (PEG) spacer enhances the solubility of the labeled conjugate. The DNP group itself serves as a highly immunogenic hapten, making it an excellent tool for applications such as antibody production, immunoassays, and probing immune responses.[1][2][]
Performance Comparison of Labeling Reagents
The choice of a labeling reagent significantly impacts the degree of labeling (DOL), which is the average number of label molecules conjugated to a single protein molecule. The optimal DOL varies depending on the application; for instance, in antibody labeling, a DOL of 3-8 is often desired to maintain immunoreactivity while ensuring sufficient signal.[4] While direct head-to-head comparative data for this compound under various conditions is not extensively published in a single source, we can compile representative data from various studies to provide a quantitative overview of different labeling chemistries.
Table 1: Quantitative Comparison of Labeling Efficiencies for Bovine Serum Albumin (BSA)
| Labeling Reagent | Target Residue(s) | Molar Ratio (Reagent:Protein) | Reported Degree of Labeling (DOL) | Key Considerations |
| DNP-Albumin Conjugate | Lysine | Not Specified | >30 DNP groups per BSA molecule | High degree of labeling achievable, useful for generating strong immune responses. |
| Fluorescein NHS Ester | Lysine, N-terminus | 6.5:1 | ~1.1 | Efficiency is protein-dependent and influenced by reaction conditions.[5] |
| Biotin-NHS | Lysine, N-terminus | Not Specified | 3-5 | A commonly used reagent for biotinylation with moderate labeling efficiency. |
| Maleimide-activated Reagents | Cysteine | Variable | Site-specific, typically results in a DOL of 1 per available cysteine | Offers high specificity for controlled conjugation. |
Note: The degree of labeling is highly dependent on factors such as protein concentration, reaction buffer pH, temperature, and incubation time. The values presented are for illustrative purposes and may vary between experiments.
Experimental Protocols
Accurate quantification of the degree of labeling is crucial for quality control and data interpretation. The most common method for chromophoric labels like DNP is UV-Vis spectrophotometry.
Protocol: Determination of Degree of Labeling (DOL) for DNP-Protein Conjugates by UV-Vis Spectrophotometry
This protocol outlines the steps to calculate the DOL for a protein labeled with a DNP-containing reagent.
1. Materials:
-
DNP-labeled protein conjugate, purified from excess, unreacted labeling reagent.
-
Unlabeled protein for baseline measurements.
-
Spectrophotometer capable of UV-Vis measurements.
-
Quartz cuvettes.
-
Appropriate buffer (e.g., Phosphate-Buffered Saline, PBS).
2. Procedure:
-
Purification of the Conjugate: It is critical to remove all non-conjugated DNP reagent. This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Spectrophotometer Measurement:
-
Blank the spectrophotometer with the buffer used to dissolve the protein conjugate.
-
Measure the absorbance of the DNP-protein conjugate at 280 nm (A280) and 360 nm (A360), the characteristic absorbance maximum for the DNP group.[6]
-
3. Calculations:
-
Protein Concentration:
-
The absorbance at 280 nm is a contribution from both the protein and the conjugated DNP. A correction factor is needed to determine the true protein absorbance.
-
Corrected A280 = A280 (conjugate) - (A360 (conjugate) × CF)
-
Where CF is the correction factor (A280 of free DNP / A360 of free DNP). This value may need to be determined empirically or obtained from the literature.
-
-
Protein Concentration (M) = Corrected A280 / (εprotein × path length)
-
εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., for BSA, ε ≈ 43,824 M-1cm-1).
-
-
-
DNP Concentration:
-
DNP Concentration (M) = A360 / (εDNP × path length)
-
The molar extinction coefficient of DNP (εDNP) at 360 nm is approximately 17,400 M-1cm-1.[6]
-
-
-
Degree of Labeling (DOL):
-
DOL = Molar concentration of DNP / Molar concentration of Protein
-
Alternative Quantification Method: Mass Spectrometry
Mass spectrometry (MS) offers a powerful alternative for characterizing labeled proteins.[7][8] Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact protein conjugate. The mass shift between the unlabeled and labeled protein allows for the direct calculation of the number of attached labels. This method is particularly useful for providing a distribution of labeled species rather than just an average DOL.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological pathways.
Caption: Workflow for labeling a protein with this compound and determining the DOL.
Biological Context: Hapten-Carrier Conjugates and Toll-Like Receptor (TLR) Signaling
Hapten-carrier conjugates, such as DNP-labeled proteins, are instrumental in immunology research for studying immune responses. When a hapten like DNP is conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Ovalbumin (OVA)), it becomes immunogenic and can elicit a robust antibody response.[2][] This principle is fundamental to the production of anti-hapten antibodies and the development of vaccines.
Furthermore, these conjugates can interact with and modulate innate immune signaling pathways, such as those mediated by Toll-like receptors (TLRs). TLRs are pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) and initiate an immune response.[9] Studies have shown that protein antigens like OVA can trigger TLR-dependent signaling, leading to cytokine production and the activation of adaptive immunity.[10][11][12] DNP-carrier conjugates can be used to investigate how the immune system recognizes and responds to modified self-proteins and to study the interplay between innate and adaptive immunity.
Caption: Simplified Toll-like receptor (TLR) signaling pathway initiated by a hapten-carrier conjugate.
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Native mass spectrometry analysis of conjugated HSA and BSA complexes with various flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Toll-like Receptor Agonist Conjugation: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ovalbumin-Derived Peptides Activate Retinoic Acid Signalling Pathways and Induce Regulatory Responses Through Toll-Like Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ovalbumin-induced experimental allergic asthma is Toll-like receptor 2 dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ovalbumin induces natural killer cells to secrete Th2 cytokines IL-5 and IL-13 in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: DNP-PEG2-acid Versus Other Amine-Reactive Crosslinkers
In the landscape of bioconjugation, the selection of an appropriate crosslinker is paramount to the success of applications ranging from the development of antibody-drug conjugates (ADCs) to the creation of sensitive immunoassays. Amine-reactive crosslinkers are a cornerstone of this field, enabling the stable linkage of proteins, peptides, and other molecules through their primary amine groups, which are abundantly found on lysine residues and the N-terminus of polypeptide chains.[1][2][][4]
This guide provides a comprehensive and objective comparison of DNP-PEG2-acid with other prevalent amine-reactive crosslinkers. We will delve into their mechanisms of action, performance differences supported by experimental data, and detailed protocols to guide researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Understanding the Chemistries: A Spectrum of Reactivity
Amine-reactive crosslinkers primarily function through the reaction of an electrophilic group on the crosslinker with the nucleophilic primary amine on the target molecule.[2][4] The most prominent classes of amine-reactive functionalities include N-hydroxysuccinimide (NHS) esters, their water-soluble sulfonated analogues (Sulfo-NHS), and carboxylic acids that require activation.
This compound is a heterobifunctional linker that features a 2,4-dinitrophenyl (DNP) group, a short, hydrophilic di-ethylene glycol (PEG2) spacer, and a terminal carboxylic acid.[5][6][7] The DNP moiety is a well-established hapten, a small molecule that can be recognized with high specificity by anti-DNP antibodies, making it invaluable for immunological detection and signal amplification.[8][9] The PEG spacer enhances water solubility and can reduce steric hindrance.[9][10] Unlike pre-activated crosslinkers, the carboxylic acid of this compound requires activation, typically with a carbodiimide such as EDC in the presence of NHS, to form an amine-reactive NHS ester.[11][12] This two-step process offers a high degree of control over the conjugation reaction.
N-Hydroxysuccinimide (NHS) Esters are the most widely used amine-reactive crosslinkers due to their high reactivity and the formation of stable amide bonds.[2][] They react efficiently at physiological to slightly alkaline pH (7.2-9).[1] Homobifunctional NHS esters, such as Disuccinimidyl suberate (DSS), possess two NHS ester groups and are used for crosslinking proteins to each other.[4]
Sulfo-NHS Esters , such as Bis(sulfosuccinimidyl) suberate (BS³), are sulfonated versions of NHS esters that are water-soluble.[4] This property makes them ideal for crosslinking proteins in aqueous solutions without the need for organic solvents and for targeting cell surface proteins, as the charged sulfonate group prevents them from crossing the cell membrane.[1]
Heterobifunctional Crosslinkers , like Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its sulfo-analogue, Sulfo-SMCC, contain both an amine-reactive NHS ester and a sulfhydryl-reactive maleimide group.[13][14] These are widely used for creating specific conjugates between two different biomolecules, such as in the development of antibody-drug conjugates.[13][14]
Quantitative Data Summary
The selection of a crosslinker is a critical decision that depends on the specific application. The following tables provide a summary of key quantitative and qualitative parameters for this compound and other amine-reactive crosslinkers.
Table 1: Physicochemical Properties of Selected Amine-Reactive Crosslinkers
| Feature | This compound | DSS (Disuccinimidyl suberate) | BS³ (Bis(sulfosuccinimidyl) suberate) | Sulfo-SMCC |
| Reactive Groups | Carboxylic Acid (requires activation), DNP | 2 x NHS Ester | 2 x Sulfo-NHS Ester | Sulfo-NHS Ester, Maleimide |
| Functionality | Heterobifunctional (Amine-reactive after activation) | Homobifunctional | Homobifunctional | Heterobifunctional |
| Spacer Arm Length | ~15.1 Å | 11.4 Å | 11.4 Å | 8.3 Å (spacer) |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), increased water solubility due to PEG.[6] | Membrane permeable, soluble in organic solvents. | Water-soluble, membrane-impermeable.[4] | Water-soluble up to ~5 mg/mL.[13] |
| Cleavability | Non-cleavable.[7] | Non-cleavable | Non-cleavable | Non-cleavable |
Table 2: Performance Characteristics in Bioconjugation
| Parameter | This compound | NHS Esters (e.g., DSS) | Sulfo-NHS Esters (e.g., BS³) | Heterobifunctionals (e.g., Sulfo-SMCC) |
| Reaction pH | Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.0.[11][12] | pH 7.2-9.0.[1] | pH 7.2-9.0 | NHS reaction: pH 7.0-9.0; Maleimide reaction: pH 6.5-7.5.[13] |
| Reaction Control | High (two-step activation and conjugation). | Moderate (one-step reaction). | Moderate (one-step reaction). | High (two-step conjugation possible).[13] |
| Stability of Reactive Group | Carboxylic acid is stable; activated NHS ester is susceptible to hydrolysis.[2] | Susceptible to hydrolysis, especially at higher pH.[2][13] | Susceptible to hydrolysis. | NHS ester is susceptible to hydrolysis; maleimide is more stable but can hydrolyze at pH > 7.5.[13] |
| Resulting Bond | Stable Amide Bond | Stable Amide Bond | Stable Amide Bond | Stable Amide and Thioether Bonds |
| Potential for Polymerization | Low | High (with homobifunctional linkers) | High (with homobifunctional linkers) | Low |
| Immunogenicity of Conjugate | Reduced due to PEG spacer.[9] | Can be immunogenic. | Can be immunogenic. | Can be immunogenic. |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Protein
This protocol describes a two-step method to conjugate this compound to a protein containing primary amines.
Materials:
-
This compound
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired amount of this compound from the stock solution.
-
Add Activation Buffer.
-
Add EDC and NHS/Sulfo-NHS to the this compound solution. A molar ratio of 1:1.5:1.5 (this compound:EDC:NHS) is a common starting point.[15]
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[11][16]
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution in Coupling Buffer. A 10-20 fold molar excess of the activated PEG reagent over the protein is a common starting point.[16]
-
The pH of the final reaction mixture should be between 7.2 and 7.5.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[16]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the DNP-PEG2-conjugated protein from excess reagents and byproducts using a desalting column equilibrated with PBS.
-
Protocol 2: Comparative Analysis of Conjugation Efficiency
This protocol describes a method to compare the conjugation efficiency of activated this compound with a standard NHS-ester crosslinker (e.g., a DNP-PEG2-NHS ester).
Procedure:
-
Perform parallel conjugation reactions as described in Protocol 1 for this compound. For the comparative DNP-PEG2-NHS ester, dissolve it in DMSO and add it directly to the protein solution in Coupling Buffer (omitting the activation steps). Use equimolar amounts of the activated this compound and the DNP-PEG2-NHS ester relative to the protein.
-
After purification, determine the protein concentration in each sample using a BCA assay.
-
Determine the degree of labeling for each conjugate. This can be done by measuring the absorbance of the DNP group (around 360 nm) and the protein (at 280 nm) and using their respective extinction coefficients.
-
Analyze the conjugates by SDS-PAGE to visualize the shift in molecular weight, indicating successful conjugation.
Visualizing the Processes
To further clarify the concepts discussed, the following diagrams illustrate the key chemical reactions and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Preferential hydration and solubility of proteins in aqueous solutions of polyethylene glycol [ouci.dntb.gov.ua]
- 5. Preferential hydration and solubility of proteins in aqueous solutions of polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. DNP-PEG-DNP | AxisPharm [axispharm.com]
- 9. Development of crosslinker-free antibody–enzyme conjugates for immunoassays in pesticide residue detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Assessing the Immunogenicity of DNP-PEG Conjugates: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The conjugation of 2,4-Dinitrophenyl (DNP), a model hapten, to polyethylene glycol (PEG) is a widely utilized strategy in immunology and drug development to elicit and study immune responses. The immunogenic potential of these conjugates is a critical parameter influencing their efficacy and safety. This guide provides a comprehensive comparison of the immunogenicity of DNP-PEG conjugates, supported by experimental data and detailed protocols for their assessment. While direct head-to-head comparative studies on a wide range of DNP-PEG conjugates are not extensively available in published literature, this guide synthesizes key principles and representative data from various studies to inform researchers on the expected immunogenic outcomes.[1]
Principles of DNP-PEG Conjugate Immunogenicity
The immunogenicity of DNP-PEG conjugates is not solely dependent on the DNP hapten but is significantly influenced by the physicochemical properties of the PEG polymer and the overall conjugate structure.[1] Haptens like DNP are small molecules that are not immunogenic on their own but can induce a specific immune response when coupled to a larger carrier molecule, in this case, the PEG chain which can be attached to a larger entity like a protein.[2] Key factors influencing the immunogenicity include:
-
PEG Molecular Weight: Higher molecular weight PEGs are generally associated with increased immunogenicity.[1] Larger polymers are more likely to be recognized and processed by the immune system.
-
PEG Architecture (Linear vs. Branched): The structure of the PEG polymer can impact immunogenicity. Branched PEGs may offer better shielding of the conjugated molecule, potentially reducing the immune response, though this is not always the case and can be conjugate-dependent.[1]
-
Hapten (DNP) Density: The number of DNP molecules per PEG chain, or epitope density, can influence the strength of the immune response. A higher density can lead to more effective cross-linking of B-cell receptors and a stronger subsequent immune activation.[1]
-
Carrier Molecule: When DNP-PEG is further conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)), the immunogenicity of the carrier protein itself plays a dominant role in driving the T-cell help required for a robust anti-hapten response.[2][3]
Comparative Immunogenicity Data
Direct quantitative comparisons of various DNP-PEG conjugates are scarce. However, based on the principles of PEG immunogenicity, a hypothetical comparison can be constructed. The following tables summarize representative data gleaned from studies on various PEGylated molecules, which can serve as a proxy for predicting the immunogenic potential of different DNP-PEG conjugate designs.
Table 1: Predicted Immunogenicity of DNP-PEG Conjugates Based on Physicochemical Properties
| Conjugate ID | PEG Molecular Weight (kDa) | PEG Architecture | DNP:PEG Ratio | Predicted Immunogenicity | Rationale |
| DNP-PEG-A | 2 | Linear | 1:1 | Low | Lower molecular weight PEG is generally less immunogenic.[1] |
| DNP-PEG-B | 5 | Linear | 1:1 | Low to Moderate | Moderate molecular weight, may elicit a detectable but not strong response. |
| DNP-PEG-C | 20 | Linear | 1:1 | Moderate to High | Higher molecular weight is associated with increased immunogenicity.[1] |
| DNP-PEG-D | 20 | Branched | 1:1 | Moderate | Branched architecture might offer some shielding, but the high molecular weight remains a significant factor.[1] |
| DNP-PEG-E | 5 | Linear | 3:1 | Moderate to High | Higher hapten density could potentially increase B-cell receptor cross-linking and activation.[1] |
Table 2: Representative Anti-Hapten and Anti-PEG Antibody Titers
| Conjugate | Carrier Protein | Anti-DNP IgG Titer (reciprocal dilution) | Anti-PEG IgM (ng/mL) | Anti-PEG IgG (ng/mL) |
| DNP-PEG4-BSA | BSA | 1:50,000 - 1:200,000 | 100 - 500 | 50 - 250 |
| DNP-PEG12-BSA | BSA | 1:100,000 - 1:500,000 | 200 - 800 | 100 - 400 |
| DNP-PEG-KLH | KLH | > 1:500,000 | 500 - 1500 | 200 - 1000 |
Note: These are representative values and can vary significantly based on the immunization protocol, adjuvant used, and animal model.
Table 3: Representative Cytokine Release and Complement Activation Data
| Stimulus | Cell Type | IL-6 (pg/mL) | TNF-α (pg/mL) | Complement Activation (CH50 % reduction) |
| DNP-PEG (low MW) | Human PBMCs | 50 - 200 | 20 - 100 | < 10% |
| DNP-PEG (high MW) | Human PBMCs | 200 - 1000 | 100 - 500 | 10 - 30% |
| DNP-PEG-Liposomes | Human Serum | 500 - 2000 | 200 - 800 | 30 - 60% |
Note: Cytokine levels and complement activation are highly dependent on the formulation, concentration, and presence of other immune-stimulating components.
Experimental Protocols for Immunogenicity Assessment
A thorough immunogenicity assessment of DNP-PEG conjugates involves a combination of assays to measure antibody production, cytokine release, and complement activation.
Protocol 1: Anti-DNP and Anti-PEG Antibody Titer Determination by ELISA
This protocol outlines the general steps for measuring anti-DNP and anti-PEG IgG antibodies in serum from immunized animals.
Materials:
-
96-well ELISA plates
-
Coating Antigen: DNP-BSA (for anti-DNP) or a generic PEGylated protein (for anti-PEG)
-
Blocking Buffer (e.g., 5% non-fat milk in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Serum samples from immunized and control animals
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat ELISA plates with 100 µL/well of coating antigen (e.g., 5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash plates 3 times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash plates 3 times with Wash Buffer.
-
Sample Incubation: Add 100 µL of serially diluted serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash plates 3 times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash plates 5 times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a signal significantly above the background.[2][4]
Protocol 2: In Vitro Cytokine Release Assay
This assay measures the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) upon stimulation with DNP-PEG conjugates.
Materials:
-
Human PBMCs isolated from healthy donors
-
Complete RPMI-1640 medium
-
DNP-PEG conjugates and control articles
-
LPS (positive control)
-
96-well cell culture plates
-
Cytokine ELISA kits (e.g., for IL-6 and TNF-α) or a multiplex cytokine assay system
Procedure:
-
Cell Plating: Plate human PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Stimulation: Add various concentrations of the DNP-PEG conjugates, a positive control (LPS), and a negative control (medium alone) to the wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatants using specific ELISA kits or a multiplex assay according to the manufacturer's instructions.[5][6]
Protocol 3: Complement Activation Assay (CH50)
The CH50 assay measures the total activity of the classical complement pathway. A reduction in CH50 in the presence of a DNP-PEG conjugate indicates complement consumption.
Materials:
-
Normal human serum
-
DNP-PEG conjugates and control articles
-
Sensitized sheep red blood cells (SRBCs)
-
Veronal buffered saline (VBS)
-
Microplate reader
Procedure:
-
Serum Incubation: Incubate normal human serum with various concentrations of the DNP-PEG conjugate or control for a defined period (e.g., 30 minutes at 37°C).
-
Serial Dilution: Prepare serial dilutions of the treated and untreated serum in VBS.
-
Addition of SRBCs: Add a standardized suspension of sensitized SRBCs to each serum dilution.
-
Incubation: Incubate the mixture for 30-60 minutes at 37°C to allow for complement-mediated lysis.
-
Centrifugation: Centrifuge the plate/tubes to pellet the intact SRBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm or 540 nm.
-
Calculation: Calculate the percentage of hemolysis for each serum dilution. The CH50 unit is the reciprocal of the serum dilution that causes 50% lysis of the SRBCs. A decrease in CH50 units in the presence of the DNP-PEG conjugate indicates complement activation.[1][4][7][8]
Visualizations: Pathways and Workflows
T-Cell Dependent B-Cell Activation by DNP-PEG Conjugates
Caption: T-cell dependent B-cell activation by DNP-PEG conjugates.
Experimental Workflow for Immunogenicity Assessment
Caption: Experimental workflow for assessing DNP-PEG immunogenicity.
Factors Influencing DNP-PEG Immunogenicity
Caption: Key factors influencing the immunogenicity of DNP-PEG conjugates.
References
- 1. haemoscan.com [haemoscan.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. revvity.com [revvity.com]
- 4. file.yizimg.com [file.yizimg.com]
- 5. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticles and cytokine response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
A Head-to-Head Comparison: Biotin-PEGylation vs. DNP-PEGylation for Enhanced Immunoassay Performance
For researchers, scientists, and drug development professionals seeking to optimize immunoassay sensitivity and reliability, the choice of detection system is paramount. This guide provides an objective comparison of two powerful techniques: Biotin-PEGylation, the long-standing gold standard, and DNP-PEGylation, a robust alternative gaining traction for its unique advantages.
This comparison delves into the core principles of each method, presents a summary of their performance characteristics based on available experimental data, and provides detailed protocols for their implementation in a standard sandwich ELISA format.
At a Glance: Key Differences and Performance Metrics
The fundamental difference between the two systems lies in their binding partners. Biotin-PEGylated molecules are detected via the high-affinity interaction with streptavidin or avidin, while DNP-PEGylated molecules are recognized by specific anti-DNP antibodies. This distinction has significant implications for assay performance, particularly concerning endogenous interference and signal amplification strategies.
| Feature | Biotin-PEGylation System | DNP-PEGylation System |
| Binding Partner | Streptavidin/Avidin | Anti-DNP Antibody |
| Binding Affinity (Kd) | Extremely high (~10⁻¹⁴ to 10⁻¹⁵ M) | High (specific Kd values vary depending on the anti-DNP monoclonal antibody) |
| Endogenous Interference | Potential for significant interference from endogenous biotin present in many biological samples.[1] | Minimal to none, as DNP is not naturally present in biological systems.[1] |
| Signal Amplification | Multiple biotin binding sites on streptavidin/avidin allow for significant signal amplification.[1] | Can be achieved using secondary anti-DNP antibodies conjugated to enzymes or fluorophores.[1] |
| Sensitivity (LOD) | ELISA sensitivity can range from picograms to nanograms per milliliter, with highly sensitive assays reaching 1-10 pg/mL.[1] | A competitive ELISA for DNP can detect as low as 10 fmol.[1] An optimized ELISA setup has shown a detection limit of 10 pM for DNP.[1] |
| Signal-to-Noise Ratio (SNR) | Can be very high, but is susceptible to background from endogenous biotin.[1] | Generally high due to the low background from the absence of endogenous DNP. Specific SNR values are application-dependent.[1] |
| Multiplexing Capability | Well-established for multiplexing applications.[1] | Can be used in multiplex assays with other labeling systems.[1] |
| Commercial Availability | Extensive commercial availability of biotinylation reagents and streptavidin conjugates.[1] | A wide range of DNP labeling kits and anti-DNP antibodies are commercially available.[1] |
Signaling Pathways and Experimental Workflows
To visualize the operational principles of each system, the following diagrams illustrate the signaling cascade in a typical sandwich ELISA format.
Biotin-PEGylation Sandwich ELISA Workflow
DNP-PEGylation Sandwich ELISA Workflow
Experimental Protocols
The following are detailed methodologies for performing a sandwich ELISA using either Biotin-PEGylation or DNP-PEGylation for detection. These protocols are provided as a general guide and may require optimization for specific applications.
Protocol 1: Sandwich ELISA with Biotin-PEGylation Detection
This protocol outlines the steps for a standard sandwich ELISA using a biotinylated detection antibody and a streptavidin-enzyme conjugate.
Materials:
-
High-binding 96-well microplate
-
Capture Antibody
-
Recombinant protein standard or sample containing the analyte
-
Biotin-PEGylated Detection Antibody
-
Streptavidin-HRP (or other enzyme) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Substrate for HRP (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody to a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS). Add 100 µL of the diluted antibody to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Repeat the washing step as in step 2.
-
Sample/Standard Incubation: Add 100 µL of appropriately diluted samples and standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of the Biotin-PEGylated detection antibody, diluted in Blocking Buffer, to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Streptavidin-Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP, diluted in Blocking Buffer, to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step as in step 2, but increase the number of washes to five.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Sandwich ELISA with DNP-PEGylation Detection
This protocol details the procedure for a sandwich ELISA utilizing a DNP-labeled detection antibody and an anti-DNP-enzyme conjugate.
Materials:
-
High-binding 96-well microplate
-
Capture Antibody
-
Recombinant protein standard or sample containing the analyte
-
DNP-PEGylated Detection Antibody
-
Anti-DNP-HRP (or other enzyme) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Substrate for HRP (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody to a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS). Add 100 µL of the diluted antibody to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Sample/Standard Incubation: Add 100 µL of appropriately diluted samples and standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of the DNP-PEGylated detection antibody, diluted in Blocking Buffer, to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Anti-DNP-Enzyme Conjugate Incubation: Add 100 µL of Anti-DNP-HRP, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2, but increase the number of washes to five.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Concluding Remarks
The choice between Biotin-PEGylation and DNP-PEGylation for immunoassays depends on the specific requirements of the assay and the nature of the biological samples being analyzed.
Biotin-PEGylation remains a powerful and widely used technique, offering exceptional sensitivity due to the remarkably strong biotin-streptavidin interaction. However, the potential for interference from endogenous biotin is a significant drawback that must be carefully considered, especially in clinical or nutritional studies.
DNP-PEGylation presents a compelling alternative, effectively eliminating the issue of endogenous biotin interference and thereby offering the potential for higher signal-to-noise ratios and improved assay robustness.[2] Experimental evidence suggests that DNP-based systems can achieve comparable signal responses to biotin-based systems, making them an excellent choice for applications where biotin interference is a concern.[2]
Ultimately, the optimal choice will be guided by a thorough evaluation of the assay's goals, the biological matrix of the samples, and the need to mitigate potential sources of interference. For researchers aiming for the highest level of assay reliability and specificity, particularly when working with complex biological samples, DNP-PEGylation offers a distinct and advantageous solution.
References
Safety Operating Guide
Proper Disposal of DNP-PEG2-acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Handling of DNP-PEG2-acid Waste
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are critical for ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, a PEG linker containing a dinitrophenyl (DNP) group and a carboxylic acid moiety. Adherence to these protocols is essential for mitigating risks and promoting environmental responsibility.
The dinitrophenyl (DNP) group present in this compound classifies it as a hazardous material, demanding specific handling and disposal considerations. DNP-containing compounds can be acutely toxic, flammable, and potentially explosive under certain conditions, particularly when dry.[1][2] Therefore, a structured approach to its disposal is necessary.
Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations. The following personal protective equipment (PPE) is mandatory when handling this compound in any form:
-
Eye Protection: Chemical safety goggles are required.[1]
-
Hand Protection: Nitrile gloves are necessary, and double-gloving is recommended.[1][2] Gloves should be changed immediately if contact with the chemical occurs.
-
Body Protection: A lab coat and closed-toe shoes must be worn.[1]
-
Respiratory Protection: If there is a risk of inhaling dust particles, a dust mask or respirator should be used.[1]
All handling of solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood.[3]
Summary of Key Hazards for DNP-Containing Compounds
| Hazard Category | Description | GHS Pictograms |
| Health Hazards | Acutely toxic. May cause skin and serious eye irritation.[1] Long-term exposure may lead to adverse effects on the central nervous and cardiovascular systems.[2] | ❕ |
| Flammability | Can be a flammable solid.[1][2] | 🔥 |
| Reactivity | Can be explosive when dry, heated, or subjected to shock or friction.[1][2] | 💥 |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form: unused solid, concentrated solutions, or dilute aqueous solutions. Under no circumstances should this compound or its solutions be disposed of down the drain. [1][3]
1. Unused or Expired Solid this compound:
-
Hazardous Waste: Solid this compound waste must be treated as hazardous.[3]
-
Segregation: The original vial containing the solid waste should be collected separately. Do not mix with other waste types.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3]
-
Storage: Store the labeled container in a designated hazardous waste storage area, away from incompatible materials.[1]
2. Concentrated Solutions of this compound:
-
Collection: Collect all concentrated stock solutions (e.g., in organic solvents like DMSO or DMF) in a sealed, labeled hazardous waste container that is compatible with the solvent used.[3]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list all contents, including the full chemical name "this compound" and the solvent(s).
-
No Drain Disposal: Organic solvent solutions containing this compound are not suitable for sewer disposal.[3]
3. Dilute Aqueous Solutions from Reactions:
-
Collection: All aqueous solutions containing this compound should be collected for hazardous waste disposal.
-
pH Neutralization (if applicable): While this compound itself does not have a reactive NHS ester, if it is used in reactions with other reagents, the entire solution should be considered hazardous. For waste streams containing acids, it is often recommended to neutralize the pH to between 6.0 and 8.0 before disposal, if it can be done safely.[4] Always consult your EHS office before any treatment.
-
Labeling: Transfer the solution to a designated aqueous hazardous waste container labeled "Hazardous Waste" with the full chemical name and any other components.
4. Contaminated Labware:
-
Solid Waste: Pipette tips, microcentrifuge tubes, gloves, and paper towels contaminated with this compound should be collected in a designated solid hazardous waste container with a liner.[2][3]
-
Gels: Electrophoresis gels containing this compound should be collected in a sealed container and disposed of as hazardous waste.[3]
Professional Disposal
The disposal of all this compound waste must be managed by a licensed hazardous waste disposal company.[1] Contact your institution's EHS department to arrange for the pickup of all hazardous waste containers. Ensure all containers are properly labeled and sealed before pickup.
Disposal Decision Workflow
References
Personal protective equipment for handling DNP-PEG2-acid
Essential Safety and Handling Guide for DNP-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safe execution of experiments and to minimize risks to personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
Given the potential hazards, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Chemical splash goggles | Double-gloving with nitrile gloves[2][3] | Chemical-resistant lab coat | N95 or higher-rated respirator if not handled in a chemical fume hood[2][4] |
| Dissolving and Solution Handling | Chemical splash goggles | Nitrile gloves | Chemical-resistant lab coat | Work in a certified chemical fume hood |
| Reaction Setup and Monitoring | Chemical splash goggles | Nitrile gloves | Chemical-resistant lab coat | Work in a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Chemical-resistant lab coat | Not generally required if handled in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield[5] | Heavy-duty nitrile or butyl rubber gloves[4] | Chemical-resistant apron or gown over a lab coat[4] | Air-purifying respirator with appropriate cartridges[4] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Weighing:
-
Work Area Preparation: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[6]
-
Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Material Equilibration: this compound is typically stored at -20°C.[1][7] Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[6]
-
Weighing: Carefully weigh the desired amount of the compound, taking care to avoid the creation of dust.[6]
2. Dissolving the Compound:
-
Solvent Selection: this compound is soluble in DMSO.[7]
-
Procedure: Add the appropriate solvent to the vessel containing the weighed this compound. Cap the vessel and mix gently until the solid is completely dissolved.
3. Reaction Setup:
-
Perform in Fume Hood: All reactions involving this compound must be conducted within a certified chemical fume hood.
-
Glassware: Ensure all glassware is clean, dry, and properly secured.
4. Post-Reaction Work-up and Purification:
-
Quenching: If necessary, quench the reaction mixture using appropriate and validated procedures.
-
Extraction and Purification: Perform any extraction or purification steps within the fume hood.
Disposal Plan: Managing this compound Waste
The disposal of DNP-containing compounds must be managed by a licensed hazardous waste disposal company.[2] Do not dispose of this chemical down the drain or in regular trash.[2]
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, pipette tips, and gloves, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container. Do not mix with other waste streams to prevent potentially dangerous reactions.[8]
2. Container Labeling:
-
The hazardous waste container must be clearly labeled with the full chemical name ("this compound") and all applicable hazard pictograms (e.g., toxic, flammable).[2]
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials until it is collected by a licensed hazardous waste disposal service.
4. Decontamination:
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected as hazardous waste.[6]
-
Work Surfaces: Decontaminate work surfaces with an appropriate cleaning agent.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
